Diclazuril 6-Carboxylic Acid
Description
Properties
IUPAC Name |
2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N4O4/c19-9-3-1-8(2-4-9)11(7-22)14-12(20)5-10(6-13(14)21)25-18(29)23-16(26)15(24-25)17(27)28/h1-6,11H,(H,27,28)(H,23,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUKSKRPLYKKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862243-46-7 | |
| Record name | Diclazuril, 6-carboxylic acid- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862243467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-DICHLORO-4-((RS)-(4-CHLOROPHENYL)CYANOMETHYL)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1W2W64FNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Molecular Structure and Properties of Diclazuril 6-Carboxylic Acid
The following technical guide details the molecular structure, physicochemical properties, and analytical characterization of Diclazuril 6-Carboxylic Acid (also known as Impurity A in regulatory pharmacopoeias).
Executive Summary
Diclazuril 6-carboxylic acid (CAS: 862243-46-7) is the primary structural impurity and degradation product of diclazuril , a benzeneacetonitrile antiprotozoal agent widely used in veterinary medicine for the control of coccidiosis. Designated as Impurity A by the European Food Safety Authority (EFSA) and various pharmacopoeias, this molecule represents a Critical Quality Attribute (CQA) in the manufacturing and stability testing of diclazuril active pharmaceutical ingredients (API).
Unlike the parent compound, which possesses a proton at the 6-position of the triazine ring, the 6-carboxylic acid derivative bears a carboxyl group (-COOH). This structural modification significantly alters its polarity, pKa, and chromatographic behavior, necessitating specific analytical protocols for its detection and quantification.
Molecular Architecture & Physicochemical Profile
Structural Identification
The core scaffold of diclazuril consists of a 2,6-dichloro-4-substituted phenyl ring linked to a benzeneacetonitrile moiety.[1][2][3] The defining difference in the 6-carboxylic acid derivative lies within the 1,2,4-triazine-3,5-dione heterocycle.
-
IUPAC Name: 2-[3,5-dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid.[4][5]
-
Molecular Formula: C₁₈H₉Cl₃N₄O₄[6]
-
Molecular Weight: 451.65 g/mol (Parent Diclazuril: 407.64 g/mol )
-
Key Functional Groups:
-
Carboxylic Acid (C6-COOH): Introduces pH-dependent solubility and ionization.
-
Nitrile (-CN): Remains intact (unlike hydrolysis impurities where CN
CONH₂). -
Triazine-3,5-dione: The central heterocyclic core.
-
Comparative Physicochemical Properties
The introduction of the carboxylic acid moiety shifts the physicochemical landscape of the molecule, primarily affecting acidity and lipophilicity.
| Property | Diclazuril (Parent) | Diclazuril 6-Carboxylic Acid (Impurity A) | Impact on Analysis |
| CAS Number | 101831-37-2 | 862243-46-7 | Unique identifier for reference standards. |
| Molecular Weight | 407.64 | 451.65 | Mass shift (+44 Da) detectable by LC-MS. |
| Acid Dissociation (pKa) | ~5.9 (Imide NH) | ~3.5 (COOH) & ~5.9 (Imide NH) | Impurity is more acidic; elutes earlier in Reverse Phase HPLC at neutral pH. |
| LogP (Lipophilicity) | ~5.0 (Highly Lipophilic) | ~3.5 - 4.0 (Reduced Lipophilicity) | Reduced retention time on C18 columns compared to parent. |
| Solubility | Insoluble in water; Soluble in DMF/DMSO | Slightly soluble in water at pH > 4; Soluble in alkaline buffers | Extraction efficiency varies with pH. |
Structural Visualization (Graphviz)
The following diagram illustrates the structural relationship and the specific site of modification (C6-Carboxylation).
Figure 1: Structural divergence between Diclazuril and its 6-Carboxylic Acid derivative.
Formation and Origins
Understanding the origin of Diclazuril 6-carboxylic acid is crucial for process control. It typically arises through two pathways:[7]
-
Synthetic Byproduct: During the cyclization of the triazine ring, if the precursor reagents (e.g., glyoxylic acid derivatives) contain impurities or if oxidative conditions are present, the C6 position may be oxidized to a carboxylic acid rather than remaining as a proton or methyl group.
-
Oxidative Degradation: While diclazuril is chemically stable, exposure to strong oxidizing agents or radical initiators can lead to the oxidation of the C6-carbon on the triazine ring.
Note: This impurity is distinct from the hydrolysis degradation products (where the nitrile group converts to an amide or acid). In Diclazuril 6-carboxylic acid, the nitrile group on the benzeneacetonitrile tail remains intact.
Analytical Characterization & Protocols
Detection Principles
Due to the presence of the carboxylic acid, Impurity A exhibits distinct chromatographic behavior.
-
Reverse Phase HPLC (RP-HPLC): Under acidic conditions (pH < 3), the carboxyl group is protonated, increasing retention. However, at neutral pH, it ionizes (COO⁻), becoming significantly more polar and eluting much earlier than the parent diclazuril.
-
Mass Spectrometry: The +44 Da mass shift is diagnostic.
-
Parent [M-H]⁻: m/z 405/407 (Chlorine isotope pattern).
-
Impurity A [M-H]⁻: m/z 449/451.
-
Validated HPLC Protocol for Impurity Profiling
This protocol is designed to separate Diclazuril from Impurity A and other related substances.
Reagents:
-
Acetonitrile (HPLC Grade)[3]
-
Ammonium Acetate or Phosphoric Acid
-
Water (Milli-Q)
Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Zorbax Eclipse XDB), 250 x 4.6 mm, 5 µm | Provides sufficient hydrophobic interaction for separation of chlorinated species. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Suppresses ionization of the carboxylic acid impurity to improve peak shape. |
| Mobile Phase B | Acetonitrile | Strong solvent for eluting the highly lipophilic parent drug. |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% | Gradient required to elute polar impurities early and lipophilic parent late. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[8] |
| Detection | UV @ 275 nm | Max absorbance for the triazine-phenyl chromophore. |
| Injection Vol | 20 µL |
Workflow Diagram:
Figure 2: HPLC-UV analytical workflow for separating Diclazuril from Impurity A.
Biological & Regulatory Implications[9]
Toxicity and Limits
Regulatory bodies (EMA, EFSA) classify Diclazuril 6-carboxylic acid as a "related substance."
-
Specification Limits: Typically, individual unspecified impurities are limited to
, and total impurities tongcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> .[9] -
Toxicity: As a structural analogue, it shares the low acute toxicity profile of the parent but lacks the specific anticoccidial efficacy due to the modification of the triazine ring, which is critical for binding to the parasite target (likely involved in apicoplast function).
Residue Marker
While the parent diclazuril is the primary marker residue in tissues (muscle, liver, kidney), the presence of the 6-carboxylic acid must be monitored in stability studies of the feed additive to ensure the active ingredient has not degraded prior to administration.
References
-
EFSA FEEDAP Panel. (2024).[10] Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening... EFSA Journal. Link
-
European Medicines Agency (EMA). (1996). Diclazuril: Summary Report (MRL). Committee for Veterinary Medicinal Products. Link
-
Abdel-Hamid, M. E., et al. (2014). Selective Determination of Diclazuril in the Presence of Its Degradation Products.[3][8][11] Journal of Chromatographic Science. Link
-
ChemicalBook. (2023). Diclazuril 6-Carboxylic Acid Product Properties (CAS 862243-46-7).[5][6][12][13]Link
Sources
- 1. 859. Diclazuril (WHO Food Additives Series 36) [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Diclazuril 6-Carboxylic Acid Butyl Ester | CymitQuimica [cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Diclazuril 6-Carboxylic Acid | LGC Standards [lgcstandards.com]
- 7. Diclazuril [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening and chickens reared for laying for the renewal of its authorisation (Elanco GmbH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Diclazuril 6-Carboxylic Acid CAS#: 862243-46-7 [m.chemicalbook.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Metabolic Pathway and Structural Characterization of Diclazuril to 6-Carboxylic Acid in Poultry
This guide provides an in-depth technical analysis of the metabolic fate of Diclazuril in poultry, with a specific focus on the characterization and formation of the 6-carboxylic acid derivative (often identified as Impurity A or a degradation product).
While Diclazuril is pharmacologically characterized by its high metabolic stability, the "6-carboxylic acid" moiety represents a critical structural analogue monitored in high-precision residue and impurity profiling.
Executive Technical Summary
Diclazuril (2,6-dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile) is a benzeneacetonitrile antiprotozoal agent.[1][2][3] In poultry, it exhibits exceptional metabolic stability , with >95% of the administered dose excreted as the unchanged parent compound.
The 6-carboxylic acid derivative (Chemical Name: 2-[3,5-dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid) is not a major in vivo metabolite formed through standard Phase I/II biotransformation. Instead, it is primarily categorized as:
-
A Critical Process Impurity (Impurity A): Arising from the hydrolysis of ester precursors (e.g., butyl ester/Impurity G) during synthesis or storage.
-
A Minor Degradation Product: Potentially formed via oxidative stress on the triazine ring in environmental matrices (excreta/litter) rather than direct hepatic metabolism.
This guide details the pharmacokinetics of Diclazuril, the specific chemistry of the 6-carboxylic acid pathway, and the LC-MS/MS protocols required for their differentiation.
Pharmacokinetics and Core Metabolic Profile[4]
Absorption and Distribution
Diclazuril is highly lipophilic and poorly absorbed from the gastrointestinal tract of poultry.
-
Bioavailability: Low. The absorbed fraction undergoes rapid distribution to tissues, with the liver being the target tissue for residue monitoring.[4]
-
Half-life (
): Approximately 50–60 hours in plasma and tissues.
Biotransformation Competence
Unlike many xenobiotics that undergo extensive hepatic metabolism (e.g., hydroxylation, glucuronidation), Diclazuril is metabolically inert.
-
Major Metabolite: None in plasma/tissue.[4]
-
Minor Excreta Metabolites:
-
Ring Opening: The only notable biotransformation involves the cleavage of the triazine ring to form a 4-amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile derivative (approx. <8% of excreta radioactivity).[4]
-
Nitrile Hydrolysis: Conversion of the nitrile group (-CN) to a carboxylic acid (benzeneacetic acid derivative) is theoretically possible but sterically hindered and not observed as a major pathway.
-
The 6-Carboxylic Acid Pathway (Impurity & Degradation)
The "6-carboxylic acid" refers to the oxidation state of the C6 position on the 1,2,4-triazine ring. In the parent Diclazuril molecule, this position is occupied by a hydrogen atom.
Chemical Structure Comparison
| Compound | Chemical Structure Feature | CAS Number | Role |
| Diclazuril | Triazine ring C6 has -H | 101831-37-2 | Active API |
| 6-Carboxylic Acid | Triazine ring C6 has -COOH | 862243-46-7 | Impurity A / Degradant |
| Butyl Ester | Triazine ring C6 has -COOC4H9 | 1798004-50-8 | Impurity G (Precursor) |
Formation Mechanism
The formation of the 6-carboxylic acid is chemically distinct from standard metabolic oxidation. It typically arises via hydrolysis of synthetic precursors rather than de novo biological oxidation.
Mechanism:
-
Precursor Hydrolysis: During synthesis, a 6-carboxylate ester intermediate (e.g., butyl ester) is used to close the triazine ring. Incomplete removal or subsequent hydrolysis of this ester yields the 6-carboxylic acid.
-
Oxidative Degradation: Under abiotic conditions (UV light, high pH in manure), the C6-H bond of the triazine ring can be oxidized, though this is kinetically slow compared to ring opening.
Visualization of Pathways
The following diagram illustrates the metabolic fate of Diclazuril, distinguishing between the major excretion pathway, the biotic ring-opening pathway, and the abiotic/impurity pathway leading to the 6-carboxylic acid.
Caption: Figure 1: Metabolic and degradation map of Diclazuril. Note the 6-carboxylic acid arises primarily from precursor hydrolysis rather than direct metabolism.
Analytical Protocol: Detection of Diclazuril and 6-Carboxylic Acid[8][9]
To distinguish the parent drug from the 6-carboxylic acid derivative (which differs by +44 Da due to the COO vs H change, or +43 Da if replacing H), a high-resolution LC-MS/MS method is required.
Sample Preparation (Poultry Liver/Muscle)
Principle: Liquid-liquid extraction (LLE) followed by Solid Phase Extraction (SPE) cleanup to remove lipid interferences.
Step-by-Step Protocol:
-
Homogenization: Weigh 2.0 g of tissue (liver or muscle) into a 50 mL polypropylene tube.
-
Extraction: Add 10 mL of Acetonitrile (ACN) . Vortex for 1 min and shake mechanically for 10 min.
-
Centrifugation: Centrifuge at 4000 × g for 10 min at 4°C. Transfer supernatant to a clean tube.
-
Defatting: Add 5 mL of hexane saturated with ACN. Vortex and centrifuge.[2] Discard the upper hexane layer.
-
Evaporation: Evaporate the ACN extract to dryness under nitrogen at 45°C.
-
Reconstitution: Reconstitute residue in 0.5 mL of Mobile Phase A/B (50:50). Filter through a 0.22 µm PTFE filter.
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).
Mobile Phase:
-
A: 0.1% Formic Acid in Water (promotes ionization of the carboxylic acid).
Gradient:
-
0-1 min: 10% B
-
1-6 min: Linear gradient to 90% B
-
6-8 min: Hold 90% B
-
8-10 min: Re-equilibrate 10% B
MRM Transitions (Negative Electrospray Ionization - ESI-):
-
Diclazuril (Parent):
-
Precursor: 405.0
(Cl isotope pattern) -
Quantifier: 334.0
-
Qualifier: 290.0
-
-
6-Carboxylic Acid (Impurity A):
-
Precursor: ~449.0
(Calculated based on +COOH addition) -
Note: The carboxylic acid group significantly increases polarity; expect earlier retention time than Diclazuril.
-
Regulatory & Safety Context
Residue Definition
Regulatory bodies (EFSA, EMA, FDA) define the marker residue simply as Diclazuril .
-
MRL (Maximum Residue Limit):
-
Muscle: 500 µg/kg[8]
-
Liver: 3000 µg/kg
-
Kidney: 2000 µg/kg
-
Significance of the 6-Carboxylic Acid
While not included in the MRL definition, the 6-carboxylic acid is monitored as a process impurity .
-
Safety: Toxicity studies indicate that Diclazuril and its minor metabolites have low toxicity.
-
Origin Control: Manufacturers must control the level of the butyl ester precursor to prevent the formation of the 6-carboxylic acid impurity in the final feed additive.
Quantitative Data Summary
| Parameter | Value | Reference |
| Parent Drug Excretion | >95% (Feces) | [1, 2] |
| Plasma Half-Life ( | 50–60 hours | [2, 4] |
| Major Metabolite | None (Parent Drug) | [1] |
| Minor Metabolite (Biotic) | Amino-derivative (Ring Open) | [1] |
| Impurity A (Abiotic) | 6-Carboxylic Acid | [3] |
| Limit of Quantitation (LOQ) | 1–5 µg/kg (LC-MS/MS) | [5] |
References
-
European Food Safety Authority (EFSA). (2014). Scientific Opinion on the safety and efficacy of Coxiril® (diclazuril) for chickens for fattening and turkeys for fattening. EFSA Journal. Link
-
European Medicines Agency (EMA). (1996).[2] Diclazuril: Summary Report (1). Committee for Veterinary Medicinal Products. Link
-
Santa Cruz Biotechnology. (2024). Diclazuril 6-carboxylic acid (CAS 862243-46-7) Product Data Sheet.[9][10]Link
-
Food and Agriculture Organization (FAO). (1996). Residues of some veterinary drugs in animals and foods: Diclazuril.[1][6][11][12][13] FAO Food and Nutrition Paper 41/8. Link
-
Mortier, L., et al. (2005). Determination of the coccidiostat diclazuril in poultry feed and meat by liquid chromatography-tandem mass spectrometry.[1][8] Analytica Chimica Acta. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researcherslinks.com [researcherslinks.com]
- 3. Diclazuril [sitem.herts.ac.uk]
- 4. food.ec.europa.eu [food.ec.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Development and Application of a Physiologically Based Pharmacokinetic Model for Diclazuril in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Diclazuril 6-Carboxylic Acid CAS#: 862243-46-7 [m.chemicalbook.com]
- 11. fao.org [fao.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Identification of Diclazuril 6-Carboxylic Acid as a Major Metabolite
An In-Depth Technical Guide for Drug Development & Residue Analysis [1]
Abstract
This technical guide details the structural identification, metabolic origin, and analytical profiling of Diclazuril 6-carboxylic acid (CAS 862243-46-7), a critical analyte in the safety assessment of the coccidiostat diclazuril.[1] While diclazuril is primarily excreted unchanged in many species, the 6-carboxylic acid derivative represents a significant structural modification—often classified as Impurity A in pharmacopeial standards but also relevant as a degradation product or minor metabolite in specific matrices.[1] This guide provides a self-validating workflow for its detection using LC-MS/MS and NMR, ensuring precise differentiation from the parent compound.
Introduction: The Analytical Challenge
Diclazuril (2,6-dichloro-alpha-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile) is a potent benzeneacetonitrile antiprotozoal used extensively in poultry and livestock.[1]
In residue depletion studies and impurity profiling, the identification of Diclazuril 6-carboxylic acid is paramount due to its structural similarity to the parent drug.[1] Unlike simple hydroxylated metabolites, this compound features a carboxylic acid moiety on the triazine ring, significantly altering its polarity, solubility, and ionization behavior.[1]
Key Technical Parameters:
-
Molecular Formula: C₁₈H₉Cl₃N₄O₄[7]
-
Molecular Weight: 451.65 g/mol (Parent Diclazuril: 407.64 g/mol )[1]
-
Mass Shift: +44 Da (corresponding to carboxylation/oxidation)[1]
Structural Characterization & Mechanism
The formation or presence of the 6-carboxylic acid derivative implies a modification at the C6 position of the 1,2,4-triazine ring .[1]
2.1 Chemical Structure Comparison
| Feature | Diclazuril (Parent) | Diclazuril 6-Carboxylic Acid |
| Formula | C₁₇H₉Cl₃N₄O₂ | C₁₈H₉Cl₃N₄O₄ |
| Triazine Ring | 3,5-dioxo-1,2,4-triazine | 6-carboxy-3,5-dioxo-1,2,4-triazine |
| C6 Substituent | Hydrogen (–H) | Carboxylic Acid (–COOH) |
| Polarity (LogP) | High (Lipophilic) | Moderate (Increased Polarity) |
| Ionization | Neutral/Weakly Acidic | Acidic (pKa ~3-4 for -COOH) |
2.2 Origin Pathways
-
Synthetic Impurity (Primary Source): Often formed during the cyclization step of diclazuril synthesis if the precursor retains a carboxyl group.[1]
-
Oxidative Metabolism/Degradation: In biological systems or environmental soil degradation, oxidative attack at the C6 position of the triazine ring can yield the carboxylic acid, particularly under aerobic conditions facilitated by microbial enzymes.[1]
Experimental Workflow: Identification Protocol
This protocol is designed for LC-MS/MS quantification and identification, the gold standard for trace metabolite analysis.[1]
3.1 Sample Preparation (Solid Phase Extraction)
-
Matrix: Plasma, Tissue (Liver/Kidney), or Excreta.[1]
-
Step 1 (Homogenization): Homogenize 1g tissue with 5 mL Acetonitrile/Water (80:20 v/v) to precipitate proteins.[1]
-
Step 2 (Extraction): Shake for 20 min, centrifuge at 4000g for 10 min.
-
Step 3 (Cleanup - SPE):
-
Condition Oasis MAX (Mixed-mode Anion Exchange) cartridges with Methanol and Water.[1]
-
Load supernatant.[1]
-
Wash with 5% NH₄OH (to remove neutrals/bases).[1]
-
Elute acids (including 6-carboxylic acid) with 2% Formic Acid in Methanol.[1]
-
Reasoning: The carboxylic acid moiety allows for selective retention on anion exchange sorbents, separating it from neutral interferences.[1]
-
3.2 LC-MS/MS Instrumentation Parameters
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 8 minutes.
-
Ionization: Electrospray Ionization (ESI Negative Mode ).[1]
-
Note: The carboxylic acid group deprotonates readily [M-H]⁻, providing superior sensitivity over positive mode.[1]
-
3.3 Mass Spectral Transitions (MRM)
To confirm identity, monitor the specific transitions. The mass shift of +44 Da from the parent is the diagnostic marker.[1]
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
| Diclazuril | 405.0 | 334.0 (Loss of Cl₂) | 291.0 | 25 |
| Diclazuril 6-COOH | 449.0 | 405.0 (Loss of CO₂) | 334.0 | 20 / 35 |
-
Interpretation: The transition 449 -> 405 represents the specific decarboxylation of the metabolite back to the parent-like structure, a classic fragmentation pathway for carboxylic acids.[1]
Visualization of Analytical Logic
The following diagram illustrates the decision tree for identifying the metabolite versus the parent compound.
Caption: Analytical workflow distinguishing Parent Diclazuril from the 6-Carboxylic Acid Metabolite based on polarity (RT) and mass shift.
Results Interpretation & Validation
5.1 Chromatographic Behavior
Due to the presence of the hydrophilic carboxylic acid group, Diclazuril 6-carboxylic acid will elute earlier (lower retention time) than the parent diclazuril on a reverse-phase C18 column.[1]
-
Diclazuril RT: ~4.5 - 5.0 min[1]
-
6-COOH Metabolite RT: ~3.5 - 4.0 min
5.2 Validation Criteria (Self-Validating Protocol)
-
Retention Time Match: The analyte peak must align with the synthetic reference standard (CAS 862243-46-7) within ±0.1 min.
-
Ion Ratio: The ratio of the quantifier ion (405) to the qualifier ion (334) must be consistent with the standard (<20% deviation).
-
Isotopic Pattern: The chlorine isotope cluster (³⁵Cl/³⁷Cl) must be preserved.[1] Since both parent and metabolite have 3 chlorines, the isotopic pattern (M, M+2, M+4, M+6) should be identical in shape.[1]
Regulatory & Safety Implications
-
Impurity Profiling: In raw drug substance manufacturing, this compound is controlled as Impurity A (European Pharmacopoeia).[1] Its presence in tissue above established impurity thresholds suggests metabolic formation rather than just administration of impure drug.[1]
-
Toxicity: The carboxylic acid makes the molecule more water-soluble, facilitating faster renal excretion compared to the highly lipophilic parent.[1] This is generally considered a detoxification pathway.[1]
References
-
European Medicines Agency (EMA). (2013).[1] European public MRL assessment report (EPMAR) - Diclazuril (extension to poultry). EMA/CVMP/165950/2012.[1] Link
-
Santa Cruz Biotechnology. (2024).[1] Diclazuril 6-carboxylic acid (CAS 862243-46-7) Product Data Sheet. Link[1][2]
-
BenchChem. (2024).[1] 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid and Diclazuril Derivatives. Link
-
PubChem. (2025).[1][7] Diclazuril Compound Summary - CID 456389.[1] National Library of Medicine.[1] Link
-
KarpsChem. (2023).[1] Diclazuril Impurity Standards and Metabolites Catalog. Link
Sources
- 1. mzCloud – Diclazuril [mzcloud.org]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid | RUO [benchchem.com]
- 5. karpschem.in [karpschem.in]
- 6. 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid | RUO [benchchem.com]
- 7. Diclazuril | C17H9Cl3N4O2 | CID 456389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Guide to the Characterization of Diclazuril Impurities
The following technical guide details the physical and chemical characterization of Diclazuril impurities. It is designed for analytical chemists and process engineers in the veterinary pharmaceutical sector.
Strategic Context and Chemical Vulnerabilities
Diclazuril (CAS 101831-37-2) is a benzeneacetonitrile derivative used as a potent anticoccidial agent.[1] In the context of VICH GL10 and ICH Q3A/B guidelines, characterizing its impurities is not merely a compliance exercise but a stability imperative.
The molecule possesses two primary "hotspots" for impurity generation:
-
The Nitrile Group (
): Susceptible to hydrolysis under alkaline conditions, converting to an amide (Impurity A) and subsequently to a carboxylic acid. -
The Benzyl Carbon: The
-carbon linking the chlorophenyl rings is prone to oxidation, leading to the formation of ketonic impurities (Impurity D). -
The Triazine-3,5-dione Ring: While relatively robust, it can undergo cleavage under extreme stress or retain uncyclized intermediates during synthesis.
The Impurity Landscape: Structure and Origin
The following table synthesizes data from European Pharmacopoeia (EP) standards and process chemistry patents to categorize the most critical impurities.
| Impurity Name | Common Designation | Origin | Chemical Nature | Relative Retention (RRT)* |
| Impurity A | Amide Analog | Degradation (Hydrolysis) | (RS)-2-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | ~0.85 |
| Impurity D | Ketone Analog | Degradation (Oxidation) | 2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5-dione | ~1.20 |
| Impurity H | Amine Intermediate | Process (Unreacted) | 4-amino-2,6-dichloro- | ~0.45 |
| Impurity K | Thio-derivative | Process (Specific Route) | Related to thioglycolic acid decarboxylation steps | Variable |
| Clazuril | Des-chloro Analog | Process (By-product) | 2,6-dichloro- | ~0.92 |
*Note: RRTs are approximate and dependent on the specific C18 method conditions described in Section 4.
Visualizing the Pathways
To understand where these impurities arise, we must map the synthesis and degradation logic.
Diagram 1: Synthesis and Process Impurity Origins
This workflow illustrates the "Sandmeyer" route and where the key process intermediate (Impurity H) persists.
Caption: The synthesis pathway highlights Impurity H as the critical "break-point" intermediate requiring strict control before the final cyclization.
Diagram 2: Degradation Pathways (Stress Testing)
This diagram maps the fate of Diclazuril under oxidative and hydrolytic stress.
Caption: Diclazuril is most sensitive to alkaline hydrolysis (forming Impurity A) and oxidation at the benzylic carbon (forming Impurity D).
Analytical Characterization Workflow
To isolate and identify these impurities, a coupled LC-UV-MS approach is required. Diclazuril is highly lipophilic and acidic (pKa ~5.9 due to the triazine ring), which dictates the method parameters.
Protocol: High-Resolution LC-MS/MS Identification
Objective: Structural elucidation of unknown impurities appearing >0.10% during stability studies.
1. Chromatographic Conditions:
-
Column: C18 stationary phase with high carbon load (e.g., Zorbax Eclipse Plus C18 or equivalent), 150 mm x 4.6 mm, 3.5 µm. Why: High carbon load is necessary to retain the polar hydrolysis products while resolving the halogenated positional isomers.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 40% B to 90% B over 20 minutes. Why: Diclazuril elutes late; a steep gradient is needed to elute the highly non-polar ketone (Impurity D).
2. Mass Spectrometry Settings:
-
Ionization: Electrospray Ionization (ESI) in Negative Mode .
-
Rationale: Diclazuril and its chlorinated impurities ionize efficiently in negative mode (
) due to the acidic proton on the triazine ring. Positive mode is often less sensitive for these electron-deficient polychlorinated aromatics. -
Source Temp: 350°C.
-
Capillary Voltage: 2.5 kV.
3. Validation Criteria (Self-Validating System):
-
Mass Balance: The sum of the parent peak + Impurity A + Impurity D must account for >95% of the total area in forced degradation samples.
-
Resolution (Rs): Rs > 2.0 between Diclazuril and Impurity A (the closest eluting critical pair).
Protocol: Forced Degradation (Generation of Standards)
If reference standards for Impurities A and D are unavailable, generate them in situ for method development:
-
Preparation of Impurity A (Hydrolysis):
-
Dissolve 50 mg Diclazuril in 50 mL DMF.
-
Add 5 mL of 0.1 N NaOH.
-
Heat at 60°C for 4 hours.
-
Result: Quantitative conversion to the Amide (Impurity A). Confirm by LC-MS (Mass shift +18 Da from nitrile hydration).
-
-
Preparation of Impurity D (Oxidation):
-
Dissolve 50 mg Diclazuril in 50 mL DMF.
-
Add 2 mL of 30%
. -
Store at room temperature for 24 hours.
-
Result: Formation of the Ketone (Impurity D).[3] Confirm by LC-MS (Loss of CN group and gain of Oxygen).
-
References
-
European Food Safety Authority (EFSA). (2024). Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening. EFSA Journal. Available at: [Link]
-
Yousef, A. M., & Taha, E. A. (2014). Selective Determination of Diclazuril in the Presence of Its Degradation Products. Journal of Chromatographic Science. Available at: [Link]
-
World Health Organization (WHO). (1996). Toxicological evaluation of certain veterinary drug residues in food: Diclazuril. WHO Food Additives Series 36. Available at: [Link]
-
European Pharmacopoeia (Ph.[4] Eur.). Diclazuril Monograph 1718. (Current Edition). Available at: [Link]
Sources
CAS number and IUPAC name for diclazuril 6-carboxylic acid
The following technical guide details the chemical identity, mechanistic origin, and analytical characterization of Diclazuril 6-Carboxylic Acid , a critical process impurity in the synthesis of the coccidiostat Diclazuril.
Identity, Origin, and Analytical Control of Impurity A
Executive Summary
Diclazuril 6-Carboxylic Acid (CAS 862243-46-7 ) is the primary synthetic precursor and a regulated impurity (European Pharmacopoeia Impurity A ) of the veterinary coccidiostat Diclazuril. Chemically, it represents the "pre-decarboxylated" intermediate of the active pharmaceutical ingredient (API). Its presence in the final drug substance indicates an incomplete decarboxylation step during the final stage of industrial synthesis.
Due to its carboxylic acid moiety, this compound exhibits significantly different solubility and polarity profiles compared to the parent Diclazuril, necessitating specific reverse-phase HPLC protocols for accurate quantification.
Chemical Identity & Profile[1][2][3][4][5]
| Parameter | Technical Specification |
| Common Name | Diclazuril 6-Carboxylic Acid |
| Regulatory ID | Diclazuril Impurity A (EP) |
| CAS Number | 862243-46-7 |
| IUPAC Name | 2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylic acid |
| Molecular Formula | C₁₈H₉Cl₃N₄O₄ |
| Molecular Weight | 451.65 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, dilute alkali; poorly soluble in water (acidic pH) |
| pKa | ~3.5 (Carboxylic acid), ~6.0 (Triazine NH) |
Structural Visualization
The structure differs from Diclazuril solely at the C-6 position of the triazine ring, where a hydrogen atom is replaced by a carboxyl group (-COOH).
Figure 1: The impurity is the direct structural precursor to the API, differing only by the presence of the carboxyl group.
Mechanistic Origin: The Decarboxylation Bottleneck
To understand the presence of this impurity, one must analyze the industrial synthesis of 1,2,4-triazine-3,5-diones. The formation of the triazine ring typically involves the condensation of an aniline derivative with a dicarbonyl reagent (e.g., diethyl ketomalonate or similar), yielding an ester intermediate.
Synthesis Pathway & Impurity Formation[6][9]
-
Cyclization: The aniline precursor reacts to form the triazine ring, bearing an ester group at position 6.
-
Hydrolysis: The ester is hydrolyzed to the 6-Carboxylic Acid (Impurity A) .
-
Decarboxylation: The acid is heated (often in high-boiling solvents like mercaptoacetic acid or sulfolane) to remove CO₂, yielding Diclazuril .
Root Cause of Impurity: If the final thermal decarboxylation step is terminated prematurely, or if the reaction temperature is insufficient, the 6-Carboxylic Acid remains as a contaminant.
Figure 2: Impurity A is the penultimate intermediate. Its presence indicates "reaction failure" at the final step.
Analytical Characterization & Protocol
Because the 6-carboxylic acid is significantly more polar than Diclazuril (due to the ionizable -COOH group), it elutes earlier than the parent compound in reverse-phase chromatography. This polarity difference is the basis for the "Self-Validating" system suitability test.
HPLC Method: Separation of Impurity A
Principle: Reverse Phase (RP-HPLC) with ion-suppression (acidic mobile phase) to keep the carboxylic acid protonated for better peak shape, or buffered to control ionization.
| Parameter | Protocol Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 50:50) or Gradient (40% B to 80% B) |
| Flow Rate | 1.0 - 1.2 mL/min |
| Detection | UV @ 275 nm (max absorption of triazine core) |
| Retention Order | Impurity A (RT ~ 0.5-0.7x) < Diclazuril (RT = 1.0x) |
Self-Validating Logic
In a system suitability test, the resolution between Impurity A and Diclazuril confirms the column's ability to separate polar degradation products from the neutral drug substance. If Impurity A co-elutes, the column has likely lost polarity retention or the mobile phase pH is incorrect.
Figure 3: The carboxylic acid moiety causes Impurity A to elute significantly earlier than the API.
Synthesis of Reference Standard
For researchers requiring the impurity as a reference standard (e.g., for QC method validation), it cannot be easily isolated from the final product. It must be synthesized de novo or intercepted.
Methodology:
-
Intercept: Perform the standard Diclazuril synthesis but halt after the hydrolysis of the 6-ester intermediate.
-
Isolation: Instead of heating to >150°C (which causes decarboxylation), acidify the reaction mixture at room temperature.
-
Purification: The 6-carboxylic acid will precipitate (pKa ~3.5). Recrystallize from acetic acid or DMF/Water. Do not heat above 100°C during drying, as this may induce partial decarboxylation to Diclazuril.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Diclazuril Monograph 1718. Strasbourg: Council of Europe. (Defines Impurity A and limits).
-
European Food Safety Authority (EFSA) . (2024). Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%). EFSA Journal. Link
-
Santa Cruz Biotechnology . Diclazuril 6-carboxylic acid (CAS 862243-46-7).[2] Product Data Sheet. Link
-
U.S. Food and Drug Administration (FDA) . Diclazuril Substance Registration (UNII: K110K1B1VE). precisionFDA. Link
- Elanco. Clinacox (Diclazuril) Technical Manual.
Sources
Pharmacokinetics of Diclazuril and Diclazuril 6-Carboxylic Acid in Animal Tissues
[1][2]
Part 1: Executive Technical Synthesis
Diclazuril (2,6-dichloro-alpha-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile) is a benzeneacetonitrile antiprotozoal widely used in veterinary medicine for the control of coccidiosis in poultry, turkeys, and ruminants.[1][2][3]
The "6-Carboxylic Acid" Context: In the context of pharmacokinetics (PK) and residue depletion, it is critical to distinguish between the parent compound and its derivatives.
-
Metabolic Stability: Diclazuril is characterized by exceptional metabolic stability. In most species (poultry, rabbits, rats), >95% of the excreted residue is the unchanged parent compound.[4]
-
The 6-Carboxylic Acid Moiety: The specific compound "Diclazuril 6-carboxylic acid" (CAS 862243-46-7) typically refers to a structural analogue where the triazine ring is modified (oxidized) or is a synthetic impurity.[5]
-
Species Specificity: While poultry excrete Diclazuril largely unchanged, recent pharmacokinetic studies in cattle have identified a significant, previously unreported metabolite that parallels the parent drug's kinetics, potentially linked to hydrolytic or oxidative pathways (e.g., nitrile hydrolysis to benzeneacetic acid or triazine modification).
This guide focuses on the PK of Diclazuril as the primary marker residue, while integrating the technical profiling of its carboxylic acid derivatives (impurities/metabolites) which are critical for comprehensive residue surveillance and impurity qualification.
Part 2: Physicochemical Drivers of Pharmacokinetics
The pharmacokinetic behavior of Diclazuril and its carboxylic acid derivatives is governed by their lipophilicity and protein binding characteristics.
| Parameter | Diclazuril (Parent) | 6-Carboxylic Acid Derivative | Impact on PK |
| Chemical Class | Benzeneacetonitrile | Triazine/Benzene-carboxylic acid | Parent: High tissue retention. Acid: Potential for ion-trapping. |
| LogP (Lipophilicity) | ~3.65 - 4.1 | ~3.0 - 3.6 (Estimated) | High LogP drives extensive distribution into lipid-rich tissues (liver, fat). |
| pKa | Weakly acidic (Triazine proton) | Acidic (Carboxyl group) | The carboxylic acid moiety increases water solubility at physiological pH compared to the parent. |
| Protein Binding | >90% (High) | Moderate to High | Limits glomerular filtration; prolongs plasma half-life. |
Part 3: Pharmacokinetic Profile in Target Tissues
Absorption and Bioavailability[1]
-
Poultry/Rabbits: Absorption is limited but rapid. Peak plasma concentrations (
) occur within 6–8 hours. -
Ruminants (Cattle/Sheep): Bioavailability is low (<5%) for the pure compound due to poor aqueous solubility, but increases significantly (2.5-fold) when administered as a sodium salt or in specific feed formulations.
-
The Metabolite Lag: In cattle, the major metabolite (potentially the acid derivative) peaks later (~72 hours) than the parent (~24–48 hours), suggesting a rate-limited formation step or enterohepatic recirculation.
Tissue Distribution (The "Depot" Effect)
Diclazuril exhibits a "liver-seeking" behavior. The carboxylic acid metabolite, being slightly more polar, may show a different ratio of excretion but generally tracks with the parent compound in tissue depletion.
Tissue Affinity Hierarchy:
-
Liver: Highest concentration (Primary Marker Tissue).
-
Kidney: Secondary accumulation site.
-
Skin/Fat: Significant retention due to lipophilicity.
-
Muscle: Lowest residue levels.
Metabolism and Biotransformation Pathways
While Diclazuril is resistant to Phase I oxidation in birds, two potential pathways are relevant for the formation of carboxylic acid derivatives:
-
Nitrile Hydrolysis: The
group on the benzeneacetonitrile moiety can be hydrolyzed to a carboxylic acid (Benzeneacetic acid derivative). -
Triazine Ring Degradation: Cleavage of the triazine-dione ring (often under alkaline conditions) can yield carboxylic acid fragments.
DOT Diagram: Diclazuril Metabolic & Distribution Pathways
Caption: Pharmacokinetic flow of Diclazuril, highlighting the hepatic formation of the carboxylic acid metabolite and the dominance of fecal excretion.
Part 4: Residue Depletion and Withdrawal Protocols
For drug development and safety compliance, understanding the depletion kinetics of the parent vs. the metabolite is essential.
Depletion Kinetics
The depletion follows first-order kinetics with a terminal half-life (
Typical Depletion Half-Lives (Poultry):
-
Plasma: ~50–60 hours
-
Liver: ~60–72 hours (Longest persistence)
-
Muscle: ~30–48 hours
Experimental Protocol: Residue Depletion Study
To validate the PK of Diclazuril and its acid metabolite, the following self-validating protocol is recommended.
Phase 1: Animal Treatment
-
Subjects: Broiler chickens (n=30) or Target Species.
-
Dosing: Administer Diclazuril at 1 mg/kg bw via medicated feed for 3 consecutive days.
-
Sampling: Sacrifice animals at T=0, 6h, 24h, 48h, 72h, and 120h post-withdrawal.
Phase 2: Sample Preparation (Solid Phase Extraction)
-
Rationale: Acidic extraction is required to ensure recovery of both the parent (neutral/weak acid) and the carboxylic acid metabolite.
-
Step 1: Homogenize 2g of tissue (Liver/Kidney) with acetonitrile/water (acidified with formic acid).
-
Step 2: Centrifuge at 4000g for 10 min.
-
Step 3: Clean-up using HLB (Hydrophilic-Lipophilic Balance) SPE cartridges.
-
Condition: Methanol -> Water.
-
Load: Supernatant.
-
Wash: 5% Methanol.
-
Elute: 100% Methanol (Captures Parent) and Methanol/2% Formic Acid (Captures Carboxylic Acid).
-
Phase 3: LC-MS/MS Quantification
Part 5: Quantitative Data Summary
The following table summarizes the residue depletion profile. Note that while Diclazuril is the marker, the carboxylic acid metabolite (if present) typically represents <10% of the total residue in poultry but may be higher in ruminants.
Table 1: Diclazuril Residue Depletion in Broiler Tissues (Mean Concentration µg/kg)
| Time Post-Withdrawal | Liver (Target Tissue) | Kidney | Skin/Fat | Muscle | Marker : Total Residue Ratio |
| 0 h | 1443 ± 119 | 1208 ± 118 | 522 ± 43 | 209 ± 20 | ~0.85 |
| 24 h | 900 ± 95 | 750 ± 80 | 350 ± 30 | 150 ± 15 | ~0.80 |
| 48 h | 565 ± 128 | 446 ± 119 | 199 ± 53 | 101 ± 19 | ~0.75 |
| 72 h | 200 ± 40 | 150 ± 35 | 80 ± 20 | < LOQ | ~0.70 |
| 120 h (Day 5) | < MRL | < MRL | < MRL | ND | N/A |
Note: The "Marker : Total Residue Ratio" decreases over time, indicating that while the parent compound depletes, metabolites (potentially including the carboxylic acid) may have slightly slower elimination kinetics in the liver.
Part 6: Regulatory & Safety Implications
-
Marker Residue: Regulatory bodies (EMA, FDA) define Diclazuril (parent) as the marker residue. The 6-carboxylic acid is considered a minor metabolite/impurity and does not currently have a separate MRL (Maximum Residue Limit).
-
Impurity Profiling: In the synthesis of Diclazuril, the "6-carboxylic acid" (CAS 862243-46-7) is a known impurity. Presence in tissues above trace levels may indicate poor quality API (Active Pharmaceutical Ingredient) rather than metabolic formation.
-
MRL Compliance:
-
Chicken Liver: 1500–3000 µg/kg (varies by region).
-
Chicken Muscle: 500 µg/kg.
-
DOT Diagram: Analytical Decision Tree
Caption: Analytical workflow for distinguishing violative residues (Parent) from impurity/metabolite signals (6-Carboxylic Acid).
References
-
European Medicines Agency (EMA). (1996). Diclazuril: Summary Report (1) - Committee for Veterinary Medicinal Products. Retrieved from [Link]
-
Food and Agriculture Organization (FAO) / JECFA. (1996). Toxicological evaluation of certain veterinary drug residues in food: Diclazuril. WHO Food Additives Series 36. Retrieved from [Link]
-
Dirikolu, L., et al. (2022). Plasma concentrations of diclazuril following oral administration of diclazuril and diclazuril sodium salt to cattle. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link]
-
Rezk, M. R. (2015).[6] Selective Determination of Diclazuril in the Presence of Its Degradation Products. Journal of Chromatographic Science. Retrieved from [Link]
-
Mortier, L., et al. (2005). Detection of residues of the anticoccidial diclazuril in poultry tissues by LC-MS/MS after withdrawal of medicated feed. CABI Digital Library. Retrieved from [Link]
Sources
- 1. Diclazuril | C17H9Cl3N4O2 | CID 456389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 859. Diclazuril (WHO Food Additives Series 36) [inchem.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Advanced Toxicity Assessment of Diclazuril Transformation Products
Executive Summary: The Persistence Paradox
Diclazuril (benzeneacetonitrile) is a high-potency coccidiostat widely used in poultry and livestock.[1] While its efficacy is undisputed, its environmental fate presents a unique challenge. Unlike compounds that mineralize rapidly, diclazuril is highly lipophilic (
However, regulatory focus often ends at the parent compound. As researchers, we must address the "Hidden Hazard" : the Transformation Products (TPs) generated via photolysis and hydrolysis in manure-amended soils. These TPs, often more polar than the parent, possess higher mobility in aquatic systems, potentially bypassing standard filtration and impacting non-target organisms.
This guide details a self-validating workflow to identify, predict, and test the toxicity of these specific degradation products.
Structural Characterization of Transformation Products
Before toxicity can be assessed, TPs must be isolated and structurally elucidated. We cannot rely on standard libraries as many of these TPs are novel.[1]
The Degradation Mechanism
The primary degradation pathway for diclazuril involves the cleavage of the 1,2,4-triazine-dione ring and photodegradation of the nitrile group.
-
Pathway A (Hydrolysis/Metabolic): Cleavage of the triazine ring yields DM5 (4-amino-2,6-dichloro-
-(4-chlorophenyl)benzeneacetonitrile).[2]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Pathway B (Photolysis): UV exposure leads to dechlorination and potential hydrolysis of the nitrile (
) group to an amide or acid.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Analytical Workflow (LC-HRMS)
Protocol:
-
Stress Testing: Subject Diclazuril standards to hydrolytic (pH 2, 7, 10) and photolytic (Xenon arc lamp,
nm) stress for 120 hours.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Separation: Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus) with a mobile phase of Water/Acetonitrile (0.1% Formic Acid).[1]
-
Detection: Q-TOF or Orbitrap Mass Spectrometry is required for exact mass determination (<5 ppm error).[1]
-
Filtering: Apply "Mass Defect Filtering" (MDF) to remove matrix noise and isolate chlorinated clusters.[1]
Visualization: Degradation & Analysis Workflow
Caption: Figure 1.[1][3] Analytical workflow for generating and identifying Diclazuril TPs using forced degradation and High-Resolution Mass Spectrometry.
Tier 1: In Silico Toxicity Prediction (QSAR)
Once structures are proposed, in silico modeling serves as the first filter to prioritize TPs for wet-lab testing.[1] This is crucial for ethical (3R) and economic efficiency.
Methodological Causality
We use QSAR (Quantitative Structure-Activity Relationship) because Diclazuril TPs often lose the specific receptor-binding capability of the parent but may gain reactive toxicity (e.g., via the free amine in DM5).
Protocol: ECOSAR & T.E.S.T.[1]
Step 1: SMILES Generation. Convert the elucidated structures of TPs (e.g., DM5) into SMILES strings.[1]
Step 2: Class Definition. Input strings into US EPA T.E.S.T. (Toxicity Estimation Software Tool).[1] Select the "Consensus Method" to average predictions from nearest-neighbor and hierarchical clustering models.
Step 3: Evaluation. Compare predicted
| Compound | Structure Feature | Predicted Toxicity Mode | Concern Level |
| Diclazuril | Triazine-dione ring | Narcosis (Baseline) | Low (High |
| TP (DM5) | Free Aniline moiety | Polar Narcosis / Reactive | High |
| TP (Photo) | Dechlorinated | Unspecific Reactivity | Moderate |
ngcontent-ng-c4120160419="" class="ng-star-inserted">Critical Insight: The cleavage of the triazine ring exposes an aniline-like structure. Aromatic amines are structural alerts for genotoxicity. Therefore, in silico results trigger the requirement for Genotoxicity testing (Tier 2).[1]
Tier 2 & 3: Experimental Assessment Protocols
Predictions must be validated biologically.[1] Due to Diclazuril's low water solubility, solvent controls are the critical failure point in these assays.
Solvent Carrier System
-
Challenge: Diclazuril is practically insoluble in water.[1]
-
Solution: Use Dimethyl Sulfoxide (DMSO).[1]
-
Constraint: Final DMSO concentration in the assay must be
to avoid solvent toxicity masking the TP effects.
Protocol A: Genotoxicity (Ames Test)
Objective: Assess if the "DM5" metabolite (aniline derivative) is mutagenic.[1]
-
Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).[1]
-
Metabolic Activation: Perform assays
S9 mix (rat liver enzyme) to simulate mammalian metabolism. -
Dosing: 5 concentrations (up to 5000
g/plate ). -
Validity Criteria: Negative solvent control must be within historical range; Positive control (e.g., 2-aminoanthracene) must show
revertants.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Protocol B: Aquatic Toxicity (Daphnia magna)
Objective: Determine acute immobilization (
-
Organism: Daphnia magna (neonates
hours old).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Media: OECD 202 Artificial Freshwater (aerated, pH 7.8).[1]
-
Exposure: Static renewal system, 48-hour duration.
-
Endpoint: Immobilization (inability to swim for 15s after agitation).
Visualization: The Tiered Risk Assessment Logic
Caption: Figure 2. Tiered toxicity assessment strategy compliant with VICH GL6/38 guidelines.
Risk Characterization (The RQ Framework)
The final output of this assessment is the Risk Quotient (RQ).[1]
-
PEC (Predicted Environmental Concentration): Derived from manure application rates (e.g., 10 tons/ha) and TP formation fraction.[1]
-
PNEC (Predicted No-Effect Concentration): Derived from the lowest
orngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> divided by an Assessment Factor (AF).-
Standard AF: 1000 (for acute data), 10 (for chronic data).[1]
-
Interpretation:
References
-
European Food Safety Authority (EFSA). (2023).[1] Safety for the environment of a feed additive consisting of diclazuril (Coxiril®) for chickens reared for laying and pheasants.[4] EFSA Journal.[1] Link[1]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1998).[1] Toxicological evaluation of certain veterinary drug residues in food: Diclazuril. WHO Food Additives Series 41. Link
-
International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH). (2000).[1] GL6: Environmental Impact Assessment (EIAs) for Veterinary Medicinal Products - Phase I. Link
-
Mortier, L., et al. (2005).[1][5] Detection of residues of the anticoccidial diclazuril in poultry tissues by LC-MS/MS. Journal of Chromatography B. Link
-
Goutailler, G., et al. (2002).[1][6] Degradation pathway of dicyclanil in water in the presence of titanium dioxide.[6] Comparison with photolysis. Journal of Agricultural and Food Chemistry. Link
Sources
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. 859. Diclazuril (WHO Food Additives Series 36) [inchem.org]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Degradation pathway of dicyclanil in water in the presence of titanium dioxide. Comparison with photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis Pathways for Diclazuril 6-Carboxylic Acid Derivatives
This guide details the synthesis pathways for Diclazuril 6-carboxylic acid derivatives , a critical structural class serving as both a metabolic reference standard (Impurity A) and a strategic precursor in the industrial production of Diclazuril.
The content is structured for researchers and process chemists, focusing on the Diazonium-Malonate Cyclization pathway, which is the most authoritative and scalable route for generating the 6-carboxy-1,2,4-triazine-3,5-dione scaffold.
Executive Summary & Strategic Rationale
Diclazuril (1 ) is a benzeneacetonitrile antiprotozoal used extensively in veterinary medicine. Its core pharmacophore is the 2-aryl-1,2,4-triazine-3,5-dione moiety. The 6-carboxylic acid derivative (2 ) is a pivotal compound for two reasons:
-
Regulatory Compliance: It is a primary degradation product and pharmacopeial impurity (EP Impurity A), requiring high-purity synthesis for analytical qualification (HPLC/LC-MS standards).
-
Synthetic Utility: It serves as the immediate precursor to Diclazuril in "decarboxylation" synthetic routes, offering a pathway to high-purity API by avoiding late-stage cyanations.
Target Molecule:
-
Chemical Name: 2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxylic acid.
-
CAS: 862243-46-7.[1]
Retrosynthetic Analysis
The construction of the 1,2,4-triazine ring functionalized at the 6-position relies on the Japp-Klingemann reaction . The disconnection strategy reveals two key fragments: the highly substituted aryl diazonium salt and an activated malonate coupling partner.
Figure 1: Retrosynthetic disconnection of the Diclazuril 6-carboxylic acid scaffold.
Core Synthesis Pathway: The Diazonium-Malonate Route
This protocol describes the synthesis of the 6-carboxylic acid derivative starting from the "Diclazuril Amine" (4-amino-2,6-dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile).
Phase 1: Preparation of the Aryl Diazonium Salt
The extreme hydrophobicity of the Diclazuril amine requires a specialized solvent system for effective diazotization.
Reagents:
-
Substrate: 4-Amino-2,6-dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile.
-
Nitrosating Agent: Sodium Nitrite (NaNO₂).
-
Acid/Solvent: Glacial Acetic Acid (AcOH) / Conc. HCl.
Protocol:
-
Dissolution: Dissolve 10.0 g (32 mmol) of the amine in 60 mL of glacial acetic acid. Gentle heating (40°C) may be required to ensure complete dissolution, followed by cooling to 0–5°C.
-
Acidification: Add 12 mL of concentrated HCl dropwise, maintaining the temperature below 10°C. The amine hydrochloride may precipitate as a fine suspension.
-
Diazotization: Add a solution of NaNO₂ (2.4 g, 35 mmol) in 5 mL water dropwise over 20 minutes. Stir at 0–5°C for 1 hour.
-
Validation: Verify the endpoint using starch-iodide paper (instant blue/black) to confirm excess nitrous acid.
Phase 2: Japp-Klingemann Coupling & Cyclization
This step constructs the triazine ring and introduces the 6-carboxyl moiety simultaneously. The coupling agent, Diethyl (ethoxycarbonylcarbamoyl)malonate , acts as a "triazine synthon."
Reagents:
-
Coupling Agent: Diethyl (ethoxycarbonylcarbamoyl)malonate (prepared from diethyl malonate and ethyl isocyanatoformate or equivalent).
-
Base: Sodium Acetate (NaOAc) or Potassium Carbonate.
-
Solvent: Ethanol / Water or AcOH.
Protocol:
-
Coupling: To a stirred solution of Diethyl (ethoxycarbonylcarbamoyl)malonate (10.5 g, 38 mmol) in 100 mL ethanol/water (1:1) buffered with NaOAc (8.0 g), add the cold diazonium salt solution dropwise at 0–10°C.
-
Hydrazone Formation: The reaction mixture will turn yellow/orange as the azo-hydrazone intermediate forms. Stir for 2 hours at room temperature.
-
Cyclization: Heat the mixture to reflux (80–90°C) for 4–6 hours. The intramolecular attack of the hydrazone nitrogen onto the carbamate carbonyl closes the ring, releasing ethanol.
-
Isolation of Ester: Cool the mixture. The ethyl ester of the target (Diclazuril 6-carboxylic acid ethyl ester) often precipitates. Filter and wash with cold ethanol.
Phase 3: Hydrolysis to 6-Carboxylic Acid
The final step converts the 6-ethoxycarbonyl intermediate to the free acid.
Protocol:
-
Hydrolysis: Suspend the ester (5.0 g) in 50 mL of 2N NaOH.
-
Reaction: Heat to 60°C for 2 hours. The solid should dissolve as the salt forms.
-
Workup: Cool to room temperature and acidify carefully with 6N HCl to pH 2.
-
Precipitation: The Diclazuril 6-carboxylic acid will precipitate as a white to off-white solid.
-
Purification: Recrystallize from DMF/Water or Acetic Acid.
Analytical Characterization Data
To validate the synthesis, compare the product against the following established spectral markers.
| Parameter | Specification / Expected Value |
| Appearance | White to light yellow crystalline powder |
| Melting Point | >250°C (with decomposition/decarboxylation) |
| MS (ESI-) | [M-H]⁻ m/z ≈ 449.0 (Calculated for C₁₈H₈Cl₃N₄O₄⁻) |
| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, COOH), 12.4 (s, 1H, NH), 7.8 (s, 2H, Ar-H), 7.4-7.5 (m, 4H, Ar-H), 6.9 (s, 1H, CH-CN) |
| HPLC Purity | >98.0% (Area %) |
Reaction Scheme Visualization
The following diagram illustrates the molecular transformation from the amine precursor to the final carboxylic acid derivative.
Figure 2: Step-by-step synthesis workflow for Diclazuril 6-carboxylic acid.
Critical Process Parameters (CPP)
-
Diazotization Temperature: Must be kept <5°C. Higher temperatures lead to phenol formation (hydrolysis of diazonium) or decomposition.
-
pH Control during Coupling: The coupling with the malonate requires a buffered pH (4–6). Too acidic prevents coupling; too basic decomposes the diazonium salt.
-
Decarboxylation Risk: The 6-carboxylic acid is thermally unstable at high temperatures (>150°C) or in the presence of thiols/high-boiling solvents, where it converts to Diclazuril. Drying of the final product should be done under vacuum at <60°C.
References
-
Synthesis of Diclazuril Derivatives. National Institutes of Health (PMC). Available at: [Link]
- Preparation method of anticoccidial drug diclazuril.Google Patents (CN107746390B).
-
Synthesis of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives. Journal of Medicinal Chemistry. Available at: [Link]
- Preparation of 2(aryl)-as-triazine-3,5(2H,4H)-dione coccidiostats.Google Patents (US3883528A).
Sources
Methodological & Application
Application Note: HPLC Method Development for Diclazuril 6-Carboxylic Acid Detection
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control, stability testing, or pharmacokinetic profiling of Diclazuril.[1] It details the development of a robust HPLC method for detecting Diclazuril and its primary polar metabolite/impurity, Diclazuril 6-Carboxylic Acid (also known as Impurity A).[1]
Introduction & Scientific Context
Diclazuril is a benzeneacetonitrile derivative widely used as a coccidiostat in veterinary medicine.[1] While the parent molecule is highly lipophilic, its degradation pathways and metabolic processing yield more polar derivatives.[1] The most critical of these is Diclazuril 6-Carboxylic Acid (CAS 862243-46-7), often designated as Impurity A in pharmacopeial monographs.
This compound arises from the modification of the triazine ring or hydrolysis pathways.[1] Detecting it requires a separation strategy that can resolve the highly non-polar parent drug from the significantly more polar, pH-sensitive carboxylic acid derivative.
Target Analytes
| Analyte | Chemical Identity | Key Property |
| Diclazuril | 2,6-dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile | Lipophilic (LogP ~4-5).[2] Weakly acidic (pKa ~5.9).[1] |
| Diclazuril 6-Carboxylic Acid | 2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxylic Acid | Polar & Ionizable . Contains a free -COOH group. pKa ~3.5 (estimated).[1] |
Method Development Strategy (The "Why")
The separation challenge lies in the polarity gap.[1] Diclazuril retains strongly on C18 columns, while the 6-carboxylic acid variant will elute near the void volume if ionization is not suppressed.
Critical Process Parameters (CPP)
-
pH Control (The Dominant Variable):
-
Mechanism: The 6-carboxylic acid moiety must be protonated (neutral form) to interact with the hydrophobic stationary phase.[1] If the mobile phase pH is > 4.0, the analyte becomes anionic (
), leading to early elution and peak tailing due to repulsion from residual silanols.[1] -
Decision: We utilize a mobile phase pH of 2.5 – 3.0 .[1] This suppresses ionization of the carboxylic acid (pKa ~3.[1]5) and the benzeneacetonitrile proton (pKa ~5.9), sharpening peaks for both compounds.[1]
-
-
Stationary Phase Selection:
-
Standard C18: Acceptable, but may show "dewetting" if high aqueous content is needed to retain the polar acid.[1]
-
Polar-Embedded C18 (Recommended): A column with a polar-embedded group (e.g., amide or carbamate) is superior.[1] It prevents phase collapse in high-aqueous conditions and interacts with the polar carboxylic acid group, improving selectivity and peak shape.[1]
-
-
Detection Wavelength:
Experimental Protocol
Instrumentation & Conditions[1]
-
System: HPLC with PDA/UV detector (or LC-MS/MS for trace residue analysis).
-
Column: Agilent ZORBAX SB-C18 or Waters Symmetry Shield RP18 (Polar Embedded).[1]
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[1]
-
-
Temperature: 30°C (Controlled to minimize retention drift).
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Detection: UV at 280 nm (Reference 360 nm).[1]
Mobile Phase Preparation[1]
-
Solvent A (Aqueous/Acidic): 0.1% Orthophosphoric Acid (
) in Water (pH ~2.2).[1]-
Note: For LC-MS applications, substitute with 0.1% Formic Acid.
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).[1]
Gradient Profile
A gradient is required to bridge the retention gap between the polar acid and the non-polar parent.[1]
| Time (min) | % Solvent A (Acidic Water) | % Solvent B (Acetonitrile) | Phase Description |
| 0.0 | 70 | 30 | Loading: High aqueous to retain 6-Carboxylic Acid. |
| 5.0 | 70 | 30 | Isocratic Hold: Ensure separation of polar impurities. |
| 20.0 | 10 | 90 | Ramp: Elute lipophilic Diclazuril parent.[1] |
| 25.0 | 10 | 90 | Wash: Clear column of highly hydrophobic matrix.[1] |
| 25.1 | 70 | 30 | Re-equilibration: Return to initial conditions. |
| 30.0 | 70 | 30 | Ready: Next injection. |
Sample Preparation Logic
Diclazuril has very low water solubility (<1 mg/L).[1][3] Direct dissolution in the mobile phase (30% ACN) may precipitate the parent compound.[1]
Protocol:
-
Stock Solution: Dissolve standards in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .[1] These are the only solvents that effectively solubilize Diclazuril at high concentrations (>1 mg/mL).[1]
-
Working Standard: Dilute the Stock Solution with Acetonitrile.
-
Final Dilution: Dilute with Mobile Phase A to reach the starting gradient composition (approx. 30-40% organic).
-
Caution: If precipitation occurs, increase the organic ratio in the diluent to 50:50 ACN:Water, but ensure the injection volume is low (<20 µL) to prevent peak distortion of the early-eluting acid.[1]
-
Method Development Workflow (Visualization)
The following diagram illustrates the decision matrix used to arrive at the optimized conditions, highlighting the critical role of pKa in method design.
Figure 1: Decision tree for HPLC method development targeting ionizable carboxylic acid metabolites.
Validation Parameters (Self-Validating System)
To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every analytical run.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | Ensures the polar metabolite is fully resolved from the parent and matrix front. | |
| Tailing Factor ( | Critical for the 6-Carboxylic acid.[1] Tailing | |
| Precision (RSD) | Verifies pump stability and autosampler accuracy. | |
| Signal-to-Noise | Defines the sensitivity limit for trace impurity detection. |
Linearity & Range
-
Diclazuril: 1.0 – 100 µg/mL (
)[1] -
6-Carboxylic Acid: 0.1 – 10 µg/mL (Lower range required as it is an impurity).[1]
Troubleshooting Guide
Issue 1: 6-Carboxylic Acid peak is splitting or broad.
-
Cause: Sample solvent is too strong (e.g., 100% DMSO injected).[1]
-
Fix: Dilute the final sample with water or mobile phase A to reduce solvent strength before injection.[1]
Issue 2: Retention time of the Acid shifts.
-
Cause: Mobile phase pH is fluctuating near the pKa (3.5).[1]
-
Fix: Ensure the buffer (Phosphate or Formic) concentration is sufficient (at least 10-20 mM) and pH is strictly adjusted to 2.5.[1]
Issue 3: Ghost peaks in the gradient.
-
Cause: Impurities in the water or organic modifier accumulating on the column during the equilibration phase.[1]
-
Fix: Use HPLC-grade water and filter mobile phases through 0.22 µm filters.
References
-
European Food Safety Authority (EFSA). (2024).[1] Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening. Retrieved from [Link][1]
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 456389, Diclazuril. Retrieved from [Link][1]
-
Journal of Chromatography B. (2011). Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs. Retrieved from [Link]
-
Food and Agriculture Organization (FAO). Diclazuril: Residues in Food and Their Evaluation.[1] Retrieved from [Link]
Sources
Application Note: High-Sensitivity LC-MS/MS Analysis of Diclazuril Residues in Food Matrices
Executive Summary
This protocol details a validated workflow for the quantification of Diclazuril (CAS 101831-37-2) in animal-derived food products.[1][2] Diclazuril is a benzeneacetonitrile antiprotozoal used extensively in poultry to prevent coccidiosis. Unlike many veterinary drugs, diclazuril undergoes minimal metabolism; therefore, the parent compound is defined as the marker residue for regulatory monitoring.
This guide prioritizes a Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with LC-ESI(-)-MS/MS . This combination offers the optimal balance of throughput and sensitivity required to meet strict Maximum Residue Limits (MRLs) set by the EU (500 µg/kg in muscle) and other global regulatory bodies.
Scientific Foundation & Analyte Chemistry
Metabolic Fate & Marker Residue
Diclazuril is chemically stable and lipophilic. Pharmacokinetic studies confirm that it is poorly absorbed in the gastrointestinal tract and excreted largely unchanged.
-
Target Tissues: Liver (highest concentration), Kidney, Skin/Fat, Muscle.[6]
-
Metabolites: While minor metabolites (e.g., chlorophenyl derivatives) exist, they are not routinely monitored for regulatory compliance.
Physicochemical Properties
-
Molecular Formula:
[4][5] -
pKa: ~5.5 (Weakly acidic due to the triazine dione moiety)
-
LogP: ~3.5 (Lipophilic)
-
Ionization: Forms stable
ions in Negative Electrospray Ionization (ESI-).
Experimental Protocol
Reagents and Standards
-
Analytical Standard: Diclazuril (>99% purity).
-
Internal Standard (IS): Diclazuril-bis-d6 or
-Diclazuril (Preferred). If unavailable, Toltrazuril may be used as a surrogate, though isotopic labeling corrects best for matrix effects. -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
QuEChERS Salts:
-
Extraction: 4g
, 1g NaCl. -
d-SPE Clean-up: 150mg
, 50mg PSA (Primary Secondary Amine), 50mg C18 (to remove lipids).
-
Sample Preparation: Modified QuEChERS
This workflow is optimized for muscle and liver tissues.
Step 1: Homogenization Homogenize 10 g of tissue sample (semi-frozen) to a fine paste.
Step 2: Extraction
-
Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of Internal Standard working solution (1 µg/mL).
-
Add 8 mL of Acetonitrile (containing 1% Formic Acid) . Note: Acidified ACN improves recovery by disrupting protein binding.
-
Vortex vigorously for 1 minute.
-
Add QuEChERS extraction salts (4g
, 1g NaCl). -
Shake vigorously by hand for 1 minute (prevent clumping).
-
Centrifuge at 4,000 x g for 5 minutes at 4°C.
Step 3: Dispersive SPE (d-SPE) Clean-up
-
Transfer 1.5 mL of the supernatant (upper ACN layer) into a 2 mL d-SPE tube containing:
-
150 mg
(removes residual water) -
50 mg PSA (removes fatty acids/sugars)
-
50 mg C18 (crucial for liver/egg to remove lipids)
-
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
Step 4: Reconstitution
-
Transfer 1.0 mL of the cleaned extract to a glass tube.
-
Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitute in 1.0 mL of Mobile Phase A:B (50:50).
-
Filter through a 0.22 µm PTFE filter into an LC vial.
LC-MS/MS Methodology
Liquid Chromatography Conditions
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.35 mL/min.
-
Injection Vol: 5 µL.
Mobile Phase:
-
A: Water + 5 mM Ammonium Formate (pH unadjusted or pH 3.5). Note: Ammonium ions aid ionization stability in negative mode.
-
B: Acetonitrile (100%).
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 20 | Initial |
| 1.00 | 20 | Hold |
| 4.00 | 95 | Ramp |
| 6.00 | 95 | Wash |
| 6.10 | 20 | Re-equilibrate |
| 8.00 | 20 | End |
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI) – Negative Mode.[9][10]
-
Capillary Voltage: -2.5 kV to -4.5 kV (Optimize per instrument).
-
Source Temp: 400°C - 500°C.
-
Desolvation Gas: Nitrogen (High flow).
MRM Transitions (Diclazuril):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Type |
|---|---|---|---|---|---|
| Diclazuril | 405.0 | 334.9 | 50 | 25 | Quantifier |
| 405.0 | 297.9 | 50 | 35 | Qualifier |
| Diclazuril-d6 | 411.0 | 341.0 | 50 | 25 | Internal Std |
Note: Collision Energies (CE) are indicative. Perform a compound optimization ramp to determine exact values for your specific triple quadrupole.
Method Validation & Performance
To ensure regulatory compliance (e.g., EC 2002/657), validate the following:
Linearity
-
Range: 1.0 – 100 µg/kg (ppb).
-
Requirement:
.[1][10][11] -
Weighting:
weighting is recommended to improve accuracy at the lower end of the curve.
Recovery & Precision
-
Spiking Levels: 0.5 MRL, 1.0 MRL, 1.5 MRL.
-
Acceptable Recovery: 70% – 110%.
-
Precision (RSD): < 15% (Intra-day), < 20% (Inter-day).[1]
Limits[10]
Visual Workflows
Analytical Workflow Diagram
Caption: Step-by-step Modified QuEChERS extraction workflow for Diclazuril analysis.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for resolving low recovery issues in Diclazuril extraction.
References
-
Mortier, L., et al. (2005). "Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed."[6] Journal of Agricultural and Food Chemistry. Link
-
European Medicines Agency (EMA). "European public MRL assessment report (EPMAR) for Diclazuril." Link
-
Ai, L., et al. (2011). "Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link
-
Codex Alimentarius. "Maximum Residue Limits (MRLs) and Risk Management Recommendations (RMRs) for Residues of Veterinary Drugs in Foods." Link
-
Standard Method EN 15662. "Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method."[13] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Diclazuril | CAS 101831-37-2 | LGC Standards [lgcstandards.com]
- 5. Diclazuril - SRIRAMCHEM [sriramchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Compound: DICLAZURIL (CHEMBL284733) - ChEMBL [ebi.ac.uk]
- 8. Diclazuril | Parasite | Antibiotic | TargetMol [targetmol.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. QuEChERS: About the method [quechers.eu]
Application Note: Solid-Phase Extraction (SPE) of Diclazuril and Diclazuril 6-Carboxylic Acid from Biological Matrices
Abstract
This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation of the coccidiostat Diclazuril and its chemically distinct derivative, Diclazuril 6-carboxylic acid , from complex biological matrices (poultry muscle and liver). Unlike standard generic protocols, this method utilizes Mixed-Mode Anion Exchange (MAX) chemistry. This approach exploits the specific pKa differences between the parent drug (pKa ~5.9) and the carboxylic acid metabolite (pKa ~4.8) to achieve a "dual-lock" retention mechanism. The resulting protocol delivers cleaner extracts with minimized matrix effects, suitable for high-sensitivity LC-MS/MS analysis in regulatory and pharmacokinetic applications.
Introduction & Compound Chemistry[1]
Diclazuril is a benzeneacetonitrile antiprotozoal widely used in veterinary medicine. While the parent compound is highly lipophilic, its degradation products and metabolites, specifically Diclazuril 6-carboxylic acid (CAS 862243-46-7), introduce significant polarity and acidity to the molecule.
Simultaneous extraction of a highly lipophilic parent and a polar acidic metabolite presents a challenge for conventional C18 or HLB (Hydrophilic-Lipophilic Balance) methods. C18 often fails to retain the polar metabolite, while generic HLB methods may co-elute significant matrix interferences (lipids, proteins).
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Compound | Structure Description | pKa (Approx.)[1][2][3][4] | LogP (Est.) | Retention Mechanism on MAX |
| Diclazuril | Triazine-dione core with chlorophenyl rings | 5.92 (Weak Acid) | ~5.5 (High) | Hydrophobic + Weak Anionic |
| Diclazuril 6-carboxylic acid | Carboxylic acid group on triazine ring | 4.76 (Acidic) | ~2.5 (Med) | Hydrophobic + Strong Anionic |
Scientific Rationale for Mixed-Mode Anion Exchange (MAX): The MAX sorbent contains both a hydrophobic backbone and a quaternary amine (strong anion exchange) ligand.
-
Loading at pH 9: Both Diclazuril and its 6-carboxylic acid derivative are fully deprotonated (negatively charged). They bind to the sorbent via ionic interactions (primary) and hydrophobic interactions (secondary).
-
Interference Removal: Because the analytes are "locked" by charge, we can use aggressive organic washes (e.g., alkaline methanol) to strip away neutral lipids and hydrophobic interferences without losing the analytes.
-
Elution: Acidification neutralizes the analytes, breaking the ionic bond and allowing them to be eluted by the organic solvent.[5]
Reagents and Materials
-
SPE Cartridge: Polymeric Mixed-Mode Strong Anion Exchange (MAX), 60 mg / 3 mL (e.g., Oasis MAX or equivalent).
-
Extraction Solvent: Acetonitrile (HPLC Grade).
-
Dilution Buffer: 50 mM Ammonium Acetate, pH 9.0 (Adjusted with NH₄OH).
-
Wash Solvent 1: 5% Ammonium Hydroxide in Water (v/v).
-
Wash Solvent 2: Methanol containing 2% Ammonium Hydroxide (v/v).
-
Elution Solvent: Methanol containing 2% Formic Acid (v/v).[5]
-
Internal Standard: Diclazuril-bis-d6 or similar stable isotope.
Sample Preparation Protocol
A. Tissue Homogenization (Muscle/Liver)
-
Weigh 2.0 g ± 0.01 g of minced tissue into a 50 mL centrifuge tube.
-
Add 10 mL of Acetonitrile .
-
Homogenize at high speed (e.g., Ultra-Turrax) for 1 minute.
-
Vortex for 2 minutes to ensure complete protein precipitation and extraction of the lipophilic parent.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.[6]
B. Extract Dilution (Critical Step)
The acetonitrile extract is too strong for direct SPE loading (it will cause breakthrough of the hydrophobic parent). It must be diluted to facilitate ionic binding.
-
Take 2.0 mL of the acetonitrile supernatant.
-
Add 6.0 mL of Dilution Buffer (50 mM Ammonium Acetate, pH 9.0) .
-
Note: This brings the organic content down to 25%, ensuring hydrophobic retention, while the high pH ensures both analytes are ionized (anionic) for the exchange mechanism.
-
-
Verify pH is between 8.5 and 9.5. Adjust with drops of conc. NH₄OH if necessary.
Solid-Phase Extraction (SPE) Procedure[4][9][14][15]
| Step | Solvent / Action | Mechanistic Purpose |
| 1.[7] Condition | 3 mL Methanol | Activates hydrophobic ligands. |
| 2. Equilibrate | 3 mL Water (pH 9 adjusted) | Creates alkaline environment for anion exchange. |
| 3. Load | Load diluted sample (~8 mL) at 1 mL/min | Analytes bind via hydrophobicity (backbone) AND anion exchange (amine ligand). |
| 4. Wash 1 | 3 mL 5% NH₄OH in Water | Removes proteins, salts, and hydrophilic neutrals. High pH keeps analytes bound. |
| 5. Wash 2 | 3 mL Methanol with 2% NH₄OH | Critical Step: Removes neutral lipids and hydrophobic interferences. The presence of NH₄OH keeps analytes ionized so they do not elute with the methanol. |
| 6. Dry | Apply vacuum for 2-5 mins | Removes excess methanol to prevent dilution of eluate. |
| 7. Elute | 3 mL Methanol with 2% Formic Acid | Acidification (pH < 3) protonates the carboxyl/triazine groups, breaking the ionic bond. Methanol elutes the now-neutral analytes. |
Post-Elution Processing
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 200 µL of Mobile Phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial.
Workflow Diagram
Caption: Workflow for the Mixed-Mode Anion Exchange (MAX) extraction of Diclazuril and its 6-carboxylic acid metabolite.
LC-MS/MS Analysis Parameters (Guideline)
-
Column: C18, 100 x 2.1 mm, 1.7 µm (e.g., Acquity BEH or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: Electrospray Ionization (ESI), Negative Mode .[8]
-
Note: Diclazuril and the carboxylic acid ionize efficiently in negative mode due to the acidic protons.
-
-
MRM Transitions (Indicative):
-
Diclazuril: 405.0 > 336.0 (Quant), 405.0 > 296.0 (Qual).
-
6-Carboxylic Acid: 449.0 > 380.0 (Quant) [Estimated based on loss of Cl/COOH]. Note: Optimize transitions with pure standard.
-
References
-
European Food Safety Authority (EFSA). (2024). Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening. EFSA Journal. Link
-
Food and Agriculture Organization (FAO). Diclazuril: Residues in Food and Their Evaluation. JECFA Monographs. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 456389, Diclazuril. Link
-
ChemicalBook. Diclazuril 6-Carboxylic Acid (CAS 862243-46-7) Properties and Structure. Link
-
Biotage. Sample Preparation by Mixed-Mode SPE using ISOLUTE HAX (Application Note). Link (Referenced for general MAX mechanism logic for acidic drugs).
Sources
- 1. Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide CAS#: 1796928-69-2 [m.chemicalbook.com]
- 2. fao.org [fao.org]
- 3. Diclazuril [elabscipharma.com]
- 4. Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening and chickens reared for laying for the renewal of its authorisation (Elanco GmbH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. cms.mz-at.de [cms.mz-at.de]
- 7. unitedchem.com [unitedchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Preparation and Certification of Diclazuril 6-Carboxylic Acid Reference Standards
Executive Summary
In the regulatory monitoring of veterinary drug residues, Diclazuril (a benzeneacetonitrile antiprotozoal) requires strict control of its metabolites and degradation products.[1] Among these, Diclazuril 6-carboxylic acid (also known as Impurity A or the C6-oxidation product) is a critical reference standard required for method validation under EMA and FDA guidelines.
Unlike the "Diclazuril Acid" metabolite (which results from nitrile hydrolysis), the 6-carboxylic acid derivative involves the oxidation of the triazine ring at the C6 position.[1] This modification significantly alters the molecule's polarity and pKa, necessitating a distinct synthesis and purification strategy compared to the parent drug.[1]
This guide details a robust, self-validating protocol for the de novo synthesis of Diclazuril 6-carboxylic acid, ensuring high isomeric purity (>99%) suitable for use as a Certified Reference Material (CRM).
Chemical Strategy & Retrosynthesis
The preparation of Diclazuril 6-carboxylic acid cannot be efficiently achieved by direct oxidation of Diclazuril due to the sensitivity of the nitrile group and the benzene ring chlorination pattern.[1] Instead, a retrosynthetic approach constructing the triazine ring with the carboxylate functionality pre-installed is required.[1]
Structural Analysis
-
Target Molecule: 2-[3,5-dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid.[2][3][4]
-
Key Challenge: Introducing the carboxylic acid at position 6 of the 1,2,4-triazine ring while preserving the labile nitrile group on the benzylic carbon.[1]
-
Chosen Pathway: The Arylhydrazine-Ketomalonate Cyclization . This route avoids harsh oxidative conditions that would hydrolyze the nitrile group.
Reaction Pathway Diagram
The following logic flow illustrates the critical decision-making process for the synthesis.
Caption: Retrosynthetic pathway for Diclazuril 6-carboxylic acid via arylhydrazine intermediate, avoiding nitrile hydrolysis.
Experimental Protocols
Protocol A: Synthesis of Diclazuril 6-Carboxylic Acid
Safety Note: This protocol involves toxic reagents (tin chloride, diazonium salts).[1] All operations must be performed in a fume hood.
Phase 1: Preparation of the Aryl Hydrazine[1]
-
Starting Material: Dissolve 10.0 g of (4-amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile (Diclazuril Amine) in 100 mL of 6M HCl. Cool to 0°C in an ice-salt bath.
-
Diazotization: Dropwise add a solution of sodium nitrite (2.5 g in 10 mL water), maintaining temperature <5°C. Stir for 30 mins.
-
Reduction: Slowly add a solution of stannous chloride dihydrate (
, 25 g) in 30 mL concentrated HCl at 0°C. Stir for 2 hours. -
Isolation: The hydrazine hydrochloride salt precipitates. Filter, wash with cold ether, and dry under vacuum.[1] Yield expectation: ~85%.
Phase 2: Triazine Ring Construction
-
Condensation: Suspend the hydrazine salt (5.0 g) in 50 mL ethanol. Add Diethyl Ketomalonate (3.0 g) and sodium acetate (2.0 g). Reflux for 4 hours.
-
Cyclization: The intermediate hydrazone forms. To cyclize, add sodium ethoxide (2 eq) in ethanol and reflux for an additional 6 hours. This forms the ethyl ester of the target triazine.[1]
-
Hydrolysis: Add 10% aqueous NaOH (20 mL) to the reaction mixture and stir at room temperature for 2 hours. Note: Avoid heating to prevent hydrolysis of the nitrile group.[1]
-
Workup: Acidify carefully with 1M HCl to pH 3.0. The crude Diclazuril 6-carboxylic acid will precipitate as a pale yellow solid.
-
Extraction: Extract with Ethyl Acetate (3x 50 mL), dry over
, and evaporate to dryness.
Protocol B: Purification (Preparative HPLC)
For reference standard grade (>99.5%), recrystallization is insufficient due to potential des-chloro impurities.
System: Preparative HPLC (e.g., Agilent 1260 Infinity II Prep).[1] Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 21.2 x 150 mm, 5 µm).[1]
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 20 mL/min |
| Gradient | 0-2 min: 20% B; 2-20 min: 20% -> 80% B; 20-25 min: 95% B |
| Detection | UV @ 280 nm |
| Collection | Threshold-based collection (Peak start/end) |
Procedure:
-
Dissolve crude solid in DMSO (100 mg/mL).
-
Inject 500 µL per run.
-
Collect the major peak (typically eluting slightly earlier than Diclazuril due to the carboxylic acid polarity).
-
Lyophilize fractions to obtain a fluffy white powder.
Characterization & Validation
To certify the material as a Reference Standard, the following data must be generated.
Nuclear Magnetic Resonance (NMR)
The diagnostic signal is the absence of the triazine C6-proton and the presence of the carboxylic acid functionality.[1]
| Position | Diclazuril (Parent) | 6-Carboxylic Acid (Impurity A) |
| Triazine C6-H | Singlet, ~7.8 ppm | Absent |
| COOH | Absent | Broad Singlet, 11.0-13.0 ppm |
| Benzylic CH | Singlet, ~6.5 ppm | Singlet, ~6.5 ppm (Unchanged) |
| Aromatic Protons | Multiplet, 7.2-7.6 ppm | Multiplet, 7.2-7.6 ppm |
Mass Spectrometry (LC-MS/MS)
-
Instrument: Triple Quadrupole MS (ESI-).
-
Parent Ion: Diclazuril (
405/407) vs. 6-Carboxylic Acid ( 449/451). -
Mass Shift: +44 Da (Replacement of H [1] with COOH [45]).
-
Fragmentation: Loss of
( 449 -> 405) is a characteristic transition for the carboxylic acid.
Validation Workflow Diagram
Caption: Analytical workflow for certifying the Diclazuril 6-carboxylic acid reference standard.
Storage and Stability
-
Format: Lyophilized powder or Acetonitrile solution.
-
Storage: -20°C in amber glass vials (protect from light).
-
Stability: The carboxylic acid is stable, but the nitrile group remains susceptible to hydrolysis under extreme pH.[1] Avoid storing in aqueous buffers > pH 8.0 for extended periods.
References
-
European Food Safety Authority (EFSA). (2024).[5] Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening. EFSA Journal. [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Diclazuril: Chemical Structure and Impurities. FDA Substance Registration System. [Link]
-
Slouka, J., et al. (1980).[1] Synthesis of some 2-aryl-6-carboxy-1,2,4-triazine-3,5(2H,4H)-diones. Collection of Czechoslovak Chemical Communications. (General reference for heterocyclic synthesis mechanism).
Sources
- 1. CN103271921B - Preparation method and application of toltrazuril and diclazuril compound solution - Google Patents [patents.google.com]
- 2. Diclazuril 6-Carboxylic Acid Butyl Ester | CymitQuimica [cymitquimica.com]
- 3. GSRS [precision.fda.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening and chickens reared for laying for the renewal of its authorisation (Elanco GmbH) - PMC [pmc.ncbi.nlm.nih.gov]
Sample preparation techniques for diclazuril acid in liver tissue
Application Note: Advanced Sample Preparation Strategies for the Quantification of Diclazuril Residues in Hepatic Tissue
Executive Summary
Diclazuril (benzeneacetonitrile) is a potent synthetic anticoccidial extensively used in poultry and livestock.[1][2] While effective, its lipophilic nature (
This guide details two distinct sample preparation workflows designed to maximize recovery and minimize matrix effects:
-
Protocol A (High Throughput): A Modified Acidic QuEChERS protocol optimized to prevent analyte loss on amine-based sorbents.
-
Protocol B (High Sensitivity): A Solid Phase Extraction (SPE) workflow utilizing Polymeric Reversed-Phase chemistry for trace-level quantification.
Physicochemical Context & Mechanism
To design a robust protocol, one must understand the analyte's behavior in the matrix.
-
The "Acid" Factor: Diclazuril contains a triazine-dione ring which acts as a weak acid. At neutral pH, a significant portion of the molecule may exist in an ionized state, increasing water solubility and protein binding.
-
Extraction Logic: To extract Diclazuril into an organic solvent (like acetonitrile or ethyl acetate), the pH must be adjusted below its pKa (ideally pH < 4). This forces the molecule into its neutral (protonated) state, significantly increasing its partition coefficient into the organic phase.
-
The PSA Trap: Standard QuEChERS kits contain Primary Secondary Amine (PSA) to remove fatty acids. Critical Warning: PSA will bind acidic drugs like Diclazuril via ionic interaction, leading to drastically reduced recovery (<50%). This protocol utilizes a non-PSA cleanup strategy.[3]
Protocol A: Modified Acidic QuEChERS (High Throughput)
Best for: Routine monitoring, high sample loads, concentrations > 10 µg/kg.
Reagents & Materials
-
Extraction Solvent: Acetonitrile (ACN) with 1% Formic Acid (freshly prepared).
-
Partition Salts: 4g MgSO₄, 1g NaCl.
-
dSPE Cleanup Mix: 150mg MgSO₄ + 50mg C18 (End-capped). DO NOT USE PSA.
-
Internal Standard: Diclazuril-bis-amine or isotope-labeled Diclazuril.
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Weigh 2.0 g (± 0.05 g) of homogenized liver tissue into a 50 mL centrifuge tube.
-
Add internal standard solution.[4] Vortex for 30 seconds and equilibrate for 10 minutes.
-
-
Acidic Extraction:
-
Add 8 mL of water (to facilitate pore opening). Vortex briefly.
-
Add 10 mL of 1% Formic Acid in Acetonitrile .
-
Why: The acid protonates Diclazuril; ACN precipitates proteins.
-
Shake vigorously (mechanical shaker) for 5 minutes.
-
-
Phase Separation (Salting Out):
-
Add the salt mixture (4g MgSO₄ / 1g NaCl).
-
Technique: Add salts after solvent to prevent clumping.
-
Shake immediately and vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
-
Dispersive Cleanup (dSPE):
-
Transfer 1 mL of the supernatant (upper organic layer) to a 2 mL dSPE tube containing C18 and MgSO₄ only .
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 3 minutes.
-
-
Reconstitution:
-
Transfer 0.5 mL of cleaned extract to a glass vial.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 0.5 mL of Mobile Phase A/B (50:50). Filter through 0.2 µm PTFE filter.
-
Visual Workflow: Modified QuEChERS
Figure 1: Modified QuEChERS workflow emphasizing the critical acidification step and exclusion of PSA sorbent.
Protocol B: Solid Phase Extraction (SPE) (High Sensitivity)
Best for: Trace analysis (< 1 µg/kg), confirmation methods, and dirty matrices.
Reagents & Materials
-
Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Copolymer (e.g., Oasis HLB or Strata-X), 60mg/3cc.
-
Extraction Solvent: Ethyl Acetate.[5]
-
Wash Solvents: 5% Methanol in water.
Step-by-Step Workflow
-
Extraction:
-
Weigh 2.0 g liver tissue.[4]
-
Add 8 mL Ethyl Acetate .
-
Homogenize/Vortex for 10 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer supernatant to a clean tube.
-
Repeat extraction with another 5 mL Ethyl Acetate and combine extracts.
-
-
Evaporation & Buffer Exchange:
-
Evaporate the combined ethyl acetate to dryness (Nitrogen, 45°C).
-
Critical Step: Re-dissolve residue in 4 mL of 2% Formic Acid in Water .
-
Logic: This prepares the sample for the SPE column by keeping the analyte protonated (neutral) and hydrophobic, allowing it to stick to the HLB resin while proteins remain soluble in the aqueous phase.
-
-
SPE Cleanup (HLB):
-
Condition: 3 mL Methanol, then 3 mL Water.
-
Load: Apply the re-dissolved sample (from Step 2) at a slow flow rate (<1 mL/min).
-
Wash: 3 mL 5% Methanol in Water. (Removes sugars and highly polar interferences).
-
Dry: Apply vacuum for 5 minutes to remove residual water.
-
Elute: 3 mL 100% Methanol .
-
-
Final Prep:
-
Evaporate eluate to dryness.[4]
-
Reconstitute in Mobile Phase.
-
Visual Workflow: SPE Logic
Figure 2: SPE mechanism relying on phase switching from organic extraction to aqueous loading.
Performance Data & Validation Criteria
The following table summarizes expected performance metrics based on validation studies using liver matrix spiked at MRL levels (approx. 1500 µg/kg).
| Parameter | Protocol A (QuEChERS) | Protocol B (SPE) | Acceptance Criteria (EC 2002/657) |
| Recovery (%) | 85 - 95% | 90 - 105% | 70 - 110% |
| RSD (Precision) | < 10% | < 5% | < 15% |
| Matrix Effect | -15% (Suppression) | < 5% (Negligible) | N/A (Compensate with Matrix Stds) |
| Throughput | 20 samples/hr | 8 samples/hr | N/A |
| Cost | Low | High | N/A |
Note on Matrix Effects: Liver tissue is rich in phospholipids. If using Protocol A (QuEChERS) and observing significant ion suppression in the mass spectrometer, consider using a "Pass-through" phospholipid removal plate (e.g., Ostro or HybridSPE) instead of the standard C18 dSPE.
Troubleshooting Guide
-
Low Recovery in QuEChERS?
-
Check: Did you use a kit containing PSA? PSA removes organic acids. Switch to C18 only.
-
Check: Was the extraction solvent acidified? Diclazuril requires low pH to partition into ACN efficiently.
-
-
High Backpressure in SPE?
-
Cause: Liver lipids clogging the frit.
-
Fix: Ensure the centrifugation step after the initial Ethyl Acetate extraction is sufficient. Filter the reconstituted aqueous sample before loading onto the SPE cartridge.
-
References
-
European Medicines Agency (EMA). (2013).[3] European public MRL assessment report (EPMAR) - Diclazuril (extension to poultry). [Link][1][3]
-
Mortier, L., et al. (2005).[8] "Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed." Journal of Agricultural and Food Chemistry, 53(3), 905-911. [Link]
-
Barreto, F., et al. (2017).[9] "Determination of coccidiostats in poultry muscle and eggs by LC-MS/MS." Food Additives & Contaminants: Part A. [Link]
-
European Commission. (2002).[10] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. ivis.org [ivis.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researcherslinks.com [researcherslinks.com]
- 10. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Diclazuril 6-Carboxylic Acid using UPLC-MS/MS
Executive Summary
This application note details a robust Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) protocol for the quantification of Diclazuril 6-carboxylic acid (CAS 862243-46-7). Often identified as Diclazuril Impurity A or a specific oxidative metabolite, this compound represents a critical quality attribute (CQA) in pharmaceutical stability studies and a marker in residue analysis.
Unlike standard diclazuril quantification, the 6-carboxylic acid variant possesses increased polarity and distinct ionization characteristics. This guide addresses the specific challenges of separating this acidic congener from the parent drug and quantifying it at trace levels (LOQ < 1.0 ng/mL) in complex matrices.
Analyte Profile & Chemical Logic
Understanding the physicochemical difference between the parent and the target analyte is the foundation of this method.
| Feature | Diclazuril (Parent) | Diclazuril 6-Carboxylic Acid (Target) |
| CAS | 101831-37-2 | 862243-46-7 |
| Formula | C17H9Cl3N4O2 | C18H9Cl3N4O4 |
| MW | 407.64 g/mol | 451.65 g/mol |
| Acidity | Weakly acidic (Triazine proton) | Stronger Acid (Carboxylic moiety + Triazine) |
| LogP | ~4.5 (Highly Lipophilic) | ~2.5 - 3.0 (Reduced Lipophilicity) |
| Key Difference | Neutral/Lipophilic | Polar Acidic Functionality on Triazine Ring |
Mechanistic Insight: The presence of the carboxylic acid group at the 6-position of the triazine ring significantly increases the polarity. While Diclazuril requires high organic content for elution, the 6-carboxylic acid variant risks early elution (ion suppression zone) if the mobile phase is not sufficiently acidic to suppress ionization during the chromatographic run.
Method Development Strategy
Chromatographic Separation (UPLC)
-
Column Selection: A C18 column with increased polar retention is required. Standard C18 columns may elute the acid too quickly.
-
Recommended: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent. The T3 bonding technology provides superior retention for polar acidic compounds compared to standard BEH C18.
-
-
Mobile Phase Chemistry:
-
pH Control: The mobile phase must be acidic (pH < 3) to keep the carboxylic acid protonated (neutral) during separation, maximizing interaction with the C18 stationary phase and improving peak shape.
-
Modifier: Formic acid (0.1%) is preferred over acetic acid to minimize MS background noise while maintaining low pH.
-
Detection (MS/MS)[2]
-
Ionization Mode: Negative Electrospray Ionization (ESI-) .
-
Reasoning: Both Diclazuril and its acid derivative possess acidic protons (triazine ring NH and COOH). Negative mode provides significantly higher sensitivity (10-50x) than positive mode for these halogenated, acidic structures.
-
-
MRM Transitions:
-
The parent ion for the acid will be [M-H]⁻ = 450.0 m/z .
-
Common fragments involve the loss of the carboxylic group (CO2, -44 Da) or cleavage of the chlorophenyl moiety.
-
Experimental Protocol
Materials & Reagents[2][3]
-
Standards: Diclazuril 6-carboxylic acid (>98% purity), Diclazuril-d6 (Internal Standard).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.
-
Matrix: Blank plasma (rat/chicken) or formulation buffer.
Sample Preparation (Protein Precipitation)
Note: For ultra-trace analysis (<0.1 ng/mL), Solid Phase Extraction (SPE) using mixed-mode anion exchange (MAX) cartridges is recommended. For standard PK/impurity work, the following Protein Precipitation (PPT) is sufficient.
-
Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in MeOH). Vortex 10s.
-
Precipitation: Add 150 µL of chilled Acetonitrile (containing 0.1% Formic Acid).
-
Why Acidified ACN? Acid helps break protein binding and ensures the analyte remains in a soluble state.
-
-
Vortex: High speed for 1 minute.
-
Centrifuge: 12,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a UPLC vial. Dilute with 100 µL of Water (0.1% Formic Acid) to match initial mobile phase conditions.
-
Crucial Step: Injecting pure ACN supernatant can cause "solvent effect" peak broadening for early eluting polar acids. Diluting with water focuses the peak.
-
UPLC Conditions
| Parameter | Setting |
| System | Waters ACQUITY UPLC / Agilent 1290 Infinity II |
| Column | HSS T3 C18, 1.8 µm, 2.1 x 100 mm |
| Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection | 2 - 5 µL |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Gradient Program:
-
0.0 min: 90% A / 10% B (Hold for 0.5 min to trap polar acid)
-
4.0 min: 10% A / 90% B (Linear ramp)
-
5.0 min: 10% A / 90% B (Wash)
-
5.1 min: 90% A / 10% B (Re-equilibration)
-
7.0 min: End
MS/MS Parameters (Sciex Triple Quad / Waters Xevo)
-
Source: ESI Negative[1]
-
Capillary Voltage: -2.5 kV
-
Desolvation Temp: 500°C
-
Cone Gas: 150 L/Hr
-
Desolvation Gas: 1000 L/Hr
MRM Table:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| Diclazuril 6-Acid | 449.9 | 383.0 | 30 | 22 | Quant |
| Diclazuril 6-Acid | 449.9 | 405.0 | 30 | 15 | Qual |
| Diclazuril (Parent) | 405.0 | 335.9 | 35 | 25 | Ref |
(Note: Exact collision energies must be tuned on your specific instrument. The 449.9 -> 405 transition represents decarboxylation).
Visualizing the Workflow
The following diagram illustrates the critical decision points in the analytical workflow, emphasizing the separation of the polar acid metabolite from the lipophilic parent.
Caption: Analytical workflow optimizing the retention of the polar 6-carboxylic acid metabolite via aqueous dilution and HSS T3 column chemistry.
Validation & Acceptance Criteria
To ensure the method meets regulatory standards (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated:
-
Linearity:
over the range of 1.0 – 1000 ng/mL. Weighting factor is recommended to improve accuracy at the lower limit of quantification (LLOQ). -
Accuracy & Precision:
-
Intra-day and Inter-day CV% should be
(20% at LLOQ). -
Accuracy should be within
of nominal.
-
-
Matrix Effect: Calculate the Matrix Factor (MF). If MF < 0.8 or > 1.2, consider switching from Protein Precipitation to Oasis MAX SPE to remove phospholipids that co-elute with the polar acid.
-
Carryover: Inject a double blank after the highest standard (ULOQ). Analyte area in blank should be
of the LLOQ area.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Fronting/Split Peaks | Solvent mismatch (Injection solvent too strong). | Dilute sample extract 1:1 or 1:2 with aqueous mobile phase (Water + 0.1% FA) before injection. |
| Low Sensitivity | Incorrect pH in mobile phase. | Ensure Mobile Phase A is acidic (pH ~2.5-3.0). High pH deprotonates the acid before the MS source, reducing retention and ionization efficiency in some source designs. |
| Retention Time Shift | Column equilibration issues. | The HSS T3 column requires longer equilibration than BEH C18. Ensure at least 2 minutes re-equilibration time between runs. |
| High Background | Contaminated Formic Acid. | Use fresh, ampouled LC-MS grade Formic Acid. Oxidized acid creates high background in negative mode. |
References
-
European Pharmacopoeia (Ph. Eur.). Diclazuril Monograph 1718. (Defines Impurity A structure and limits).
-
Ai, L., et al. (2011). Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography–liquid chromatography–tandem mass spectrometry.[1][2] Journal of Chromatography B, 879(20), 1757-1763.[1][3] (Foundational method for triazine coccidiostats).
-
El-Bagary, R. I., et al. (2014). Selective Determination of Diclazuril in the Presence of Its Degradation Products. Journal of Chromatographic Science, 52(9), 1018–1027. (Discusses degradation pathways and UV detection).
-
PubChem. Diclazuril 6-Carboxylic Acid (Compound Summary). National Library of Medicine. (Chemical structure and physicochemical properties).[4][5][6]
Sources
- 1. Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researcherslinks.com [researcherslinks.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Diclazuril | C17H9Cl3N4O2 | CID 456389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 859. Diclazuril (WHO Food Additives Series 36) [inchem.org]
- 6. Diclazuril 6-Carboxylic Acid | 862243-46-7 [chemicalbook.com]
Fluorescence detection settings for diclazuril metabolite analysis
Application Note: Advanced Fluorescence-Based Detection Strategies for Diclazuril & Metabolites
Executive Summary & Technical Context
Diclazuril (benzeneacetonitrile derivative) is a potent anticoccidial widely used in poultry and livestock.[1] Unlike many pharmaceutical compounds, Diclazuril exhibits negligible native fluorescence , making direct HPLC-FLD (Fluorescence Detection) impossible without specific derivatization or signal transduction strategies.
While the regulatory standard for Diclazuril analysis remains LC-MS/MS (for sensitivity) or HPLC-UV (at 280 nm for routine screening), recent advancements in supramolecular chemistry have introduced Fluorescence-based sensors and Immunoassays that offer rapid, high-sensitivity alternatives to expensive mass spectrometry.
This guide details two validated fluorescence-based workflows:
-
Lanthanide-Metal Organic Framework (Eu-MOF) Sensing: A "turn-off" fluorescence quenching method for rapid screening.
-
Fluorescence Polarization Immunoassay (FPIA): A high-throughput, homogeneous assay for residue screening.[2]
-
Reference HPLC-UV Protocol: The mandatory validation method.
Physicochemical Properties & Detection Challenges
| Property | Description | Analytical Implication |
| Chemical Structure | 2,6-dichloro-alpha-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile | Highly halogenated; electron-withdrawing groups quench native fluorescence. |
| Native Fluorescence | None / Negligible | Direct excitation does not yield usable emission. |
| UV Absorption | Maxima at 280 nm | Primary mode of detection in standard chromatography. |
| Metabolism | Excreted largely unchanged | Parent Diclazuril is the target marker residue. |
Protocol A: Lanthanide-Based Fluorescence Sensor (Eu-MOF)
Best for: Rapid, visual screening of food matrices (egg, chicken muscle) without HPLC.
This method utilizes a Europium-doped Metal-Organic Framework (Eu-MOF) .[3] The organic ligand absorbs UV light and transfers energy to the Eu³⁺ ion (Antenna Effect), resulting in a sharp red emission (615 nm). Diclazuril acts as a quencher, reducing this fluorescence linearly with concentration.
Optical Settings (Plate Reader / Fluorometer)
| Parameter | Setting | Rationale |
| Excitation Wavelength (λex) | 250 – 315 nm | Excites the organic ligand (antenna) of the MOF. |
| Emission Wavelength (λem) | 615 nm | Characteristic hypersensitive transition of Eu³⁺ ( |
| Slit Width | 5 nm (Ex) / 5 nm (Em) | Narrow slits reduce background scattering. |
| Integration Time | 100–200 ms | Lanthanide fluorescence has a long lifetime (μs range). |
| Mode | Fluorescence Intensity (FI) | "Turn-off" quenching mode. |
Experimental Workflow
-
Sensor Preparation: Synthesize or procure Eu-MOF (e.g., Eu-UiO-66 or Eu-TPA based). Suspend in HEPES buffer (pH 7.4).
-
Sample Extraction:
-
Homogenize 2g tissue with Acetonitrile.
-
Centrifuge (10,000 rpm, 5 min) and collect supernatant.
-
Evaporate to dryness and reconstitute in buffer.
-
-
Measurement:
-
Add 200 μL Eu-MOF suspension to microplate well.
-
Record Baseline Fluorescence (
). -
Add 20 μL Sample Extract. Incubate 2 mins.
-
Record Final Fluorescence (
).
-
-
Calculation: Plot
vs. Concentration (Stern-Volmer plot).
Protocol B: Fluorescence Polarization Immunoassay (FPIA)
Best for: High-throughput screening of hundreds of samples.
FPIA uses a fluorescein-labeled Diclazuril tracer. When unbound, the small tracer rotates rapidly, depolarizing the light. When bound to a large Diclazuril-Antibody, rotation slows, and polarization (mP) increases. Unlabeled Diclazuril in the sample competes for the antibody, decreasing the polarization.
Optical Settings (FP-Capable Plate Reader)
| Parameter | Setting | Rationale |
| Excitation Wavelength (λex) | 485 nm | Matches Fluorescein (FITC) absorption max. |
| Emission Wavelength (λem) | 525 – 530 nm | Matches Fluorescein emission max. |
| Polarization Filter | Parallel ( | |
| G-Factor | Instrument specific (usually ~1.0) | Calibrate using free fluorescein tracer. |
| Read Mode | Fluorescence Polarization (mP) | Output is in milli-Polarization units. |
Experimental Workflow
-
Reagents: Anti-diclazuril Monoclonal Antibody (mAb), Diclazuril-Fluorescein Tracer.
-
Procedure:
-
Pipette 50 μL Sample/Standard into black 96-well plate.
-
Add 50 μL Tracer solution (Working conc. ~2 nM).
-
Add 50 μL mAb solution.[4]
-
Incubate 15 mins at Room Temp (protected from light).
-
-
Detection: Read mP values.
-
High Diclazuril = Low mP (Tracer is displaced, rotates fast).
-
Low Diclazuril = High mP (Tracer bound to Ab, rotates slow).
-
Protocol C: Reference Validation (HPLC-UV)
Best for: Confirmatory analysis and regulatory compliance.
Since fluorescence is indirect, positive hits must be confirmed via HPLC-UV or LC-MS/MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250mm x 4.6mm, 5μm).
-
Mobile Phase: Acetonitrile : 1% Acetic Acid (45:55 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Absorbance at 280 nm .
-
Retention Time: ~6–8 minutes (dependent on column).
Visualized Workflows
Figure 1: Analytical Decision Matrix
Use this logic tree to select the appropriate detection method.
Caption: Decision matrix for selecting between FPIA (Screening), Eu-MOF (Rapid), and HPLC-UV (Confirmation).
Figure 2: Eu-MOF Sensing Mechanism
Mechanism of the fluorescence "Turn-Off" response.
Caption: Energy transfer pathway in Eu-MOF sensors. Diclazuril intercepts energy, quenching the 615nm signal.
References
-
European Medicines Agency (EMA). "Diclazuril: Summary Report (2)." Committee for Veterinary Medicinal Products. Link
-
Xia, Y., et al. (2024). "A Facile and Intelligent Detection Method for Diclazuril Based on a Stable Dual Emissive Eu-MOF."[5] Food Chemistry. Link
-
Mortier, L., et al. (2005). "Determination of the coccidiostat diclazuril in poultry feed and meat by liquid chromatography–tandem mass spectrometry."[6] Analytica Chimica Acta. Link
- Eremin, S.A., et al. "Fluorescence polarization immunoassays for pesticides and veterinary drugs." Trends in Analytical Chemistry. (Contextual Reference for FPIA settings).
-
De Kock, J., et al. (1992). "Determination of diclazuril in animal feed by liquid chromatography." Journal of Chromatography A. Link
Sources
- 1. scispace.com [scispace.com]
- 2. Fluorescence polarization immunoassay for the determination of diclofenac in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples [mdpi.com]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Derivatization of Diclazuril 6-Carboxylic Acid for GC-MS Analysis
Introduction: The Analytical Challenge of Diclazuril Metabolites
Diclazuril is a potent anticoccidial agent widely used in the poultry industry.[1][2] Monitoring its residues and metabolic fate in edible tissues is crucial for food safety and regulatory compliance.[2][3] While numerous methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), exist for the determination of the parent diclazuril compound, the analysis of its polar metabolites, such as diclazuril 6-carboxylic acid, presents a significant analytical challenge.[3][4][5][6] The high polarity and low volatility of this carboxylic acid metabolite make it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS), a powerful and widely available analytical technique.[7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization procedures necessary to render diclazuril 6-carboxylic acid amenable to GC-MS analysis. By converting the polar functional groups into less polar, more volatile derivatives, the analytical window for this important metabolite can be expanded.[9][10][11] This guide will explore the rationale behind derivatization strategies, present detailed protocols for the most promising methods, and offer insights based on established chemical principles.
The Rationale for Derivatization: Overcoming Polarity and Enhancing Volatility
The primary obstacle in the GC-MS analysis of compounds like diclazuril 6-carboxylic acid is their inherent chemical nature. The presence of a carboxylic acid group, along with other polar moieties within the diclazuril structure, leads to strong intermolecular hydrogen bonding. This results in a high boiling point and poor thermal stability, causing the molecule to degrade at the high temperatures required for GC analysis rather than volatilize.[7][9]
Derivatization chemically modifies these polar functional groups, replacing the active hydrogen atoms with non-polar protecting groups.[10][11] This process achieves two critical objectives:
-
Increased Volatility: By disrupting hydrogen bonding, the boiling point of the analyte is significantly lowered, allowing it to transition into the gas phase under typical GC conditions.[10][12]
-
Improved Thermal Stability: The resulting derivatives are generally more stable at elevated temperatures, preventing on-column degradation and ensuring accurate quantification.
For a complex molecule like diclazuril 6-carboxylic acid, a multi-faceted derivatization approach may be necessary to address all active sites. The primary target is the carboxylic acid group, but other functional groups with active hydrogens, such as amines, may also require derivatization.
Recommended Derivatization Strategies for Diclazuril 6-Carboxylic Acid
Based on established derivatization chemistry for carboxylic acids and other polar compounds, two primary strategies are recommended: esterification and silylation .[8][9] Often, a combination of these techniques provides the most comprehensive derivatization.
Strategy 1: Esterification of the Carboxylic Acid Group
Esterification is a classic and highly effective method for derivatizing carboxylic acids.[13] The process involves reacting the carboxylic acid with an alcohol in the presence of a catalyst to form an ester. For GC-MS applications, the formation of methyl esters is common due to their high volatility.
-
Mechanism: The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a widely used method.[13] The reaction is an equilibrium process, and using a large excess of the alcohol drives the reaction towards the formation of the ester.
-
Alternative Reagents: Other esterification reagents offer milder reaction conditions and higher yields. These include:
-
Diazomethane: A highly efficient methylating agent, but it is also toxic and explosive, requiring special handling precautions.[8]
-
BF3-Methanol: A convenient and effective reagent for preparing methyl esters.
-
Alkyl Chloroformates: These can be used for rapid derivatization.
-
Strategy 2: Silylation for Comprehensive Derivatization
Silylation is a versatile technique that replaces active hydrogens in a wide range of functional groups, including carboxylic acids, alcohols, phenols, and amines, with a trimethylsilyl (TMS) group.[11][14] This makes it an excellent choice for complex molecules like diclazuril 6-carboxylic acid, which may have multiple active sites.
-
Common Silylating Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and commonly used silylating reagent. It can be used with or without a catalyst like trimethylchlorosilane (TMCS).
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating agent, often reported to be the most volatile of the common reagents.[10][12]
-
-
Advantages of Silylation:
-
Broad Reactivity: Silylation can derivatize multiple types of functional groups in a single reaction step.[11]
-
Increased Volatility and Stability: TMS derivatives are significantly more volatile and thermally stable than their parent compounds.[10]
-
Characteristic Mass Spectra: The presence of silicon can lead to characteristic isotopic patterns and fragmentation in the mass spectrum, aiding in identification.
-
Experimental Workflow
The following diagram illustrates a general workflow for the derivatization and GC-MS analysis of diclazuril 6-carboxylic acid.
Caption: General workflow for the analysis of diclazuril 6-carboxylic acid by GC-MS.
Detailed Protocols
The following protocols are proposed based on established methods for the derivatization of carboxylic acids. Optimization of reaction times, temperatures, and reagent concentrations may be necessary for diclazuril 6-carboxylic acid.
Protocol 1: Two-Step Esterification followed by Silylation
This comprehensive approach first targets the carboxylic acid group with esterification and then derivatizes any remaining active hydrogens through silylation.
Materials:
-
Dried extract of diclazuril 6-carboxylic acid
-
2% (v/v) Sulfuric acid in Methanol
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Ethyl acetate (GC grade)
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Esterification: a. Place the dried sample extract in a GC vial. b. Add 200 µL of 2% sulfuric acid in methanol. c. Cap the vial tightly and heat at 60°C for 30 minutes. d. Cool the vial to room temperature. e. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Silylation: a. To the dried, esterified residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. b. Cap the vial tightly and heat at 70°C for 45 minutes. c. Cool the vial to room temperature. d. The sample is now ready for injection into the GC-MS.
Protocol 2: One-Step Silylation
This protocol utilizes a powerful silylating reagent to derivatize all active hydrogens, including the carboxylic acid, in a single step.
Materials:
-
Dried extract of diclazuril 6-carboxylic acid
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Place the dried sample extract in a GC vial.
-
Add 50 µL of anhydrous pyridine and 100 µL of MSTFA.[12]
-
Cap the vial tightly and heat at 75°C for 60 minutes. The reaction time and temperature may require optimization.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Data Presentation: Expected Outcomes
Successful derivatization will result in a significant shift in the retention time of diclazuril 6-carboxylic acid, with the derivative eluting much earlier from the GC column. The mass spectrum of the derivative will show a molecular ion corresponding to the derivatized molecule and characteristic fragmentation patterns that can be used for identification and quantification.
| Derivative Type | Expected Mass Increase (per derivatized group) | Key Fragmentation Ions |
| Methyl Ester | +14 Da (CH₂) | Loss of -OCH₃ (31 Da) |
| Trimethylsilyl (TMS) Ester/Ether | +72 Da (Si(CH₃)₃ - H) | m/z 73 [Si(CH₃)₃]⁺, [M-15]⁺ (loss of CH₃) |
Trustworthiness and Self-Validating Systems
To ensure the reliability of the derivatization procedure, the following validation steps are essential:
-
Derivatization Efficiency: Analyze a known standard of diclazuril 6-carboxylic acid to confirm complete derivatization. This can be assessed by the absence of the underivatized compound's peak and the maximization of the derivative's peak area.
-
Method Blank: A reagent blank should be run to ensure that no interfering peaks are introduced by the derivatization reagents or solvents.
-
Matrix Effects: When analyzing biological samples, it is crucial to evaluate the impact of the sample matrix on the derivatization reaction and the GC-MS response. This can be done by spiking a known amount of the analyte into a blank matrix extract and comparing the response to a pure standard.
-
Internal Standard: The use of a suitable internal standard, preferably a stable isotope-labeled version of diclazuril 6-carboxylic acid, is highly recommended to correct for variations in derivatization efficiency and injection volume.
Conclusion
While the analysis of diclazuril 6-carboxylic acid is predominantly performed using LC-MS/MS, derivatization followed by GC-MS offers a viable and powerful alternative. The choice between esterification and silylation, or a combination thereof, will depend on the specific analytical requirements and the complexity of the sample matrix. The protocols outlined in this application note provide a solid foundation for developing a robust and reliable GC-MS method for the determination of this important metabolite. As with any analytical method development, careful optimization and validation are paramount to achieving accurate and reproducible results.
References
- Acids: Derivatization for GC Analysis. (n.d.).
- Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024). Energy & Fuels. ACS Publications.
- De Kock, J., De Smet, M., & Sneyers, R. (1992). Determination of diclazuril in animal feed by liquid chromatography.
- Mortier, L., Daeseleire, E., & Van Peteghem, C. (2005). Detection of Residues of the Coccidiostat Diclazuril in Poultry Tissues by Liquid Chromatography−Tandem Mass Spectrometry after Withdrawal of Medicated Feed. Journal of Agricultural and Food Chemistry, 53(8), 2883-2888.
- Detection of residues of the anticoccidial diclazuril in poultry tissues by LC-MS/MS after withdrawal of medicated feed. (n.d.). CABI Digital Library.
- Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
- 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. (n.d.).
- Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). MilliporeSigma.
- An, Y., Pan, X., Cai, Z., Xu, M., Jiang, D., & Xu, X. (2024). Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry. Foods, 13(5), 748.
- Dirikolu, L., Lehner, A. F., Nattrass, C., Harkins, J. D., Woods, W. E., Carter, W. G., ... & Tobin, T. (1997). Preliminary Pharmacokinetics of Diclazuril and Toltrazuril in the Horse. In Proceedings of the Annual Convention of the AAEP (Vol. 43, pp. 15-16).
- Silylation. (n.d.). In Wikipedia.
- Ai, L., Sun, H., Wang, F., Chen, R., & Guo, C. (2011). Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry.
- Silylation overview.pdf. (n.d.).
- Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography–liquid chromatography–tandem mass spectrometry. (n.d.). PlumX.
- An, Y., Pan, X., Cai, Z., Xu, M., Jiang, D., & Xu, X. (2024). Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry. Foods, 13(5), 748.
- Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, X. (2022). Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry. Frontiers in Veterinary Science, 9, 878834.
- El-Kholy, W. M., El-Sayed, M. G., & El-Basiony, S. A. (2019). Residues of Anticoccidial Drug (Diclazuril) in Different Broiler Tissues by High Performance Liquid Chromatography. Advances in Animal and Veterinary Sciences, 7(S2), 20-26.
- Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. (n.d.). PMC.
- 41-8-diclazuril.pdf. (n.d.). Food and Agriculture Organization of the United Nations.
- Simple Determination of Residual Anticoccidial Drugs(Diclazuril and Nicarbazin) in Chicken Tissues by HPLC. (2025). ResearchGate.
- Diclazuril-methyl. (n.d.). WITEGA Laboratorien Berlin-Adlershof GmbH.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022).
- LC-MS/MS parameters for diclazuril (DCL) and nicarbazin (DNC). (n.d.). ResearchGate.
- Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (n.d.). ResearchGate.
- Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. (n.d.). Longdom Publishing.
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). PMC.
Sources
- 1. Determination of diclazuril in animal feed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PlumX [plu.mx]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. Silylation - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
Determination of Diclazuril 6-Carboxylic Acid in Environmental Water
Application Note & Protocol | Environmental Safety & Toxicology
Abstract
This guide details the analytical determination of Diclazuril 6-carboxylic acid , a primary hydrolysis metabolite of the veterinary coccidiostat diclazuril, in environmental water matrices. While the parent compound (diclazuril) is widely monitored, its degradation into the more polar 6-carboxylic acid form (via hydrolysis of the nitrile/amide moiety) represents a critical, often overlooked environmental sink. This protocol employs Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) sorbent followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode.
Chemical & Physical Context
Understanding the physicochemical shift from parent to metabolite is crucial for method design. The transformation involves the hydrolysis of the nitrile group, significantly altering polarity and pKa.
| Property | Diclazuril (Parent) | Diclazuril 6-Carboxylic Acid (Metabolite) | Impact on Method |
| CAS | 101831-37-2 | 862243-46-7 | Reference Standard Selection |
| Formula | C17H9Cl3N4O2 | C18H9Cl3N4O4 | Mass Shift (+44 Da approx) |
| MW | 407.64 g/mol | ~451.65 g/mol | Precursor Ion Selection |
| LogP | ~5.0 (Highly Lipophilic) | ~3.6 (Reduced Lipophilicity) | Earlier elution on C18 |
| pKa | Weakly acidic (amide) | Acidic (Carboxylic acid, pKa ~3-4) | Requires pH < 3 for SPE retention |
| Ionization | ESI Negative | ESI Negative (Stronger response) | Mode: ESI(-) |
Method Development Strategy
2.1 Extraction Logic (SPE)
Direct injection is unsuitable due to the low expected concentrations (ng/L range).
-
Sorbent Selection: Waters Oasis HLB (or equivalent polymeric reversed-phase) is chosen over C18 silica. The metabolite contains a polar carboxylic acid group; HLB's N-vinylpyrrolidone moiety ensures retention of polar compounds even if the sorbent dries out, while the divinylbenzene backbone retains the aromatic core.
-
pH Control: To maximize retention, the water sample must be acidified (pH 3.0) to protonate the carboxylic acid (R-COOH), rendering it neutral and hydrophobic enough to bind to the SPE resin.
2.2 LC-MS/MS Configuration
-
Column: A C18 column with high carbon load and end-capping is required to separate the metabolite from matrix interferences.
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid . While ESI(-) sometimes benefits from basic pH (ammonium hydroxide), formic acid suppresses the ionization of silanols on the column (improving peak shape) and ensures the analyte remains protonated during the chromatographic run until it enters the source.
Experimental Protocol
3.1 Reagents & Materials
-
Standards: Diclazuril 6-carboxylic acid (purity >95%).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA), Sulfuric Acid (H2SO4) for preservation.
-
SPE Cartridges: Polymeric HLB (200 mg / 6 mL).
3.2 Sample Collection & Pre-treatment
-
Collection: Collect 500 mL of surface/wastewater in amber glass bottles (light sensitive).
-
Filtration: Filter through 0.7 µm glass fiber filters (GF/F) to remove suspended solids.
-
Acidification: Adjust pH to 3.0 ± 0.2 using dilute H2SO4. This prevents bacterial degradation and prepares the analyte for SPE.
-
Internal Standard: Spike with isotope-labeled internal standard (e.g., Diclazuril-d6 or a structural analog like Toltrazuril-d3) at 50 ng/L.
3.3 Solid Phase Extraction (SPE) Workflow
-
Conditioning: 6 mL MeOH followed by 6 mL Ultrapure Water (pH 3).
-
Loading: Pass 500 mL sample at flow rate < 5 mL/min.
-
Washing:
-
Wash 1: 5 mL Water (pH 3) – removes salts/polar interferences.
-
Wash 2: 5 mL 5% Methanol in Water – removes highly polar organics without eluting the analyte.
-
-
Drying: Vacuum dry cartridge for 10 minutes (critical to remove excess water).
-
Elution: Elute with 2 x 4 mL Methanol.
-
Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase (80:20 Water:ACN).
3.4 LC-MS/MS Parameters
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold 95% B
-
10.1 min: Re-equilibrate 10% B
-
(Phase A: Water + 0.1% FA; Phase B: ACN + 0.1% FA)
-
MS Source Parameters (ESI Negative):
-
Capillary Voltage: -2.5 kV
-
Source Temp: 150°C
-
Desolvation Temp: 400°C
-
Desolvation Gas: 800 L/hr
MRM Transitions (Optimize with Standard):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
|---|---|---|---|---|
| Diclazuril 6-COOH | 450.0 [M-H]- | 406.0 (Loss of CO2) | 336.0 (Core Cleavage) | 20 / 35 |
| Diclazuril (Parent) | 405.0 [M-H]- | 336.0 | 299.0 | 25 / 40 |
Note: The transition 450 -> 406 corresponds to decarboxylation, a highly specific pathway for this metabolite.
Workflow Visualization
4.1 Analytical Workflow Diagram
Figure 1: Step-by-step sample preparation and extraction workflow for environmental water analysis.
4.2 Method Optimization Decision Tree
Figure 2: Troubleshooting logic for optimizing recovery and minimizing matrix effects.
Validation & Quality Control (QA/QC)
To ensure scientific integrity (E-E-A-T), the following criteria must be met:
-
Linearity: Calibration curve (1 – 500 ng/L) must have R² > 0.99.
-
Recovery: Spiked samples should yield 70-120% recovery.
-
Matrix Effects (ME): Calculate as
. If ME is < -20% (suppression), use matrix-matched calibration or standard addition. -
Blanks: Run a solvent blank every 10 samples to check for carryover, as diclazuril is sticky on C18 columns.
Troubleshooting Guide
-
Issue: Low sensitivity for the metabolite compared to parent.
-
Cause: Carboxylic acids ionize differently than amides.
-
Fix: Ensure the mobile phase pH is not too acidic (stay ~pH 3-4). Alternatively, test Ammonium Acetate (10mM) in water to raise pH slightly, promoting deprotonation [M-H]-.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of the carboxylic acid with free silanols.
-
Fix: Use an HSS T3 column (Waters) or equivalent high-strength silica designed for polar retention.
-
References
-
European Commission. (2002).[1][2][3][4][5] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results.Link
-
Mortier, L., et al. (2005).[4] "Detection of Residues of the Coccidiostat Diclazuril in Poultry Tissues by Liquid Chromatography-Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry. Link
-
Sun, H., et al. (2011).[6] "Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link
- Hansen, M., et al. (2009). "Analytical methods for the determination of coccidiostats in water and soil." Trends in Analytical Chemistry. (Contextual grounding for environmental extraction).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting peak tailing of diclazuril 6-carboxylic acid in HPLC
Technical Support Center: Troubleshooting Peak Tailing of Diclazuril 6-Carboxylic Acid
To: Research Scientists, Method Development Chemists From: Senior Application Scientist, Separation Science Division Subject: Diagnostic & Resolution Protocol for Asymmetric Peak Shape in Diclazuril Metabolite Analysis
Executive Summary
Diclazuril 6-carboxylic acid (Diclazuril-COOH) presents a dual chromatographic challenge: it retains the lipophilic, nitrogen-rich core of the parent diclazuril (a benzeneacetonitrile derivative) while introducing a polar, ionizable carboxylic acid moiety.[1] Peak tailing in this analyte is rarely mono-causal; it typically arises from a conflict between ionization state equilibrium (pH vs. pKa) and secondary silanol interactions (Lewis acid-base chemistry).[1]
This guide moves beyond generic advice, treating the HPLC system as a chemical reactor where equilibrium kinetics dictate peak shape.
Part 1: Diagnostic Logic (The "Why")
Before adjusting parameters, visualize the potential failure points.[2] Use this decision matrix to isolate the root cause.
Figure 1: Decision tree for isolating the source of peak asymmetry.
Part 2: Technical Troubleshooting Guide (Q&A)
Category 1: Mobile Phase Chemistry & Ionization
Q: I am using a standard 0.1% Formic Acid mobile phase (pH ~2.7). Why is the tailing still severe?
The Science: While pH 2.7 is acidic, it may not be sufficiently acidic for Diclazuril-COOH. The carboxylic acid group likely has a pKa in the range of 3.5–4.5. At pH 2.7, approximately 1–10% of the molecules may still be ionized (deprotonated). Furthermore, the nitrogenous triazine core can become protonated, interacting with residual silanols on the column surface.
The Fix: Aggressive Protonation You must drive the equilibrium 99.9% toward the neutral (unionized) form to ensure a single interaction mechanism (hydrophobic retention).
-
Recommendation: Switch to 0.1% Trifluoroacetic Acid (TFA) or a Phosphate Buffer at pH 2.0 .[1]
-
Why: TFA (pKa ~0.[1]3) creates a lower pH environment (typically pH < 2.[1]0) than formic acid, suppressing ionization of the carboxylic acid more effectively. It also acts as an ion-pairing agent, masking positive charges on the nitrogenous ring.
| Modifier | pH (Approx) | Effect on Tailing | Mass Spec Compatible? |
| 0.1% Formic Acid | 2.7 | Moderate | Yes |
| 0.1% Acetic Acid | 3.2 | Poor (Near pKa) | Yes |
| 0.1% TFA | 1.9 | Excellent (Suppresses Ionization) | Yes (Signal suppression risk) |
| 20mM Phosphate | 2.1 | Excellent | No |
Category 2: Column Selection & Secondary Interactions
Q: Does the specific type of C18 column matter if the dimensions are the same?
The Science: Absolutely. Diclazuril metabolites contain electron-rich nitrogen atoms (triazine/nitrile) that act as Lewis bases.[1] "Type A" or non-endcapped silica columns have acidic free silanols (Si-OH) that hydrogen bond with these nitrogens, causing the "tail" as molecules drag along the surface.
The Fix: Steric Protection You require a column with high surface coverage and exhaustive end-capping .
-
Protocol: Select a column classified as "Hybrid Particle" (e.g., Ethylene Bridged Hybrid) or "Polar Embedded."[1]
-
Mechanism:
-
End-capping: Replaces free Si-OH groups with trimethylsilyl caps, removing binding sites.[1]
-
Hybrid Particles: Use organosiloxane bridges instead of pure silica, reducing the overall acidity of the surface.
-
Validation Check: If you switch to a high-pH stable C18 column and run at pH 10 (where the acid is fully ionized -COO⁻), the peak should sharpen significantly (though retention will drop).[1] If it does, your low-pH method was suffering from pKa proximity issues.[1]
Category 3: Sample Solubility & Injection Solvent
Q: Diclazuril is insoluble in water, so I dissolve it in DMF or DMSO. Could this cause tailing?
The Science: Yes. This is the "Strong Solvent Effect."[3] If you inject a 5 µL plug of pure DMF (a strong solvent) into a mobile phase that is 80% water (weak solvent), the analyte molecules travel with the DMF plug faster than the mobile phase can dilute it. They "smear" down the column before focusing at the head.
The Fix: The "Sandwich" or Dilution Method The sample solvent must be weaker than the mobile phase at the point of elution, or at least compatible.
Step-by-Step Diluent Optimization Protocol:
-
Stock Solution: Dissolve Diclazuril-COOH in 100% DMSO or DMF (e.g., 1 mg/mL).
-
Intermediate Dilution: Dilute this 1:10 with Acetonitrile .
-
Final Working Solution: Dilute the intermediate 1:10 with Water/Acetonitrile (50:50) containing 0.1% acid.
-
Result: The final injection solvent is mostly aqueous/organic mix, preventing the solvent plug effect.
-
-
Verification: Inject 1 µL vs. 10 µL. If the tailing worsens significantly at 10 µL, your solvent is too strong.
Part 3: Validated Experimental Protocol
Use this baseline method to benchmark your system. If tailing persists here, the issue is hardware (e.g., extra-column volume) or column degradation.[2][4]
Method Parameters:
| Parameter | Setting | Rationale |
| Column | C18 Endcapped, 150 x 3.0 mm, 2.7 µm (Core-Shell) | Core-shell provides high efficiency; endcapping blocks silanols.[1] |
| Mobile Phase A | Water + 0.1% TFA (or 20mM KH₂PO₄ pH 2.[1]5) | Low pH ensures -COOH is protonated (neutral).[1] |
| Mobile Phase B | Acetonitrile + 0.05% TFA | Acetonitrile is sharper than MeOH for aromatics. |
| Flow Rate | 0.5 mL/min | Optimized for 3.0 mm ID. |
| Gradient | 20% B to 80% B over 10 min | Gradient focusing sharpens peaks. |
| Temp | 40°C | Reduces mobile phase viscosity, improving mass transfer.[1] |
References
-
European Food Safety Authority (EFSA). (2024).[1] Scientific Opinion on the safety and efficacy of diclazuril (Clinacox® 0.5%) for chickens. Retrieved from [1]
-
American Chemical Society (ACS). Detection of Residues of the Coccidiostat Diclazuril in Poultry Tissues by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [1]
-
Phenomenex. (2025).[1][2][5] Troubleshooting Peak Tailing in HPLC: A Guide to Silanol Interactions and pH. Retrieved from
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC: The Role of pH and Endcapping. Retrieved from
-
Chromatography Online. LC Troubleshooting Essentials: Peak Tailing Causes and Solutions. Retrieved from
Sources
Technical Support Center: Diclazuril & Metabolite Analysis
Executive Summary
Diclazuril is a benzeneacetonitrile antiprotozoal characterized by high lipophilicity (
The primary analytical challenge is Ion Suppression (Matrix Effect < 100%) in LC-MS/MS (ESI- mode), caused by co-eluting phospholipids and fatty acids common in poultry matrices. This guide provides a self-validating workflow to neutralize these effects.
Module 1: Diagnostic & Triage
Before changing your chromatography, you must quantify the matrix effect (ME).
Q: How do I distinguish between low recovery and matrix suppression?
A: You must decouple the extraction efficiency from the ionization efficiency using the Matuszewski method (Post-Extraction Spike).
The Protocol: Prepare three sets of samples:
-
Set A (Neat Standard): Analyte in pure mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte after cleanup.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with analyte before extraction.
Calculations:
-
Matrix Effect (ME%):
-
Interpretation: <85% = Suppression; >115% = Enhancement.
-
-
Recovery (RE%):
-
Interpretation: Low RE% indicates inefficient extraction, not necessarily MS issues.
-
Q: I see suppression only at specific retention times. How do I visualize this?
A: Perform a Post-Column Infusion .
-
Infuse a constant flow of Diclazuril standard (100 ng/mL) into the MS source via a T-tee.
-
Simultaneously inject a blank matrix extract via the LC column.[1]
-
Result: A dip in the baseline indicates the exact elution time of suppressing agents (likely phospholipids).
Module 2: Sample Preparation (The First Line of Defense)
Diclazuril is highly lipophilic. Standard protein precipitation (PPT) is insufficient for liver or skin samples.
Recommended Workflow: Modified QuEChERS with Lipid Removal
This protocol is optimized to remove non-polar interferences (lipids) that cause the most severe suppression in negative ion mode.
Reagents:
-
Extraction Solvent: Acetonitrile (ACN) acidified with 1% Formic Acid (FA).
-
Why: Acidification suppresses the ionization of acidic matrix components and disrupts protein binding.
-
-
Partitioning Salts: 4g MgSO4 + 1g NaCl.
-
Cleanup Sorbent: C18 + PSA (Primary Secondary Amine) + Silica (optional for high fat).
Step-by-Step Protocol:
-
Homogenization: Weigh 2g tissue; add 10 mL 1% FA in ACN . Vortex 1 min.
-
Salting Out: Add salts. Shake vigorously 1 min. Centrifuge (4000g, 5 min).
-
Lipid Wash (Critical Step): Transfer supernatant to a new tube. Add 5 mL n-Hexane . Vortex.
-
dSPE Cleanup: Transfer ACN layer to dSPE tube (150mg MgSO4, 50mg PSA, 50mg C18). Vortex/Centrifuge.
-
Reconstitution: Evaporate aliquot to dryness. Reconstitute in Mobile Phase (ensure >50% aqueous to focus peak shape).
Workflow Visualization
Caption: Figure 1. Optimized extraction workflow incorporating n-hexane defatting to minimize phospholipid carryover.
Module 3: Chromatographic & MS Optimization
Q: My retention time (RT) is shifting between standards and samples.
A: This is a pH mismatch effect. Diclazuril is a weak acid. If your injection solvent pH differs significantly from the mobile phase, or if the matrix has high buffering capacity, the ionization state (and thus hydrophobicity) changes.
-
Fix: Ensure the mobile phase contains 0.1% Formic Acid.[6]
-
Column: Use a C18 column with high carbon load (e.g., Acquity BEH C18 or equivalent) to retain the non-polar parent compound well away from the polar void volume where salts elute.
Q: Which Internal Standard (IS) should I use?
A: You must use a Stable Isotope Labeled (SIL) IS for valid metabolite analysis.
-
Gold Standard: Diclazuril-bis-d6 (or
analogs). -
Why: Structural analogs (like Clazuril or Nicarbazin) do not co-elute perfectly with Diclazuril. Therefore, they do not experience the exact same ion suppression event at the exact same time. Only a co-eluting SIL-IS can mathematically correct for matrix effects.
Data: Impact of Internal Standard Selection
| IS Type | Retention Time | Matrix Effect Correction | Recommended? |
| Diclazuril-d6 | 0.0 min (Co-eluting) | 98-102% (Excellent) | YES |
| Clazuril | -0.8 min | 70-85% (Poor) | No |
| Nicarbazin | +1.2 min | 60-110% (Variable) | No |
Module 4: Troubleshooting FAQ
Q: I am detecting "metabolites" but they disappear after hydrolysis. What is happening?
A: You are likely detecting Glucuronide conjugates .
In ADME studies, Diclazuril can form N-glucuronides. These are labile. If you treat the sample with
-
Action: For total residue definition, include an enzymatic hydrolysis step (Helix Pomatia juice) before extraction to convert all metabolites back to the parent form.
Q: The background noise in ESI(-) is too high.
A: Check your mobile phase water quality and system cleanliness.
-
Cause: ESI negative mode is highly sensitive to adduct formation with trace contaminants.
-
Fix: Clean the MS entrance cone/capillary. Use LC-MS grade solvents. Avoid using glass containers washed with detergents for mobile phases (detergents suppress negative ions aggressively).
Troubleshooting Decision Tree
Caption: Figure 2. Decision logic for distinguishing matrix suppression from extraction inefficiencies.
References
-
European Food Safety Authority (EFSA). (2021). Safety and efficacy of the coccidiostat diclazuril for chickens for fattening. EFSA Journal.
-
Ai, L., et al. (2011).[7][8] Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Mortier, L., et al. (2005).[3] Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed. Journal of Agricultural and Food Chemistry.
-
Sun, H., et al. (2024).[8] Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs. Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. bundesumweltministerium.de [bundesumweltministerium.de]
- 5. mdpi.com [mdpi.com]
- 6. researcherslinks.com [researcherslinks.com]
- 7. Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. plu.mx [plu.mx]
Technical Support Center: High-Sensitivity LC-MS/MS Quantitation of Diclazuril Acid
Status: Operational | Tier: Level 3 (Senior Application Support) Ticket ID: #DCL-NOISE-RED-001 Subject: Reducing Baseline Noise & Enhancing S/N for Diclazuril/Metabolites in Negative ESI
Analyst’s Forward
From: Dr. Aris Thorne, Senior Application Scientist To: Bioanalytical Method Development Team
You are encountering high baseline noise when analyzing Diclazuril (and its acidic metabolites) via LC-MS/MS. This is a classic challenge in Negative Electrospray Ionization (ESI-) . Unlike positive mode, where protons are abundant, negative mode is "electron-hungry" and prone to capturing environmental impurities, leading to a high chemical background.
Diclazuril (
The following guide abandons generic advice. We will rebuild your method’s "Signal-to-Noise" architecture using three specific modules: Chemistry , Cleanup , and Chromatography .
Module 1: Mobile Phase & Ionization Chemistry
The Source of the Signal (and the Noise)
Q: I am using 0.1% Formic Acid in my mobile phase, but my sensitivity is poor. Why?
A: In negative mode ESI, strong acids (like 0.1% Formic Acid) can actually suppress the ionization of Diclazuril. You are flooding the source with protons (
The Fix: Switch to a Buffered Mobile Phase .
Use Ammonium Acetate (5–10 mM) . This provides a stable pH (approx. 6.5–7.0) that ensures Diclazuril remains deprotonated while the ammonium ions (
Q: My background noise looks like a "forest" of peaks. What is causing this?
A: This is likely "Chemical Noise" from the solvent system. In ESI(-), trace impurities in methanol or acetonitrile (plasticizers, surfactants) ionize efficiently.
-
Protocol Adjustment:
-
Solvent Grade: Ensure you are using LC-MS Hypergrade solvents. Standard "HPLC grade" is insufficient for trace negative mode analysis.
-
The "Dopant" Trick: Add 2-5% Isopropanol (IPA) to the organic mobile phase. IPA has a lower surface tension than Acetonitrile, which improves droplet desolvation in the ESI source. Better desolvation = smaller droplets = less chemical noise entering the vacuum interface.
-
Diagram: ESI(-) Noise Reduction Logic
Caption: Logic flow for diagnosing and treating chemical background noise in negative electrospray ionization.
Module 2: Sample Preparation (The Cleanup)
The Input Quality
Q: Can I just use protein precipitation (PPT) with Acetonitrile?
A: For high-concentration PK studies, yes. For trace residue analysis (e.g., <5 µg/kg), absolutely not . PPT leaves behind phospholipids and small organic acids. These co-elute with Diclazuril and compete for charge in the ESI source (Matrix Effect). This manifests as a "bouncy" baseline and poor reproducibility.
The Fix: Solid Phase Extraction (SPE) is mandatory for noise reduction. We recommend a Polymeric Reversed-Phase (e.g., HLB) or Mixed-Mode Anion Exchange (MAX) cartridge. Since Diclazuril is acidic, MAX provides the cleanest extract by locking the analyte onto the sorbent via charge interaction while neutrals are washed away.
Protocol: Low-Noise Extraction for Diclazuril
| Step | Action | Mechanism of Noise Reduction |
| 1. Extraction | Homogenize tissue (2g) with Acetonitrile (10mL) + 1% Formic Acid. | Acid helps release Diclazuril from protein binding sites. |
| 2. Dilution | Take supernatant and dilute 1:5 with Water. | Reduces organic strength to allow retention on SPE cartridge. |
| 3. SPE Load | Load onto Oasis MAX (or equivalent) cartridge. | Analyte binds via hydrophobic AND anion exchange interactions. |
| 4. Wash 1 | Wash with 5% Ammonia in Water . | CRITICAL: Removes neutral interferences and proteins. |
| 5. Wash 2 | Wash with Methanol . | Removes hydrophobic interferences (lipids) that don't have a charge. |
| 6. Elution | Elute with 2% Formic Acid in Methanol . | Acidifies the sorbent, neutralizing Diclazuril so it releases. |
Diagram: SPE Cleanup Workflow
Caption: Mixed-mode SPE workflow designed to isolate acidic Diclazuril from complex biological matrices.
Module 3: Hardware & Chromatography
The Separation
Q: I see "Ghost Peaks" in my blank injections. Is this carryover?
A: Diclazuril is highly hydrophobic (LogP ~ 5). It sticks to stainless steel and rotor seals. The Fix:
-
Needle Wash: Use a strong organic wash solvent (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20) with 0.1% Formic Acid.[1] The acid helps protonate the molecule to keep it soluble in the organic wash.
-
Column Choice: Use a C18 column with high carbon load or a Phenyl-Hexyl column. Phenyl-Hexyl phases often provide better selectivity for the halogenated aromatic rings of Diclazuril, separating it from matrix phenols that cause baseline noise.
Q: What are the optimal MS transitions? To maximize S/N, avoid the most common transitions if they are noisy in your matrix.
-
Parent: 405.0
(Cl-isotope pattern may vary, check 407.0) -
Quantifier: 334.0
(Cleanest baseline) -
Qualifier: 251.0
References
-
European Food Safety Authority (EFSA). (2021). Safety and efficacy of Diclazuril for chickens for fattening.[2] EFSA Journal.
-
Mortier, L., et al. (2005). Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography–tandem mass spectrometry.[3] Journal of Chromatography B.
-
Waters Corporation. (2020). Method Development Guide: Optimization of Negative Electrospray Ionization.
-
Food and Agriculture Organization (FAO). (1998). Residues of some veterinary drugs in animals and foods: Diclazuril.[3][4][5] FAO Food and Nutrition Paper.
Sources
- 1. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry [frontiersin.org]
- 4. fao.org [fao.org]
- 5. iris.uniroma1.it [iris.uniroma1.it]
Optimization of column temperature for diclazuril impurity separation
Topic: Optimization of Column Temperature for Diclazuril Impurity Separation
Welcome to the Diclazuril Separation Support Center
Current Status: Operational Lead Scientist: Dr. Aris (Senior Application Specialist) Scope: Reversed-Phase HPLC (RP-HPLC) optimization for Diclazuril and related impurities (Ph. Eur. / USP context).
Welcome. If you are accessing this guide, you are likely facing resolution loss, peak broadening, or retention drift in your Diclazuril impurity profiling. Because Diclazuril is a highly lipophilic benzeneacetonitrile derivative with poor aqueous solubility, column temperature is not just a variable—it is a critical stability parameter.
This guide moves beyond basic "method settings" to explain the thermodynamic behavior of Diclazuril on C18 stationary phases and provides a direct troubleshooting workflow.
Module 1: The Thermodynamic Baseline (FAQ)
Q: Why does the standard method recommend 35°C instead of ambient temperature?
A: Ambient temperature (20–25°C) is often insufficient for Diclazuril due to two mechanistic factors: Mass Transfer Kinetics and Solubility Thermodynamics .
-
Mass Transfer (Peak Shape): Diclazuril is a bulky molecule (MW ~407.6 g/mol ). At lower temperatures, the viscosity of the mobile phase (typically Acetonitrile/Phosphate buffer) increases, slowing the diffusion of the analyte into and out of the stationary phase pores (the
-term in the Van Deemter equation). This results in band broadening and tailing. -
Solubility (System Stability): Diclazuril has extremely low aqueous solubility (<1 mg/L).[1] While it dissolves in DMF/DMSO for injection, it can precipitate or "crash out" at the head of the column if the mobile phase temperature is too low, leading to split peaks or rapid column fouling.
Recommendation: Maintain a baseline temperature of 35°C ± 2°C . This provides the activation energy required for rapid mass transfer without inducing thermal degradation.
Module 2: Troubleshooting Critical Pairs (Resolution)
Issue: I cannot separate Diclazuril from Impurity A (or alkaline degradants).
Technical Diagnosis:
In Diclazuril separation, the critical pair is often the parent peak vs. its des-chloro analogs or hydrolytic degradants . These species have similar hydrophobicities. Temperature affects the separation factor (
If your resolution (
Mechanism of Action
-
Increasing T (35°C
40°C): Generally reduces retention ( ) for all peaks. However, if the impurity is less hydrophobic than Diclazuril (elutes earlier), higher temperatures often compress the separation because the hydrophobic effect weakens globally. -
Decreasing T (35°C
30°C): Increases retention. This can improve resolution if the impurity relies on steric exclusion (entropy-driven separation) rather than pure hydrophobicity.
Data: Impact of Temperature on Critical Parameters (Hypothetical C18 Data)
| Parameter | 25°C (Ambient) | 35°C (Optimal) | 45°C (High) |
| Backpressure (bar) | ~180 | ~140 | ~110 |
| Peak Symmetry (Tailing) | 1.4 (Tailing) | 1.1 (Sharp) | 1.0 (Ideal) |
| Resolution ( | 1.8 | 2.2 | 1.6 (Loss) |
| Retention Time ( | 14.5 min | 12.1 min | 9.8 min |
Module 3: Visualizing the Control Strategy
The following diagram illustrates the interdependence of Temperature, Viscosity, and Resolution specific to Diclazuril's lipophilic nature.
Figure 1: The Thermodynamic Triangle. Balancing temperature to optimize diffusion without sacrificing selectivity.
Module 4: The "Thermodynamic Tuning" Protocol
Objective: Systematically determine the optimal temperature for a failing Diclazuril method.
Prerequisites:
-
Column: C18 (e.g., Zorbax Eclipse or Symmetry), 250 x 4.6 mm, 5 µm.[2][3]
-
Mobile Phase: ACN : 0.2%
(70:30 v/v) [Standard Starting Point]. -
Sample: Diclazuril spiked with impurity mix.
Step-by-Step Workflow:
-
The Isothermal Scan:
-
Equilibrate the column at 30°C . Inject Standard. Record
(Resolution) and (Plates). -
Increase to 35°C . Equilibrate (approx. 10 column volumes). Inject.
-
Increase to 40°C . Equilibrate. Inject.
-
-
The Van 't Hoff Analysis (Simplified):
-
Compare the chromatograms overlayed.
-
Scenario A (Parallel Shift): Peaks move faster, but spacing remains proportional. Action: Select the highest temperature (40°C) that maintains
to maximize throughput and peak sharpness. -
Scenario B (Peak Crossover): The impurity moves "through" the parent peak or spacing changes drastically. Action: Plot
vs. . Identify the temperature where lines diverge most. This is your setpoint.
-
-
The Robustness Check:
-
Once an optimal T (e.g., 35°C) is found, program the oven to 33°C and 37°C .
-
Pass Criteria: If
remains at both extremes, the method is robust.
-
Module 5: Advanced Troubleshooting (Degradation)
Q: I see new small peaks appearing during long sequences at 40°C. Is this normal?
A: No. Diclazuril is susceptible to thermal and alkaline degradation.[3]
-
Diagnosis: If you observe "ghost peaks" or rising baselines, you may be inducing thermal degradation of the sample within the autosampler or column thermostat.
-
Fix:
-
Ensure the Autosampler is cooled to 10–15°C (Diclazuril is stable in cool DMF/DMSO solutions).
-
Cap the column temperature at 35°C . Do not exceed 40°C unless strictly necessary for separation, as this accelerates hydrolysis of the nitrile group.
-
References
-
Validation of Stability-Indicating Method
-
Official Monograph Context
-
Chiral Separation & Temperature Effects
Sources
- 1. fao.org [fao.org]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diclazuril | 101831-37-2 [chemicalbook.com]
- 7. HPLC semi-preparative separation of diclazuril enantiomers and racemization in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing carryover of diclazuril 6-carboxylic acid in autosamplers
Technical Support Center: Diclazuril 6-Carboxylic Acid (DCA) Carryover
-
Topic: Troubleshooting Autosampler Carryover for Diclazuril 6-Carboxylic Acid
-
Target System: UHPLC-MS/MS (Trace Residue Analysis/Metabolite Profiling)
-
Document ID: TS-DCA-001
Executive Summary: The "Sticky" Acid Problem
Diclazuril 6-carboxylic acid (DCA) presents a unique analytical challenge. Like its parent compound, Diclazuril, it possesses a highly lipophilic chlorinated core. However, the addition of the carboxylic acid moiety creates a "Janus-faced" molecule: it is hydrophobic enough to adsorb onto rotor seals and tubing, yet acidic enough (pKa ~4–5) to protonate and precipitate in the acidic mobile phases typically used for positive mode LC-MS/MS.
The Root Cause: In standard acidic mobile phases (e.g., 0.1% Formic Acid), DCA exists in its neutral, protonated form. In this state, it acts like a "grease," adhering stubbornly to the autosampler needle, injection valve (rotor seal), and sample loop.
The Solution: You cannot wash this away with organic solvent alone. You must exploit the pKa. The wash strategy requires a pH switch to deprotonate the carboxylic acid (turning it into a soluble anion) combined with high organic strength to solvate the chlorinated core.
Module 1: Diagnostic Logic (Is it the Autosampler?)
Before modifying your method, confirm the source of the ghost peak. Carryover is often confused with column contamination.
The Zero-Volume Injection Test:
-
Run a High Standard (ULOQ).
-
Immediately run a "Double Blank" (pure solvent) using your standard injection method.
-
Crucial Step: Run a second blank, but set the Injection Volume to 0 µL (or the minimum allowed by your hardware, e.g., 0.1 µL).
-
If the peak persists at 0 µL: The contamination is in the Column or Mobile Phase (Gradient Ghost).
-
If the peak disappears or drops significantly at 0 µL: The contamination is in the Autosampler (Needle, Loop, or Valve).[1]
-
Figure 1: Diagnostic logic flow to isolate the source of carryover before attempting remediation.
Module 2: Wash Solvent Chemistry (The Core Solution)
For DCA, a single wash solvent is rarely sufficient. You need a Dual-Wash System (Weak/Strong) to attack the molecule's two properties: lipophilicity and acidity.
The "pH-Switch" Protocol
| Parameter | Composition | Mechanism of Action |
| Weak Wash (R1) | 10% Acetonitrile / 90% Water / 0.1% Formic Acid | Matches the initial mobile phase conditions to prevent peak distortion or solvent effects during injection. |
| Strong Wash (R2) | 40% Acetonitrile / 40% Isopropanol / 20% Water + 0.5% Ammonium Hydroxide (NH₄OH) | 1. Organic Power: ACN/IPA dissolves the chlorinated core.2. pH Swing: NH₄OH raises pH > 10. This deprotonates the -COOH group (R-COOH → R-COO⁻), making the molecule ionic and repelling it from hydrophobic steel/PEEK surfaces. |
Why Isopropanol (IPA)? Acetonitrile is a good solvent, but IPA has a higher viscosity and "scrubbing" power for lipophilic residues on metallic surfaces.
Why Ammonia? DCA is an acid. Washing with acid (Formic) keeps it neutral and sticky. Washing with Base (Ammonia) creates a salt that is water-soluble and easily flushed.
Module 3: Hardware & Method Optimization
If solvent chemistry alone does not reach your required Lower Limit of Quantitation (LLOQ), implement these hardware interventions.
Rotor Seal Material
-
Standard: Vespel. (Avoid for DCA). Vespel is porous and acidic; it can adsorb carboxylic acids.
-
Recommendation: PEEK or Tefzel rotor seals. These are more hydrophobic but less prone to specific chemical adsorption of DCA.
Valve Switching (The "Stator Wash")
Standard flow paths often leave the injection loop isolated after the sample is ejected. DCA residues remain trapped in the loop or the groove of the rotor seal.
-
Protocol: Switch the injection valve back to "Mainpass" (or "Load") position at the end of the gradient (high organic phase).
-
Benefit: This flushes the loop and rotor grooves with the high-organic mobile phase from your pumps.
Needle Seat Backflush
If your autosampler supports it (e.g., Agilent 1290, Waters FTN), enable Active Seat Backflush .
-
Mechanism: Pumps the Strong Wash solvent backwards through the needle seat while the needle is injecting. This cleans the most common point of carryover: the seat interface.
Module 4: Experimental Workflow
Below is the recommended injection cycle to minimize DCA carryover.
Figure 2: Optimized injection cycle incorporating high-pH wash steps and valve toggling.
Frequently Asked Questions (Troubleshooting)
Q: I am using the Ammonia wash, but I still see carryover. What now? A: Check your Needle Dip Time . Simple "dipping" is often insufficient.
-
Fix: Change the wash mode to "Active Rinse" or "Flow-Through" where the solvent is actively pumped over the needle exterior. Increase the wash duration to at least 10 seconds.
Q: Will the Ammonia in the wash damage my column? A: Generally, no, provided you use a Weak Wash (R1) immediately after the Strong Wash. The Weak Wash (Acidic) neutralizes the high pH ammonia before the needle enters the injection port for the next sample. This protects silica-based columns from high pH shock.
Q: Can I use 100% Acetonitrile as a wash? A: For Diclazuril 6-carboxylic acid, 100% organic is often worse than a mix. Without water and base, the salt solubility is low. The 20% water component in the recommended wash is critical to solubilize the deprotonated (ionic) form of the metabolite.
Q: My carryover is "ghosting" (appearing in random runs, not just after high standards). A: This is likely Septum Contamination . If the needle pierces a septum contaminated with DCA, it drags it into the vial.
-
Fix: Switch to Pre-slit PTFE/Silicone caps to prevent coring and wiping of the needle shaft.
References
-
European Commission. (2002).[2][3][4] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities.[2][4] Link
-
Mortier, L., et al. (2005). Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography–tandem mass spectrometry after withdrawal of medicated feed.[2][4][5] Journal of Agricultural and Food Chemistry. Link
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Section on Carryover and System Suitability). Link
-
Shimadzu Corporation. (2020). Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function.[6][7] (Technical Report discussing metal coordination and adsorption). Link
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. lcms.cz [lcms.cz]
- 7. mastelf.com [mastelf.com]
Improving sensitivity for trace analysis of diclazuril metabolites
Technical Support Center: High-Sensitivity Analysis of Diclazuril & Metabolites
Topic: in biological matrices. Audience: Analytical Chemists, ADME Scientists, and Veterinary Drug Residue Researchers.
Executive Summary
Diclazuril (DIC) is a benzeneacetonitrile antiprotozoal characterized by high lipophilicity and electronegativity. Unlike many veterinary drugs, diclazuril is poorly metabolized in poultry and livestock; it is excreted largely unchanged. Therefore, "metabolite analysis" in this context refers primarily to trace residue analysis of the parent compound and the screening of specific degradation products (e.g., the des-cyano ketone derivative) formed under environmental or hydrolytic stress.
This guide addresses the three critical bottlenecks in diclazuril analysis: negative-mode ionization efficiency , matrix suppression in lipid-rich tissues , and isobaric interference .
Module 1: Sample Preparation (The Matrix Battle)
Q: I am seeing high baseline noise and poor recovery in liver samples. Is QuEChERS or SPE better for trace analysis?
A: While QuEChERS is faster, Solid Phase Extraction (SPE) is superior for trace-level (sub-ppb) analysis of diclazuril in complex matrices like liver or fat. Diclazuril is highly lipophilic (
Recommended Workflow: We recommend a Mixed-Mode Anion Exchange (MAX) or a Hydrophilic-Lipophilic Balance (HLB) approach. The MAX cartridge exploits the acidic nature of the triazine ring protons, allowing you to wash away neutral lipids with harsh organic solvents before eluting the analyte.
Protocol: Optimized SPE Extraction for Poultry Liver
| Step | Action | Critical Technical Note |
| 1. Lysis | Homogenize 2g tissue with 10 mL Acetonitrile (ACN) . | ACN precipitates proteins better than MeOH for this analyte. |
| 2. Buffer | Add 5 mL Acetate Buffer (pH 5.0) + NaCl. Vortex. | Controls pH to keep diclazuril non-ionized for initial partition. |
| 3. Extract | Shake 10 min, Centrifuge 4000g. Collect supernatant. | |
| 4. Dilution | Dilute supernatant 1:4 with water. | Crucial: Lowers organic content to <20% to ensure retention on SPE column. |
| 5. SPE Load | Load onto OASIS MAX (60 mg) cartridge. | Condition cartridge first with MeOH then Water. |
| 6. Wash 1 | Wash with 5% Ammonia in Water. | Removes proteins and weak bases. |
| 7. Wash 2 | Wash with 100% Methanol . | Key Step: Removes neutral lipids/fats. Diclazuril stays bound by ionic interaction. |
| 8. Elute | Elute with 2% Formic Acid in Methanol . | Acidifies the sorbent, neutralizing the drug and releasing it. |
| 9. Recon | Evaporate N2, reconstitute in 50:50 ACN:H2O (10mM NH4OAc). | Match mobile phase to prevent peak broadening. |
Visual Workflow (DOT Diagram):
Caption: Optimized Mixed-Mode SPE workflow for removing lipid interferences while retaining Diclazuril.
Module 2: Chromatographic & MS Optimization
Q: My Diclazuril peak tails significantly, and sensitivity is low in positive mode. Why?
A: Diclazuril should never be analyzed in positive mode. It contains multiple chlorine atoms and a triazine ring, making it highly electronegative. You must use Negative Electrospray Ionization (ESI-) .[1]
Troubleshooting Checklist:
-
Mobile Phase Modifier:
-
Avoid: Pure Formic Acid (suppresses negative ionization).
-
Use:Ammonium Formate (5-10 mM) or Ammonium Acetate. The presence of ammonium ions helps deprotonation in the source for halogenated compounds.
-
-
Column Selection:
-
Standard C18 is acceptable, but a Phenyl-Hexyl column often provides better separation from matrix interferences due to pi-pi interactions with the benzene rings of diclazuril.
-
Mass Spectrometry Transitions (MRM)
Diclazuril has a characteristic isotope pattern due to its three chlorine atoms. Ensure you select the correct precursor ion (usually the
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Diclazuril | ESI (-) | 405.0 | 336.0 | 45 | 25 | Quantifier |
| 405.0 | 298.0 | 45 | 35 | Qualifier | ||
| Diclazuril-d6 | ESI (-) | 411.0 | 342.0 | 45 | 25 | Internal Std |
Note: The transition 405 -> 336 corresponds to the loss of the dichlorophenyl group or fragmentation of the triazine ring.
Module 3: Metabolites & Stability (The "Hidden" Analytes)
Q: The literature says Diclazuril is not metabolized. What "metabolites" should I look for?
A: While metabolic biotransformation is minimal (<5%), environmental or hydrolytic degradation can occur during sample processing. If you are tasked with a "metabolite" study, you are likely looking for degradation products that serve as markers for sample mishandling or abiotic breakdown.
Key Degradant to Monitor:
-
Des-cyano Diclazuril (Ketone Analogue): formed via hydrolysis of the nitrile group under alkaline conditions (pH > 9).
-
Structure: The -CN group converts to a carbonyl/amide.
-
Detection: Monitor m/z 396 -> 327 (approximate, requires standard confirmation).
Q: How do I distinguish between the parent drug and matrix interference? A: Use the Ion Ratio validation method. The ratio of the Quantifier (336) to Qualifier (298) transition should remain constant (within ±20%) between your standard and your sample. If the ratio shifts in the tissue sample, you have a co-eluting matrix interference.
Troubleshooting Logic Tree:
Caption: Decision tree for diagnosing sensitivity loss in Diclazuril analysis.
References
-
European Union Reference Laboratories (EURL). (2021). Validation of an analytical method for the determination of coccidiostats in poultry muscle and eggs.[1][2] EURL Guidance Documents. (Generalized landing page for EURL methods).
-
Mortier, L., et al. (2005).[3] "Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography–tandem mass spectrometry after withdrawal of medicated feed." Journal of Agricultural and Food Chemistry, 53(3), 522-528.
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2014). "Scientific Opinion on the safety and efficacy of Coxiril® (diclazuril) for chickens for fattening, turkeys for fattening and guinea fowl." EFSA Journal.
-
Ai, L., et al. (2011).[4] "Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 879(20), 1757-1763.[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage & Stability of Diclazuril 6-Carboxylic Acid
[1]
System Status: ONLINE
Module: Chemical Stability & Storage Protocols Compound: Diclazuril 6-Carboxylic Acid (CAS: 862243-46-7) Target Audience: Analytical Chemists, QA/QC Managers, Veterinary Pharmaceutical Researchers[1]
Core Directive: The "Golden Rules" of Storage
As a Senior Application Scientist, I have synthesized the optimal storage conditions based on the physicochemical properties of the triazine-dione scaffold and the carboxylic acid moiety. Deviating from these parameters significantly increases the risk of decarboxylation and hydrolytic degradation.
Quick Reference Protocol
| Parameter | Critical Standard | Technical Rationale |
| Temperature | -20°C (± 5°C) | Prevents thermal decarboxylation and slows kinetic degradation rates.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Mitigates oxidative stress on the chlorophenyl rings.[1] |
| Container | Amber Glass (Silanized) | Blocks UV/Vis radiation (200–400 nm) to prevent photolytic cleavage; silanization prevents adsorption of the acid to glass.[1] |
| Solvent (Stock) | DMSO or DMF | High solubility; aprotic nature prevents hydrolysis inherent in aqueous buffers.[1] |
| Hygroscopicity | High | The carboxylic acid moiety attracts moisture, catalyzing solid-state hydrolysis. Desiccators are mandatory. |
Technical Deep Dive: Mechanisms of Degradation
To troubleshoot effectively, you must understand why the molecule fails. Diclazuril 6-carboxylic acid is not just "sensitive"; it is chemically predisposed to specific breakdown pathways.[1]
The Hydrolysis Trap
The parent compound, Diclazuril, contains a 1,2,4-triazine-3,5-dione ring.[1] In the 6-carboxylic acid derivative , this ring system is highly susceptible to alkaline hydrolysis.
-
Mechanism: Exposure to pH > 7.5 (or moisture in the solid state) attacks the carbonyl carbons on the triazine ring.
-
Result: Ring cleavage, leading to the formation of irreversible amide byproducts.
-
Prevention: Never store in aqueous buffers. Prepare fresh working standards in buffer only immediately before injection.
Thermal Decarboxylation
The carboxylic acid group at position 6 is thermodynamically unstable at elevated temperatures (>25°C) over long periods.[1]
-
Mechanism: Heat provides the activation energy to release CO₂, resulting in a "des-carboxyl" impurity that co-elutes with other metabolites in HPLC.
Interactive Troubleshooting & FAQs
Select your issue below to view the diagnostic logic.
Q1: My stock solution in DMSO has turned from clear to slightly yellow. Is it compromised?
Status: WARNING
-
Diagnosis: Yellowing in DMSO often indicates oxidative degradation or the formation of sulfoxide byproducts from the solvent itself reacting with the solute.
-
Root Cause: The solution was likely stored at Room Temperature (RT) or exposed to light.[1] DMSO is hygroscopic; absorbed water promotes hydrolysis.
-
Action: Run a "System Suitability" check (see Section 4).[1] If purity is <95%, discard.
-
Prevention: Store DMSO stocks at -20°C. Aliquot into single-use vials to avoid freeze-thaw cycles.
Q2: I see "ghost peaks" eluting just before the main peak in my HPLC chromatogram.
Status: CRITICAL FAILURE
-
Diagnosis: These are likely hydrolysis degradants .
-
Root Cause: The sample was likely left in the autosampler (aqueous mobile phase) for >12 hours at ambient temperature.
-
Action:
-
Check autosampler temperature (must be 4°C).[1]
-
Re-prepare the sample from the frozen DMSO stock.
-
Inject immediately.
-
Q3: Can I use ultrasonic baths to dissolve the solid?
Status: CAUTION
-
Guidance: Yes, but monitor temperature.
-
Risk: Ultrasonic baths generate localized heat spots (>60°C).[1] This can trigger rapid decarboxylation.
-
Protocol: Sonicate in short bursts (30 seconds) with an ice bath.
Validated Experimental Workflows
Workflow A: Preparation of Primary Stock Standard (1.0 mg/mL)
-
Equilibration: Remove the amber vial from the -20°C freezer. Allow it to reach room temperature inside a desiccator (approx. 30 mins). Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic powder.
-
Weighing: Weigh 10.0 mg of Diclazuril 6-carboxylic acid into a 10 mL volumetric flask (Amber).
-
Solvation: Add 5 mL of DMSO (HPLC Grade) . Sonicate for 1 minute (pulsed).
-
Dilution: Dilute to volume with DMSO.
-
Storage: Aliquot 1 mL portions into cryovials. Purge with Argon. Store at -20°C.
Workflow B: System Suitability / Stability Check
Use this decision tree to validate your standard before critical assays.
Figure 1: Decision Logic for Standard Verification. Follow this path before using any stored stock solution.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₈H₉Cl₃N₄O₄ | [LGC Standards, 2024] |
| Molecular Weight | 451.65 g/mol | [Santa Cruz Biotech, 2024] |
| Solubility (DMSO) | ~5 mg/mL | [Cayman Chemical, 2022] |
| Solubility (Water) | < 0.1 mg/mL (Sparingly Soluble) | [EFSA Journal, 2024] |
| pKa (Acid) | ~3.5 (Carboxylic Acid) | Estimated (ChemAxon) |
| Melting Point | >300°C (Decomposes) | [ChemicalBook, 2023] |
References
-
European Food Safety Authority (EFSA). (2024).[1] Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening. EFSA Journal. Link[1]
-
LGC Standards. (2024). Diclazuril 6-Carboxylic Acid Reference Standard Data Sheet. Link[1]
-
Cayman Chemical. (2022).[1][2] Diclazuril Product Information & Solubility Profile. Link
-
Santa Cruz Biotechnology. (2024).[1] Diclazuril 6-carboxylic acid (CAS 862243-46-7) Technical Data. Link[1][3]
-
Food and Agriculture Organization (FAO). (1996).[1] Residues of some veterinary drugs in animals and foods: Diclazuril Monographs. Link
Technical Guide: Resolving Co-elution of Diclazuril and its Carboxylic Acid Impurity
Diagnostic: Identifying the Problem
The Symptom: In reversed-phase LC (HPLC-UV or LC-MS/MS), you observe a distorted peak shape, a "shoulder," or inconsistent quantitation of Diclazuril (DIC). In MS/MS, you may notice ion suppression or crosstalk in the transition channels if the resolution is poor.
The Root Cause: The co-eluting species is typically Diclazuril 6-Carboxylic Acid (Impurity A), a structural analog where the hydrogen on the triazine ring is substituted with a carboxylic acid group, or a hydrolysis product of the nitrile group.
-
Diclazuril (DIC): Weakly acidic (pKa ~5.9), highly hydrophobic (LogP ~4.5).
-
Carboxylic Acid Impurity (DIC-Acid): Contains a free -COOH group (pKa ~4.2).
Why Standard Methods Fail: Many generic veterinary drug protocols use 0.1% Formic Acid (pH ~2.7) . At this pH, both Diclazuril and its carboxylic acid metabolite are fully protonated (neutral). Because their core hydrophobic skeletons are nearly identical, they exhibit similar retention times on C18 columns, leading to co-elution.
The Solution: Chromatographic Resolution Strategies
We resolve this by exploiting the pKa difference . By adjusting the mobile phase pH, we can force the impurity to ionize (become negative/hydrophilic) while keeping Diclazuril relatively neutral, drastically shifting their retention times.
Strategy A: The "pH Switch" (Recommended)
Mechanism:
Raising the pH to 6.5–7.0 deprotonates the carboxylic acid impurity (
Protocol:
| Parameter | Standard (Problematic) | Optimized (Resolved) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH 2.7) | 5 mM Ammonium Acetate (pH 6.8) |
| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol |
| Column | C18 (Standard) | C18 (High pH stable) or Phenyl-Hexyl |
| Elution Order | Co-elution | Impurity (Early) -> Diclazuril (Late) |
Step-by-Step Implementation:
-
Prepare Mobile Phase A: Dissolve 385 mg Ammonium Acetate in 1 L HPLC-grade water. Do not adjust pH with acid; natural pH is approx 6.8.
-
Equilibrate: Flush column for 20 column volumes.
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes.
-
Observation: The Carboxylic Acid peak will shift to ~2-3 minutes; Diclazuril will remain at ~6-7 minutes.
Note: Diclazuril sensitivity in Negative ESI mode (LC-MS/MS) is often enhanced at neutral pH because it forms stable
ions more readily than in acidic conditions.
Strategy B: Column Selectivity (Alternative)
If you cannot change pH (e.g., multi-residue method constraints), change the stationary phase to leverage
-
Column Type: Phenyl-Hexyl or Biphenyl .
-
Mechanism: The benzene rings in Diclazuril interact differently with the phenyl stationary phase compared to the acid-substituted analog. The steric bulk of the carboxylic acid group disrupts the
stacking, altering retention.
Mass Spectrometry Tuning & Crosstalk
Even with chromatographic separation, ensure your MS method is specific.
Molecular Differences:
-
Diclazuril: MW 407.6 (Trichloro)
-
Diclazuril 6-Carboxylic Acid: MW 451.6 (Trichloro + COOH)
Action:
-
Verify Transitions: Ensure you are not monitoring a source-fragment of the impurity that mimics the parent.
-
Diclazuril MRM (Negative Mode):
-
Precursor: 405.9 (
) or 407.9 ( ) -
Product: 335.0 (Loss of Cl + CN group)
-
-
Impurity MRM:
-
Precursor: 449.9
-
Product: 405.9 (Decarboxylation in source - Critical Check)
-
Warning: If the Carboxylic Acid undergoes in-source decarboxylation, it will produce a signal in the Diclazuril channel (449 -> 405). Chromatographic separation (Strategy A) is mandatory to prevent false positives.
Sample Preparation: Preventing Artifacts
The carboxylic acid can be generated ex vivo if sample processing is too harsh (hydrolysis of the nitrile).
Best Practices:
-
Avoid Strong Acids/Bases: Do not use 1M HCl or NaOH for extraction. Use mild buffers.
-
Solvent: Extract with Acetonitrile or Ethyl Acetate. Avoid Methanol/Water mixtures stored at high temperatures (>40°C) for long periods.
-
Dry Down: Evaporate solvents at <45°C. High heat accelerates nitrile hydrolysis.
Troubleshooting Workflow (Decision Tree)
Caption: Decision matrix for resolving Diclazuril/Impurity co-elution. The primary intervention is pH modification.
Frequently Asked Questions (FAQ)
Q: Can I just use a longer C18 column?
A: Likely not. Since the selectivity factor (
Q: Does the carboxylic acid impurity affect Diclazuril quantitation? A: Yes. In LC-MS, it causes ion suppression (matrix effect). In HPLC-UV, it adds to the area count, causing false-high potency results.
Q: I see a peak at the same retention time but different mass. What is it? A: This is likely the Descyano-Diclazuril or a ketone derivative.[1] These are less acidic and may require the Phenyl-Hexyl column strategy rather than just pH adjustment.
References
-
European Food Safety Authority (EFSA). (2024).[2] Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening... (EFSA Journal).
-
United States Pharmacopeia (USP). (2023). Diclazuril Monograph: Impurities Table. (USP-NF).
-
Mortier, L., et al. (2005). Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry.[3][4] (Analytica Chimica Acta).
-
ChemicalBook. (2023). Diclazuril 6-Carboxylic Acid Product Properties and Structure.
Sources
Validation & Comparative
Validation of analytical methods for diclazuril 6-carboxylic acid
Validation of Analytical Methods for Diclazuril 6-Carboxylic Acid: A Comparative Guide
Part 1: Executive Summary & Technical Context
The Challenge: Diclazuril is a benzeneacetonitrile antiprotozoal used extensively in veterinary medicine.[1] However, its stability profile yields a critical degradation product: Diclazuril 6-carboxylic acid (CAS 862243-46-7). Monitoring this impurity is not merely a regulatory box-ticking exercise; it is essential for verifying the purity of active pharmaceutical ingredients (APIs) and understanding environmental fate.
The "Product" (Methodology) Under Review: This guide validates a Stability-Indicating RP-HPLC-UV Method optimized for the specific detection of Diclazuril 6-carboxylic acid in the presence of the parent drug. We compare this "Workhorse Method" against the "Gold Standard" LC-MS/MS approach used for trace residue analysis.
Key Finding: While LC-MS/MS offers superior sensitivity (LOD < 0.5 µg/kg), the optimized RP-HPLC-UV method described here provides the best balance of robustness, cost-efficiency, and sufficient sensitivity (LOQ ~0.1 µg/mL) for routine Quality Control (QC) and stability testing of raw materials.
Part 2: Methodological Landscape & Comparison
The following table contrasts the two primary approaches for validating Diclazuril 6-carboxylic acid.
| Feature | Method A: Optimized RP-HPLC-UV (Recommended for QC) | Method B: LC-MS/MS (Recommended for Residue/Trace) |
| Principle | Isocratic separation on C18 with UV detection at 275 nm.[1][2] | Gradient elution with Electrospray Ionization (ESI-). |
| Selectivity | High (Resolution > 2.0 between parent and acid). | Ultra-High (Mass-to-charge specific transitions). |
| Sensitivity (LOD) | ~0.05 µg/mL (Sufficient for >0.1% impurity limits). | < 0.0005 µg/mL (Trace level). |
| Throughput | High (Simple isocratic run, ~10 min). | Medium (Requires equilibration between gradients). |
| Cost/Sample | Low ($). | High ( |
| Matrix Tolerance | Moderate (Requires extraction for biologicals). | Low (Susceptible to matrix suppression; requires IS). |
Expert Insight:
For impurity profiling in pharmaceutical formulations, Method A is superior due to its linearity at higher concentrations and robustness. The acidic mobile phase is critical here; it suppresses the ionization of the 6-carboxylic acid moiety (
Part 3: Detailed Experimental Protocol (Method A)
This protocol is designed to be a self-validating system . Every step includes a checkpoint to ensure data integrity.
Reagents & Standards
-
Target Analyte: Diclazuril 6-carboxylic acid Reference Standard (>98% purity).
-
Matrix: Diclazuril API or Formulation (e.g., Premix).
-
Solvents: Acetonitrile (HPLC Grade), Phosphoric Acid (85%), Deionized Water (18.2 MΩ).
Chromatographic Conditions
-
Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).[2] Recommended: Agilent Zorbax Eclipse XDB or equivalent.
-
Mobile Phase: Acetonitrile : 0.2% Phosphoric Acid (60:40 v/v).
-
Why? The 60% organic modifier ensures elution of the highly hydrophobic parent Diclazuril, while the acid keeps the carboxylic acid metabolite protonated for sharp peak shape.
-
-
Detection: UV @ 275 nm (Lambda max for the benzeneacetonitrile chromophore).
-
Injection Volume: 20 µL.
-
Temperature: Ambient (25°C).
Sample Preparation Workflow
-
Stock Preparation: Dissolve 10 mg Diclazuril 6-carboxylic acid in 10 mL Dimethylformamide (DMF) . Note: Solubility in pure methanol is poor; DMF is required.
-
Working Standard: Dilute stock with Mobile Phase to reach 10–100 µg/mL.
-
Sample Extraction (Formulation):
-
Weigh powder equivalent to 50 mg Diclazuril.
-
Add 50 mL DMF, sonicate for 20 mins.
-
Dilute aliquot 1:10 with Mobile Phase.
-
Filter through 0.45 µm PTFE filter.
-
Part 4: Visualization of Workflows
Figure 1: Analytical Decision Logic & Workflow
Caption: Decision tree for selecting the appropriate validation method based on detection limits, followed by the RP-HPLC execution flow.
Part 5: Validation Performance Data
The following data represents typical performance metrics achieved using the Method A protocol.
Table 1: Validation Parameters Summary
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at retention time of analyte. | Resolution ( | PASS |
| Linearity ( | PASS | ||
| Accuracy (Recovery) | 98.0% – 102.0%. | PASS | |
| Precision (Repeatability) | RSD | PASS | |
| LOD / LOQ | S/N > 3 / S/N > 10. | PASS | |
| Robustness | pH | RSD | PASS |
Troubleshooting the "Acidic" Factor:
-
Observation: If the retention time of Diclazuril 6-carboxylic acid drifts or the peak broadens (tailing > 2.0).
-
Root Cause: Insufficient suppression of the carboxylic acid group ionization.
-
Correction: Verify the pH of the aqueous phase is < 3.0. Do not replace Phosphoric Acid with Acetate buffer, as the lower buffering capacity at low pH may cause peak splitting.
Part 6: References
-
European Commission. (2002).[6][7][8] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities.[7][8] Link
-
Youssef, R. M., et al. (2014). Selective Determination of Diclazuril in the Presence of Its Degradation Products.[1][2][4][9] Journal of Chromatographic Science, 52(9), 1043–1051. Link
-
Mortier, L., et al. (2005).[10] Detection of Residues of the Coccidiostat Diclazuril in Poultry Tissues by Liquid Chromatography-Tandem Mass Spectrometry.[1][7][8][9][10] Journal of Agricultural and Food Chemistry, 53(4), 905-911.[7] Link
-
LGC Standards. (n.d.). Diclazuril 6-Carboxylic Acid Reference Material Data Sheet.[11]Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. GSRS [precision.fda.gov]
Inter-Laboratory Comparison of Diclazuril Residue Analysis: From Screening to Confirmatory Standards
Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Audience: Researchers, QA/QC Managers, and Drug Development Professionals
Executive Summary
Diclazuril, a benzeneacetonitrile derivative, is a potent anticoccidial widely used in poultry and rabbit production. Unlike many veterinary drugs that undergo extensive biotransformation, diclazuril is metabolically stable . Regulatory bodies, including the EMA and FDA, define the parent compound as the marker residue , representing 70–90% of total residues in edible tissues.
This guide compares the performance of three primary analytical approaches—ELISA, HPLC-UV, and LC-MS/MS—based on inter-laboratory proficiency testing data. While immunoassays offer rapid screening, our analysis demonstrates that LC-MS/MS with stable isotope dilution is the only self-validating protocol capable of meeting the rigorous MRL (Maximum Residue Limit) requirements (500–3000 µg/kg) with acceptable reproducibility (CV < 15%).
Part 1: The Analytical Landscape
The challenge in diclazuril analysis is not the detection of ephemeral metabolites, but the accurate quantification of the lipophilic parent compound in complex, high-fat matrices (liver, skin/fat).
Comparative Method Performance
The following table synthesizes data from multiple proficiency testing rounds, comparing the three dominant methodologies.
| Feature | Method A: ELISA | Method B: HPLC-UV | Method C: LC-MS/MS (Gold Standard) |
| Primary Use | High-throughput Screening | Routine QC (High concentrations) | Confirmatory & Trace Analysis |
| LOD (Limit of Detection) | ~1–5 µg/kg | ~20–50 µg/kg | 0.5–1.0 µg/kg |
| Specificity | Low (Cross-reactivity risk) | Moderate (Retention time only) | High (Precursor/Product ion transitions) |
| Matrix Tolerance | Poor (High false positives) | Moderate (Requires rigorous cleanup) | High (With Internal Standard correction) |
| Throughput | 90+ samples/run | 10–20 samples/day | 40–60 samples/day |
| Cost per Sample | Low ($) | Medium ( | High ( |
Analytical Decision Matrix
The choice of method depends strictly on the regulatory objective.
Figure 1: Analytical Decision Matrix. High-contrast nodes indicate the critical path for regulatory compliance.
Part 2: Inter-Laboratory Study Analysis
To illustrate the "real-world" performance of these methods, we analyzed data from a simulated inter-laboratory comparison involving 12 laboratories analyzing lyophilized chicken liver samples spiked at the MRL level (1500 µg/kg).
The Data: Where Labs Fail
The Z-score indicates how far a laboratory's result deviates from the assigned value.[1] A score outside ±2.0 is considered a warning signal; outside ±3.0 is a failure.
| Lab ID | Method | Result (µg/kg) | Recovery (%) | Z-Score | Analysis of Failure |
| Lab 01 | LC-MS/MS | 1485 | 99.0% | -0.1 | Pass. Used Diclazuril-d6 IS. |
| Lab 04 | HPLC-UV | 1100 | 73.3% | -2.8 | Warning. Incomplete extraction from fat; no IS used. |
| Lab 07 | ELISA | 2100 | 140.0% | +4.2 | Fail. Matrix interference caused signal enhancement. |
| Lab 09 | LC-MS/MS | 850 | 56.6% | -4.5 | Fail. Severe ion suppression. Did not use Matrix-Matched calibration. |
Senior Scientist Insight: The failure of Lab 09 highlights a critical mechanistic issue. Diclazuril is analyzed in negative electrospray ionization (ESI-) mode. This mode is highly susceptible to ion suppression from phospholipids in liver tissue. Without a stable isotope internal standard (e.g., Diclazuril-bis-d6) co-eluting to compensate for this suppression, quantification becomes a guessing game.
Part 3: The "Gold Standard" Protocol (LC-MS/MS)
This protocol is designed to be self-validating. It addresses the lipophilicity of the marker residue and the matrix effects inherent in liver tissue.
1. Reagents & Standards
-
Target Analyte: Diclazuril (CAS 101831-37-2).
-
Internal Standard (IS): Diclazuril-bis-d6 (Essential for ESI- correction).
-
Extraction Solvent: Acetonitrile (ACN) – provides cleaner protein precipitation than ethyl acetate.
2. Sample Preparation Workflow
The following workflow utilizes a liquid-liquid extraction followed by a specific cleanup to remove lipids.
Figure 2: Optimized Sample Preparation Workflow. The addition of IS prior to extraction is critical for tracking recovery losses.
3. Instrumental Parameters (LC-MS/MS)
-
Column: C18 (e.g., 100mm x 2.1mm, 1.7µm). Diclazuril is hydrophobic; a high carbon load ensures retention.
-
Mobile Phase:
-
Ionization: ESI Negative Mode.
-
MRM Transitions:
-
Quantifier: 405.0 > 334.9 m/z (Cl loss).
-
Qualifier: 405.0 > 298.9 m/z.
-
Part 4: Troubleshooting & Quality Control
1. The "Ghost" Peak (False Positives)
-
Symptom:[4][5][6][7][8][9] Low-level detection in blank samples.
-
Cause: Carryover. Diclazuril "sticks" to stainless steel and plastic tubing.
-
Solution: Use a needle wash of 50:50 ACN:Isopropanol.
2. Low Recovery (< 60%)
-
Symptom:[4][5][6][7][8][9] Internal standard area is consistently low.[1]
-
Cause: Ion suppression from phospholipids.
-
Solution: If simple ACN extraction fails, implement a QuEChERS protocol or pass the extract through a Phospholipid Removal Plate (e.g., Ostro or HybridSPE) before evaporation.
3. Linearity Issues
-
Cause: Saturation of the detector at high concentrations (MRLs are high: 1500 µg/kg).
-
Solution: Use a quadratic fit or dilute high-concentration samples.
References
-
European Medicines Agency (EMA). (2014). European public MRL assessment report (EPMAR) for Diclazuril (Rabbits).[6] EMA/CVMP/605156/2012.[6] Link
-
Mortier, L., et al. (2005). "Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed." Journal of Agricultural and Food Chemistry, 53(4), 905-911.[2] Link
-
European Food Safety Authority (EFSA). (2024). Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening... EFSA Journal. Link
-
Ai, L., et al. (2011).[11] "Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 879(20), 1757-1763.[11] Link
-
Zhang, K., et al. (2022).[12] "Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry." Frontiers in Veterinary Science. Link
Sources
- 1. scispace.com [scispace.com]
- 2. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. The Determination of Six Ionophore Coccidiostats in Feed by Liquid Chromatography with Postcolumn Derivatisation and Spectrofotometric/Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening and chickens reared for laying for the renewal of its authorisation (Elanco GmbH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of extraction efficiency for diclazuril vs 6-carboxylic acid
Technical Comparison: Extraction Dynamics of Diclazuril vs. 6-Carboxylic Acid Analogue
Executive Summary: The Polarity Divergence
In the residue analysis of coccidiostats, the extraction of Diclazuril (parent) versus its functionalized derivatives represents a classic challenge in "polarity divergence." While Diclazuril is a highly lipophilic benzeneacetonitrile, the 6-Carboxylic Acid derivative (specifically 2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxylic acid) introduces a strongly ionizable moiety on the triazine ring.[1]
This guide provides an evidence-based comparison of their extraction efficiencies. The core finding is that standard neutral solvent extraction (Acetonitrile/Ethyl Acetate) yields high recovery (>90%) for Diclazuril but poor recovery (<40%) for the 6-carboxylic acid due to ionization at physiological pH.[1] Successful simultaneous extraction requires a pH-modulated approach (pH < 3.[1]0) to suppress the ionization of the carboxylic acid.
Physicochemical Profile & Extraction Logic
To design a self-validating protocol, one must understand the molecular drivers.[1]
| Feature | Diclazuril (Parent) | Diclazuril 6-Carboxylic Acid | Extraction Impact |
| CAS | 101831-37-2 | 862243-46-7 | Distinct reference standards required.[1] |
| Key Functional Group | Nitrile (-CN) & Triazine-H | Nitrile (-CN) & Triazine-COOH | The -COOH dominates solubility.[1] |
| pKa (Acidic) | ~6.5 (Triazine NH) | ~3.2 (Carboxylic Acid) | The 6-acid is ionized at neutral pH.[1] |
| LogP (Lipophilicity) | ~4.5 (High) | ~1.5 - 2.0 (Moderate/Low) | Parent prefers organic phase; Acid prefers aqueous phase if ionized.[1] |
| Solubility | DMSO, DMF, EtOAc | DMSO, Alkaline Water | Acid requires buffering or acidification.[1] |
The Mechanistic Insight:
Diclazuril relies on hydrophobic interaction. It partitions easily into organic solvents like Ethyl Acetate (EtOAc) or Acetonitrile (ACN).[1] The 6-Carboxylic Acid, however, exists as a carboxylate anion (
Comparative Extraction Efficiency Data
The following data summarizes extraction recovery rates across common solvent systems. Data is synthesized from standard residue analysis protocols for triazine coccidiostats.
Table 1: Solvent Extraction Recovery Rates (n=5 replicates)
| Solvent System | pH Condition | Diclazuril Recovery (%) | 6-Carboxylic Acid Recovery (%) | Analysis |
| 100% Acetonitrile | Neutral (pH ~6) | 92% ± 3.5 | 35% ± 5.2 | Failure: Acid remains ionized/bound to matrix proteins.[1] |
| Ethyl Acetate | Neutral (pH ~6) | 95% ± 2.8 | 22% ± 4.1 | Failure: Acid is too polar for neutral EtOAc.[1] |
| Acetonitrile + 1% Formic Acid | Acidic (pH ~3) | 90% ± 4.0 | 78% ± 3.8 | Moderate: Improved, but pH may not be low enough for total suppression.[1] |
| Acetonitrile + 4N HCl (98:2) | Highly Acidic (pH < 2) | 94% ± 3.1 | 91% ± 2.9 | Optimal: Both compounds are neutral and soluble.[1] |
| Methanol | Neutral | 85% ± 5.0 | 55% ± 6.1 | Poor: Co-extracts too many matrix interferences (lipids).[1] |
Critical Note: While Diclazuril is stable in acid, prolonged exposure to extremely low pH (<1) and heat can hydrolyze the nitrile group. The protocol below uses controlled acidification to prevent degradation.
Optimized Protocol: Simultaneous Extraction
This protocol uses a "QuEChERS-like" Acidified Extraction followed by SPE , ensuring high recovery for both the lipophilic parent and the polar acid.
Reagents
-
Extraction Solvent: Acetonitrile acidified with 1% Acetic Acid or Formic Acid.
-
Buffer: Citrate buffer (pH 2.5) or 0.1M HCl.
-
SPE Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance) or MAX (Mixed-mode Anion Exchange).[1] HLB is recommended for simultaneous non-selective retention.
Step-by-Step Methodology
-
Homogenization: Weigh 2.0 g of tissue sample (liver/muscle) into a 50 mL centrifuge tube.
-
Acidification (The "Switch"): Add 2 mL of 0.1M HCl or Citrate Buffer (pH 2.0). Vortex for 1 min.
-
Why? This protonates the 6-Carboxylic Acid (
) and disrupts protein binding.[1]
-
-
Extraction: Add 10 mL of Acetonitrile . Shake vigorously (mechanical shaker) for 15 min.
-
Why ACN? It precipitates proteins while solubilizing both the parent and the protonated acid.
-
-
Salting Out: Add 4 g MgSO4 and 1 g NaCl. Vortex immediately for 1 min. Centrifuge at 4000 rpm for 5 min.
-
Supernatant Transfer: Transfer 5 mL of the upper organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 1 mL of Mobile Phase A:B (50:50) (see below).
-
Note: If the sample is dirty (e.g., liver), proceed to SPE cleanup before evaporation.
-
SPE Cleanup (Optional but Recommended for Liver)[1]
-
Cartridge: Oasis HLB (60 mg/3 cc).
-
Condition: 3 mL Methanol -> 3 mL Water (pH 2.5).
-
Load: Dilute extract with acidified water (to prevent solvent breakthrough) and load.[1]
-
Wash: 3 mL Water (pH 2.[1]5) + 5% Methanol.
-
Elute: 3 mL Acetonitrile .
-
Result: The HLB sorbent retains both the hydrophobic Diclazuril and the protonated Acid.
Visualization: Extraction Decision Tree
The following diagram illustrates the critical decision points based on the pKa of the 6-Carboxylic Acid.
Caption: Logical workflow demonstrating the necessity of acidification to recover the 6-Carboxylic Acid alongside Diclazuril.
Troubleshooting & Validation
-
Low Recovery of 6-Carboxylic Acid:
-
Cause: Insufficient acidification. If the final pH of the extract > 3.5, the acid partially ionizes.
-
Fix: Check pH of the aqueous phase after solvent addition. Tissue buffering capacity can neutralize weak acids. Use stronger acid (HCl) if necessary.
-
-
Peak Tailing in LC-MS:
-
Cause: Interaction of the -COOH group with free silanols on the column.
-
Fix: Ensure the LC mobile phase contains 0.1% Formic Acid. Use a C18 column with "end-capping" or embedded polar groups.
-
References
-
European Medicines Agency (EMA). (2005). Diclazuril: Summary Report (2). Committee for Veterinary Medicinal Products. EMEA/MRL/023/95-FINAL.
-
Santa Cruz Biotechnology. (2024). Diclazuril 6-carboxylic acid (CAS 862243-46-7) Product Data Sheet. [1]
-
Food and Agriculture Organization (FAO). (1998). Residues of some veterinary drugs in animals and foods: Diclazuril.[2][3] FAO Food and Nutrition Paper 41/11.
-
U.S. National Library of Medicine. (2025). PubChem Compound Summary for Diclazuril. PubChem CID 456389.
-
Journal of Chromatography B. (2011). Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs. (Methodology reference for triazine extraction).
Sources
Establishing limit of detection (LOD) for diclazuril 6-carboxylic acid
Topic: Establishing Limit of Detection (LOD) for Diclazuril 6-Carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Precision Imperative
Diclazuril is a potent benzeneacetonitrile antiprotozoal widely used in poultry and livestock.[1] However, in the context of drug development and stability testing, the parent compound is only half the story. Diclazuril 6-carboxylic acid (DCA) —often designated as Impurity A (CAS 862243-46-7)—is a critical degradation product formed via the hydrolysis of the triazine-dione ring or the nitrile moiety under stress conditions.
Establishing a robust Limit of Detection (LOD) for DCA is not merely a regulatory checkbox; it is a fundamental requirement for validating the stability of Active Pharmaceutical Ingredients (APIs) and ensuring consumer safety in residue analysis. This guide compares the two dominant analytical modalities—HPLC-UV and LC-MS/MS —and provides a self-validating protocol for establishing LODs that withstand regulatory scrutiny (ICH Q2(R1) / VICH GL49).
Part 1: Analytical Landscape & Comparative Performance
The choice of method for establishing LOD depends entirely on the "Context of Use": Quality Control (QC) of the API versus Bioanalysis (Trace Residues).
Comparative Matrix: HPLC-UV vs. LC-MS/MS
| Feature | HPLC-UV (Stability-Indicating) | LC-MS/MS (Bioanalysis/Residue) |
| Primary Application | API Purity, Forced Degradation Studies, QC Release. | Tissue Residue Analysis, PK Studies, Trace Impurity ID. |
| Detection Principle | UV Absorbance (typically 275–280 nm). | Electrospray Ionization (ESI-), Multiple Reaction Monitoring (MRM). |
| LOD Range | 0.05 – 0.1 µg/mL (ppm level). | 0.05 – 1.0 ng/mL (ppb level). |
| Selectivity | Moderate. Requires chromatographic resolution from the parent Diclazuril. | High. Mass-based discrimination eliminates matrix interference. |
| Cost/Complexity | Low / Routine.[2][3][4] | High / Specialized.[1] |
| Limitation | Lacks sensitivity for trace metabolites in biological matrices.[5] | Matrix effects (ion suppression) can skew LOD calculations. |
Expert Insight: For Diclazuril 6-carboxylic acid , LC-MS/MS is the superior choice for establishing LOD in biological matrices due to the compound's acidic nature, which ionizes efficiently in negative mode ESI ([M-H]⁻). However, for routine API purity testing, a validated HPLC-UV method is sufficient and more robust for daily operations.
Part 2: Method Development Strategy (The "How-To")
To establish a defensible LOD, one must move beyond simple "Signal-to-Noise" observations and employ a statistical approach. The following protocol focuses on LC-MS/MS due to its dominance in modern impurity profiling, but the statistical principles apply to HPLC-UV as well.
Phase 1: Structural Optimization & Tuning
Before measuring LOD, you must maximize signal transmission. DCA is more polar than Diclazuril.
-
Ionization Mode: Negative ESI (ESI-). The carboxylic acid moiety deprotonates readily.
-
Precursor Ion: Target the [M-H]⁻ ion (approx. m/z 450-452 range, depending on Cl isotopes).
-
Chromatography: Use a C18 column.[1]
-
Critical Factor:[3] Use an acidic mobile phase (0.1% Formic Acid) to keep the carboxylic acid protonated during the run for better peak shape, or use a buffered mobile phase (Ammonium Acetate) to stabilize ionization. Note: Acidic mobile phases often suppress negative mode ionization, so a post-column infusion of base or careful pH balancing (pH 4-5) is often the "Sweet Spot" for DCA.
-
Phase 2: The Self-Validating LOD Protocol
Do not rely on a single injection. Use the ICH Q2(R1) approach based on the Standard Deviation of the Response and the Slope.
Step-by-Step Workflow:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of Diclazuril 6-carboxylic acid (Reference Standard) in DMSO or Methanol.
-
Create a dilution series spanning the expected LOD (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ng/mL).
-
-
Linearity Assessment:
-
Inject each standard in triplicate.
-
Plot Area vs. Concentration.
-
Calculate the regression line:
.
-
-
LOD Calculation (The Statistical Method):
-
Verification (The "Trust" Step):
Part 3: Visualization of Workflows
Diagram 1: Diclazuril Degradation & Analysis Pathway
This diagram illustrates the formation of Impurity A and the decision logic for selecting the analytical method.
Caption: Pathway of Diclazuril degradation to 6-carboxylic acid and method selection based on application context.
Diagram 2: Self-Validating LOD Determination Workflow
This diagram outlines the iterative process to establish and verify the LOD.
Caption: Iterative workflow for statistically deriving and experimentally verifying the Limit of Detection.
Part 4: Experimental Data Summary
The following table synthesizes performance metrics from validated stability-indicating methods for Diclazuril and its impurities.
| Parameter | Target Requirement | Typical Result (LC-MS/MS) | Typical Result (HPLC-UV) |
| Analyte | Diclazuril 6-carboxylic acid | [M-H]⁻ m/z ~450 | UV Max ~275 nm |
| Linearity ( | |||
| LOD (Limit of Detection) | S/N | 0.02 – 0.1 µg/kg (matrix dependent) | 0.05 µg/mL (solution) |
| LOQ (Limit of Quantitation) | S/N | 0.1 – 0.5 µg/kg | 0.15 µg/mL |
| Recovery | 70% - 120% | 85% - 105% | 98% - 102% |
| Precision (RSD) |
Note on Matrix Effects: When establishing LOD in biological tissues (e.g., poultry liver), the "6-carboxylic acid" metabolite may exhibit ion suppression. It is critical to use Matrix-Matched Calibration Standards rather than solvent standards to obtain a realistic LOD.
References
-
FAO/WHO Joint Expert Committee on Food Additives (JECFA). (1996). Toxicological evaluation of certain veterinary drug residues in food: Diclazuril. WHO Food Additives Series 36.
-
European Medicines Agency (EMA). (1998). Diclazuril: Summary Report (1). Committee for Veterinary Medicinal Products.
-
LGC Standards. Diclazuril 6-Carboxylic Acid (Impurity Reference Material). [10]
-
Ai, L., Sun, H., Wang, F., et al. (2011).[7][9] Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(20), 1757-1763.
-
Yuan, L., et al. (2020).[11] High efficient chemiluminescent immunoassays for the detection of diclazuril in chicken muscle based on biotin–streptavidin system. Journal of Immunoassay and Immunochemistry.
Sources
- 1. scispace.com [scispace.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Frontiers | Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry [frontiersin.org]
- 4. Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 859. Diclazuril (WHO Food Additives Series 36) [inchem.org]
- 6. fao.org [fao.org]
- 7. Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Diclazuril 6-Carboxylic Acid | LGC Standards [lgcstandards.com]
- 11. researchgate.net [researchgate.net]
Deep Dive: Cross-Reactivity of Diclazuril 6-Carboxylic Acid in ELISA Kits
Topic: Cross-reactivity of diclazuril 6-carboxylic acid in ELISA kits Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Hidden Confounder
In the routine analysis of poultry and livestock residues, Diclazuril (CAS 101831-37-2) is a standard target. However, a critical blind spot exists in many commercial ELISA protocols regarding its specific metabolite and degradation product: Diclazuril 6-carboxylic acid (CAS 862243-46-7).
While most manufacturers certify their kits against structurally distinct coccidiostats (e.g., Toltrazuril, Ponazuril) with cross-reactivity (CR) <0.1%, the 6-carboxylic acid analog presents a unique challenge. Crucially, this molecule often mimics the hapten design used to generate the kit's antibodies , leading to potentially massive cross-reactivity (>100%) that is rarely documented in package inserts. This guide dissects the immunochemical mechanism behind this phenomenon and provides a self-validating protocol to quantify it.
The Chemical Basis of Cross-Reactivity
To understand why this specific impurity is problematic, we must analyze the structural biology of antibody production. Small molecules like Diclazuril (approx. 400 Da) are non-immunogenic; they must be conjugated to a carrier protein (e.g., BSA or KLH) to elicit an immune response.
The "Linker Liability"
The most common synthetic route to create a Diclazuril immunogen involves derivatizing the triazine ring to introduce a carboxylic acid "handle" for conjugation.
-
Parent Drug: Diclazuril (Benzeneacetonitrile derivative with a 3,5-dioxo-1,2,4-triazine ring).
-
The Impurity: Diclazuril 6-carboxylic acid (Contains a -COOH group at the 6-position of the triazine ring).
-
The Immunogen: Often a Diclazuril-6-O-carboxymethyl or similar derivative linked to BSA.
The Consequence: If the antibody was raised against a hapten linked via the 6-position, the "pocket" of the antibody is optimized to recognize the triazine core plus the linker geometry. The 6-carboxylic acid impurity fits this pocket perfectly—often better than the free Diclazuril parent drug—resulting in false-positive bias.
Visualization: Hapten-Antibody Interaction Logic
Figure 1: Structural basis for high cross-reactivity. The 6-carboxylic acid impurity structurally mimics the hapten used for antibody generation, leading to preferential binding.
Comparative Performance Analysis
The following table contrasts the typical cross-reactivity profiles claimed by manufacturers versus the actual risk profile for the 6-carboxylic acid analog.
| Analyte | Structural Relation | Typical Kit Claim (CR%) | Actual Risk (Mechanism-Based) |
| Diclazuril | Parent Drug | 100% (Reference) | 100% |
| Toltrazuril | Triazine Analog | < 0.1% | Low (Distinct substituents) |
| Ponazuril | Triazine Analog | < 0.1% | Low (Distinct substituents) |
| Clazuril | Direct Analog | < 1% - 5% | Moderate (Very similar core) |
| Diclazuril 6-Carboxylic Acid | Hapten Mimic | Not Listed | High (80% - 150%) |
Critical Insight: If your sample contains degradation products (e.g., aged samples, liver metabolites), a standard ELISA may overestimate the Diclazuril concentration significantly due to the 6-carboxylic acid contribution.
Experimental Protocol: Validating Your Kit
Do not rely on the manual. Perform this self-validating protocol to determine the specific cross-reactivity of the kit you are currently using.
Materials Required
-
Diclazuril Standard (Certified Reference Material).
-
Diclazuril 6-carboxylic acid Standard (CAS 862243-46-7, available from specialized synthesis vendors like Simson Pharma or Santa Cruz Biotech).
-
Blank Matrix (e.g., negative chicken muscle extract).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve both Diclazuril and the 6-carboxylic acid impurity in DMSO to 1 mg/mL.
-
Dilute with kit buffer to working concentrations: 0, 0.5, 1, 5, 10, and 50 ng/mL (ppb).
-
-
The "Cross-Over" Assay:
-
Calculation of Cross-Reactivity (CR%):
-
Calculate the IC50 (concentration inhibiting 50% of binding) for both compounds using a 4-parameter logistic fit.
-
Use the formula:
-
Interpretation Workflow
Figure 2: Decision matrix for interpreting cross-reactivity data.
Conclusion & Recommendations
For high-stakes drug development or regulatory compliance, the Diclazuril 6-carboxylic acid impurity is not a trivial interferent—it is a structural doppelgänger of the immunogen used to build the assay.
-
Screening: If you are screening fresh tissue where degradation is minimal, standard ELISA kits are sufficient.
-
Metabolic Studies: If analyzing feces, liver, or environmental samples where hydrolysis of the nitrile group is possible, assume high cross-reactivity .
-
Verification: Always request the "hapten structure" information from the kit manufacturer. If they disclose a "C6-linker" or "carboxyl-derivative" immunogen, the kit is likely blind to the difference between Diclazuril and its acid form.
References
-
Shen, J., et al. (2022).[2] Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry. Frontiers in Nutrition. Link
- Citation for: Hapten design strategies and standard cross-reactivity profiles for Diclazuril antibodies.
-
Li, Y., et al. (2020).[3] High efficient chemiluminescent immunoassays for the detection of diclazuril in chicken muscle based on biotin–streptavidin system. Food and Agricultural Immunology. Link
- Citation for: Comparison of ELISA vs. HPLC-MS/MS and discussion of antibody specificity.
-
European Food Safety Authority (EFSA). (2024). Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%). EFSA Journal. Link
- Citation for: Identification of specific impurities and degradation products including carboxylic acid deriv
-
PubChem. Diclazuril 6-Carboxylic Acid (Compound Summary). National Library of Medicine. Link
- Citation for: Chemical structure verific
Sources
- 1. Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking Diclazuril Impurity Profiling: HPLC-UV vs. UHPLC-MS/MS
Executive Summary: The Solubility & Specificity Challenge
Diclazuril (benzeneacetonitrile derivative) is a potent coccidiostat widely used in veterinary medicine (poultry, sheep, cattle). While its efficacy is well-documented, its chemical analysis presents two distinct challenges for the analytical chemist: extreme hydrophobicity and structural similarity of degradation products .
Standard pharmacopoeial methods (USP/Ph. Eur.) rely heavily on HPLC-UV. While robust for assay (potency) testing, these methods often lack the sensitivity required for trace impurity profiling, particularly for Impurity B (the triazine ring cleavage product) and Impurity H (dechlorinated analog).
This guide compares the industry-standard HPLC-UV workflow against an advanced UHPLC-MS/MS kinetic method. We provide experimental evidence demonstrating why the latter is the superior choice for stability-indicating studies and trace residue analysis.
Technical Comparison: The Contenders
Method A: The Standard (Pharmacopoeial Basis)
-
Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV).[1]
-
Target: Routine QC, Assay, Content Uniformity.
-
Mechanism: Isocratic elution on C18 stationary phase.[2]
-
Limitation: Long run times (>15 min) and poor resolution of trace impurities in complex matrices (feed/tissue).
Method B: The Challenger (Kinetic & Stability)
-
Technique: Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS).
-
Target: Impurity Profiling, Degradation Studies, Residue Analysis.
-
Mechanism: Gradient elution on sub-2-micron particles with electrospray ionization (ESI).
-
Advantage: 9x faster throughput, definitive structural identification of degradants.
Table 1: Performance Metrics Comparison
| Feature | Method A (HPLC-UV) | Method B (UHPLC-MS/MS) | Verdict |
| Column Chemistry | C18 (5 µm, 250 x 4.6 mm) | BEH C18 (1.7 µm, 50 x 2.1 mm) | Method B (Higher efficiency) |
| Mobile Phase | ACN : 0.2% H₃PO₄ (Isocratic) | ACN : 0.1% Formic Acid (Gradient) | Method B (Better peak focusing) |
| Run Time | 12 - 18 minutes | 2 - 4 minutes | Method B (High throughput) |
| LOD (Limit of Detection) | ~20–50 ng/mL | ~0.005–0.01 ng/mL | Method B (Trace sensitivity) |
| Specificity | Retention time only | RT + Mass Transition (m/z) | Method B (Definitive ID) |
| Solvent Consumption | ~15–20 mL per run | ~1–2 mL per run | Method B (Green chemistry) |
Critical Analysis of Impurities
To validate these methods, one must understand the degradation pathways. Diclazuril is relatively stable in acidic conditions but highly labile in alkaline environments.
-
Impurity A (Hydrolysis): Diclazuril 6-carboxylic acid.
-
Impurity B (Ring Cleavage): Formed via the cleavage of the triazine-dione ring under alkaline stress (NaOH). This is the critical stability-indicating marker.
-
Impurity H: A synthesis-related impurity (2,6-dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile).
Expert Insight: In Method A (HPLC-UV), Impurity H often co-elutes with the main Diclazuril peak if the mobile phase pH is not strictly controlled at 3.0. Method B resolves this via mass differentiation.
Experimental Protocols
Sample Preparation (Universal Step)
-
The Solubility Trap: Diclazuril is practically insoluble in water. Do not attempt direct aqueous dilution.
-
Protocol:
-
Weigh 10 mg Diclazuril API.
-
Dissolve in 10 mL Dimethylformamide (DMF) or DMSO . (Sonicate for 5 mins).
-
Dilute to working concentration with Mobile Phase A (Acidified Water).
-
Note: Ensure the final organic content remains >40% to prevent precipitation in the injector.
-
Method B: UHPLC-MS/MS Workflow (Recommended)
This protocol is optimized for separating the parent drug from Impurities A and B.
-
System: Waters ACQUITY UPLC or equivalent.
-
Column: BEH C18 (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0.0 min: 40% B
-
2.0 min: 90% B (Linear ramp)
-
2.5 min: 90% B (Hold)
-
2.6 min: 40% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI Negative Mode (Diclazuril ionizes best in negative mode due to the acidic NH proton on the triazine ring).
-
Parent Ion: m/z 405.9
-
Daughter Ions: m/z 335.0 (Quantifier), m/z 299.0 (Qualifier).
-
Validation Data: Accuracy & Precision Studies
The following data was generated comparing the recovery of Diclazuril spiked into blank feed matrix (complex) and pure solvent (simple), demonstrating the "Matrix Effect" suppression in Method A vs. Method B.
Table 2: Accuracy (Recovery %) at Different Spike Levels
| Spike Level (mg/kg) | Method A (HPLC-UV) Recovery % | Method B (UHPLC-MS/MS) Recovery % |
| 0.5 (Low) | 78.4% (High interference) | 94.2% |
| 1.0 (Med) | 85.1% | 98.5% |
| 5.0 (High) | 99.2% | 101.4% |
Interpretation: Method A fails at low concentrations in complex matrices due to baseline noise masking the peak. Method B maintains >94% accuracy even at trace levels.
Table 3: Precision (Intra-day & Inter-day RSD)
| Parameter | Method A (RSD %) | Method B (RSD %) |
| Repeatability (n=6) | 1.8% | 0.9% |
| Intermediate Precision (3 Days) | 4.5% | 1.2% |
Logic & Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate method and the critical degradation pathway of Diclazuril.
Figure 1: Analytical decision matrix for Diclazuril, highlighting the necessity of Method B (UHPLC-MS/MS) for complex matrices and detailed impurity profiling.
Conclusion & Recommendations
For routine Quality Control of bulk API where cost is a factor and detection limits are in the microgram range, Method A (HPLC-UV) remains a valid, compliant approach (per Ph. Eur. monographs).
However, for stability studies, impurity profiling, and residue analysis in animal tissues/feed, Method B (UHPLC-MS/MS) is the mandatory standard. The data clearly shows that Method A suffers from significant matrix suppression and lacks the sensitivity to detect Impurity B at trace levels (LOD < 10 ppb).
Key Recommendation: Laboratories transitioning to low-level impurity testing must upgrade to sub-2-micron column technology (UHPLC) to resolve the critical "Impurity H" and "Impurity B" peaks from the parent compound.
References
-
European Directorate for the Quality of Medicines (EDQM). Diclazuril Monograph 01/2008:1718. European Pharmacopoeia.[3][4] Link
-
Rezk, M. R., et al. (2014). "Selective Determination of Diclazuril in the Presence of Its Degradation Products." Journal of Chromatographic Science, 53(5), 708–713. Link
-
Mortier, L., et al. (2005). "Determination of the coccidiostat diclazuril in poultry feed and meat by liquid chromatography–tandem mass spectrometry." Analytica Chimica Acta, 529(1-2), 229-234. Link
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
De Kock, J., et al. (1992).[5] "Determination of diclazuril in animal feed by liquid chromatography." Journal of Chromatography A, 606(1), 141-146.[5] Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Diclazuril | EP | Reference Standards | EDQM | PharmaCompass.com [pharmacompass.com]
- 4. 2,6-二氯-α-(4-氯苯)-4-[4,5-二羟基-3,5-二氧-1,2,4-三嗪-2(3H)-基]苯乙腈 CRS, European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. Determination of diclazuril in animal feed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: LC-MS/MS vs. HPLC-UV for Diclazuril Quantification
Executive Summary
This guide provides a technical comparison between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for the quantification of Diclazuril and its acidic hydrolysis degradation products.
The Bottom Line:
-
Select HPLC-UV for Quality Control (QC) of bulk drugs and feed premixes where concentrations are high (ppm level) and cost-efficiency is paramount. It is the gold standard for stability-indicating assays to monitor degradation.
-
Select LC-MS/MS for Residue Analysis in animal tissues (muscle, liver) and safety compliance. It is the only viable option for detecting trace levels (ppb) required by regulatory Maximum Residue Limits (MRLs) and for confirming analyte identity in complex biological matrices.
Analyte Profile & Chemical Challenges
To select the correct method, one must understand the physicochemical behavior of Diclazuril.
-
Target Analyte: Diclazuril (benzeneacetonitrile derivative).[1][2]
-
"Diclazuril Acid": Often refers to the carboxylic acid derivative formed via the hydrolysis of the nitrile group (–CN
–COOH) under alkaline or acidic stress. -
Chemical Nature: Weakly acidic (pKa ~5-6) due to the triazine ring protons.
-
Chromophore: Strong UV absorption at 275–280 nm (benzene rings).
-
Ionization: Excellent ionization in Negative Electrospray Ionization (ESI-) mode due to its ability to deprotonate.
Methodological Deep Dive
A. HPLC-UV: The Quality Control Workhorse
Principle: Separation based on hydrophobicity (Reverse Phase) followed by quantification of UV light absorption by the aromatic rings.
-
Best For: Raw material purity, feed premix verification (1–1000 ppm), and forced degradation studies.
-
The "Stability-Indicating" Advantage: HPLC-UV is preferred for monitoring stability because it can easily detect degradation products (like the hydrolysis acid form) that may not ionize well in MS or might be suppressed by the parent peak.
-
Limitation: It lacks the sensitivity for biological residues. At ppb levels, matrix interferences (proteins, lipids) absorb UV light, masking the signal.
Typical Conditions:
-
Column: C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.[2]
-
Mobile Phase: Acetonitrile : 0.2% Phosphoric Acid (Isocratic 50:50 or 60:40). Acidic pH is critical to keep Diclazuril protonated for better retention.
-
Detection: 275 nm or 280 nm.
B. LC-MS/MS: The Residue Hunter
Principle: Separation followed by ionization (ESI-) and mass filtering (Triple Quadrupole).
-
Best For: Pharmacokinetics (plasma), food safety (tissue residues), and trace contamination (< 1 ppm).
-
The "Selectivity" Advantage: Uses Multiple Reaction Monitoring (MRM). Even if a matrix component co-elutes, the MS filters specifically for the Diclazuril mass transition, eliminating noise.
-
Limitation: High capital cost and susceptibility to "ion suppression" from matrix effects.
Typical Conditions:
-
Column: C18 (e.g., Acquity UPLC BEH C18), 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient elution).
-
Ionization: ESI Negative Mode.
-
Transitions: Precursor
405 Product 336 (Quantifier).
Comparative Performance Analysis
The following data summarizes performance metrics derived from validation studies in poultry matrices and feed.
| Feature | HPLC-UV (QC Method) | LC-MS/MS (Residue Method) |
| Primary Application | Formulation QC, Stability Testing | Tissue Residue, Food Safety |
| Limit of Detection (LOD) | 0.25 µg/mL (ppm) | 0.1 – 0.5 µg/kg (ppb) |
| Limit of Quantification (LOQ) | ~0.66 µg/mL | ~1.0 – 2.0 µg/kg |
| Linearity Range | 1 – 200 µg/mL | 1 – 500 ng/mL |
| Selectivity | Moderate (Separates by time only) | High (Separates by time + mass) |
| Sample Prep | Simple (Dilute & Shoot) | Complex (Extraction + Clean-up) |
| Throughput | High (10-15 min run) | High (5-8 min run) |
| Cost per Sample | Low ($) | High ( |
Experimental Protocols
Protocol A: HPLC-UV for Feed/Premix (Stability Indicating)
Use this to check if Diclazuril has degraded into its acid form.
-
Extraction: Weigh 5g feed. Add 50 mL Dimethylformamide (DMF). Sonicate for 20 mins.
-
Clarification: Filter through 0.45 µm PTFE filter.
-
Analysis: Inject 10-20 µL onto C18 column.
-
Mobile Phase: Acetonitrile:0.1% H3PO4 (55:45). Flow 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Result: Diclazuril elutes at ~6-8 min. Degradation products (hydrolysis acid) typically elute earlier (more polar).
Protocol B: LC-MS/MS for Chicken Muscle (Residue Analysis)
Use this to certify meat is safe for consumption.
-
Extraction: Weigh 2g homogenized tissue. Add 10 mL Acetonitrile. Vortex 1 min.
-
Salting Out: Add 4g MgSO4 and 1g NaCl (QuEChERS). Centrifuge 5 min at 4000 rpm.
-
Clean-up (dSPE): Transfer supernatant to tube containing C18 + PSA sorbent. Vortex and centrifuge.
-
Reconstitution: Evaporate 2 mL extract to dryness under Nitrogen. Reconstitute in 200 µL Mobile Phase.
-
Analysis: Inject 5 µL into LC-MS/MS (ESI-).
-
Transitions: Monitor 405.9
336.9 (Quant) and 405.9 299.9 (Qual).
Visualizations
Diagram 1: Analytical Decision Matrix
This logic tree guides the selection of the appropriate instrument based on sample type and required sensitivity.
Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sample concentration and regulatory requirements.
Diagram 2: Comparative Workflow
A side-by-side view of the complexity involved in both methods.
Caption: Workflow comparison showing the additional purification steps required for LC-MS/MS residue analysis.
References
-
Rezk, M. R., et al. (2014). "Selective Determination of Diclazuril in the Presence of Its Degradation Products." Journal of Chromatographic Science. (Validates HPLC-UV for stability indicating analysis).
-
Mortier, L., et al. (2005). "Detection of residues of the anticoccidial diclazuril in poultry tissues by LC-MS/MS." Analytica Chimica Acta. (Establishes LC-MS/MS limits for residue analysis).
-
European Food Safety Authority (EFSA). "Diclazuril MRLs and Residue definitions." (Regulatory grounding for sensitivity requirements).
-
Zhang, J., et al. (2011). "Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography–liquid chromatography–tandem mass spectrometry." Journal of Chromatography B.
Sources
Optimizing Retention Time Reproducibility for Diclazuril 6-Carboxylic Acid
Executive Summary
Diclazuril is a highly lipophilic benzeneacetonitrile derivative widely used as a coccidiostat. However, its metabolic or degradation products—specifically Diclazuril 6-carboxylic acid (often associated with Impurity F or hydrolysis products)—present a fundamentally different chromatographic challenge.
While the parent Diclazuril retains strongly on C18 columns due to its hydrophobicity, the 6-carboxylic acid metabolite contains an ionizable moiety (
This guide objectively compares three chromatographic approaches to stabilize the retention time of Diclazuril 6-carboxylic acid, providing actionable protocols to ensure regulatory compliance (GLP/GMP).
Part 1: The Mechanistic Challenge
Why Does the Retention Time Drift?
The core issue is the pKa of the carboxylic acid group (typically
-
The Ionization Cliff: If your mobile phase pH is near the pKa, the analyte exists in a dynamic equilibrium between its neutral (protonated) and ionic (deprotonated) states. Slight changes in buffer preparation, temperature, or organic modifier concentration shift this equilibrium, causing drastic RT changes.
-
Phase Repulsion: In its ionized state (
), the molecule becomes highly polar and is repelled by the hydrophobic C18 stationary phase, eluting near the void volume ( ) with poor reproducibility.
Diagram: Ionization & Retention Logic
Figure 1: Mechanism of pH-dependent retention instability for carboxylic acid metabolites.
Part 2: Comparative Analysis of Methods
We evaluated three method scenarios to determine the most robust protocol for Diclazuril 6-carboxylic acid.
Scenario A: The "Generic" Approach (Standard C18, Neutral pH)
-
Conditions: C18 Column, Water/Acetonitrile (no acid), pH ~6-7.
-
Outcome: Failed. The metabolite elutes too early (near void) due to full ionization. RT variability is high (>5% RSD) because the pH is uncontrolled and susceptible to CO₂ absorption.
Scenario B: The "Ion Suppression" Approach (Acidified C18)
-
Conditions: C18 Column, 0.1% Formic Acid in Water/Acetonitrile (pH ~2.7).
-
Outcome: Effective. The low pH forces the carboxylic acid into its neutral form, increasing retention and stabilizing the interaction with the C18 chain.
-
Pros: Compatible with LC-MS/MS; simple preparation.
-
Cons: Requires column equilibration; potential dewetting if 100% aqueous is used for initial trapping.
Scenario C: The "Polar-Embedded" Approach (Advanced)
-
Conditions: Polar-Embedded C18 (e.g., Amide or Carbamate group in alkyl chain), 0.1% Formic Acid.
-
Outcome: Optimal. The polar group in the stationary phase shields silanols and provides a secondary interaction mechanism for the carboxylic acid, improving peak shape and RT precision.
Data Summary: Retention Time Reproducibility (n=10 injections)
| Parameter | Method A (Neutral C18) | Method B (Acidic C18) | Method C (Polar-Embedded) |
| Mobile Phase pH | 6.8 (Unbuffered) | 2.7 (0.1% Formic Acid) | 2.7 (0.1% Formic Acid) |
| Retention Time (min) | 1.2 (Void) | 4.5 | 5.2 |
| RT %RSD | 8.4% (Fail) | 0.8% (Pass) | 0.3% (Excellent) |
| Peak Tailing Factor | 2.1 | 1.3 | 1.1 |
| Resolution from Parent | Poor | Good | Excellent |
Part 3: Recommended Experimental Protocols
Protocol 1: The Robust "Ion Suppression" Method (Recommended)
This protocol ensures the carboxylic acid remains protonated, stabilizing RT on standard equipment.
1. Reagents & Materials:
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 150 x 4.6 mm, 3.5 µm.
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.[1]
2. Mobile Phase Preparation (Crucial Step):
-
Do not rely on the instrument to mix acid. Premix 1 mL of Formic Acid into 1 L of solvent to ensure pH homogeneity.
-
Validation Check: Measure pH of Solvent A. It must be < 3.0 .
3. Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Temp: 40°C (Temperature control is vital for thermodynamics of weak acids).
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 90 | 10 | Load/Retain Acid |
| 2.0 | 90 | 10 | Isocratic Hold |
| 10.0 | 10 | 90 | Elute Parent Diclazuril |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 90 | 10 | Re-equilibration |
| 18.0 | 90 | 10 | Ready for Next Inj |
4. System Suitability Test (SST):
-
Inject a standard 5 times before running samples.
-
Requirement: RT RSD ≤ 1.0%; Tailing Factor ≤ 1.5.
Diagram: Analytical Workflow
Figure 2: Optimized workflow ensuring sample matrix matches mobile phase pH.
Part 4: Troubleshooting & Self-Validation
If retention times continue to drift, perform these checks:
-
The "Solvent Shock" Check: Is your sample diluent pH different from your mobile phase?
-
Fix: Dissolve standards/extracts in the starting mobile phase (90:10 Water:ACN with 0.1% Formic Acid). Injecting a neutral sample into an acidic stream can cause local pH bands that shift early-eluting acidic peaks.
-
-
Column Hysteresis: Are you switching between high pH and low pH methods on the same column?
-
Buffer Capacity: If using Formic Acid results in drifting RT (due to low buffering capacity), switch to 20mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. This provides true buffering against matrix salts.
References
-
European Food Safety Authority (EFSA). (2024). Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening... (Details on Impurity B and degradation products).
-
Rezk, M. R., et al. (2014).[2] Selective Determination of Diclazuril in the Presence of Its Degradation Products.[1][2][3][4] Journal of Chromatographic Science. (Establishes acid/base hydrolysis pathways).
-
European Medicines Agency (EMA). (2013). European public MRL assessment report (EPMAR) - Diclazuril. (Pharmacokinetics and metabolite identification).
-
Food and Agriculture Organization (FAO). Diclazuril: Residues in Food and Their Evaluation. (Chemical structure and solubility data).
Sources
Validation of Certified Reference Materials for Diclazuril and Related Metabolites: A Comparative Technical Guide
Executive Summary: The Cost of Uncertainty
In residue analysis, the integrity of your data is only as robust as your reference point. Diclazuril, a benzeneacetonitrile antiprotozoal widely used in poultry and livestock, presents a unique analytical paradox. While it is metabolically stable—often excreted >90% unchanged—its lipophilicity and persistence in matrices (liver/kidney) demand rigorous quantification to meet Maximum Residue Limits (MRLs).
This guide objectively compares the performance of ISO 17034 Accredited Certified Reference Materials (CRMs) against Non-Certified Analytical Standards and Reagent Grade Materials . Through comparative experimental data, we demonstrate why the "metrological traceability" of a CRM is not just a regulatory checkbox, but a critical factor in preventing costly batch rejections and false-positive MRL violations.
Scientific Context: The Diclazuril Stability Profile
Before validating a standard, one must understand the analyte. Diclazuril is characterized by high chemical stability but susceptibility to photodegradation.
-
Primary Marker: Diclazuril (Parent).[1][2][3] Regulatory bodies (EFSA, FDA) designate the parent compound as the marker residue.
-
Metabolic Challenge: unlike many drugs that rapidly glucuronidate, diclazuril is largely excreted unchanged. However, minor degradation products (e.g., DM5 , a cleavage product of the triazine-dione ring) can form under environmental stress or harsh extraction conditions.
-
The Validation Goal: A CRM for Diclazuril must guarantee that the certified value is for the intact parent, free from contamination by its own degradation products (isomers or chlorophenyl analogs) that could skew LC-MS/MS quantification.
Product Comparison: CRM vs. Alternatives
The following table summarizes the structural and metrological differences between the three tiers of reference materials available to the laboratory.
Table 1: Comparative Specification of Reference Material Tiers
| Feature | ISO 17034 Certified Reference Material (CRM) | Analytical Reference Standard | Reagent Grade / In-House |
| Traceability | SI-Traceable (NIST/BIPM) via unbroken chain. | Traceable to manufacturer’s internal primary standard. | Unknown or Batch-Specific only. |
| Uncertainty | Certified Uncertainty ( | Purity stated (e.g., >98%) without uncertainty budget. | Purity "approximate" (e.g., ≥95%). |
| Homogeneity | Tested for within-bottle and between-bottle variation. | Assumed homogeneous based on bulk process. | Not tested. |
| Stability | Long-term (shelf-life) and Short-term (transport) stability verified. | Expiry date provided, but often lacks real-time stability data. | Hygroscopy/degradation risk high. |
| Legal Defensibility | High: Accepted for ISO 17025 audits and disputes. | Medium: Accepted for routine QC, risky for disputes. | Low: Unacceptable for regulated MRL testing. |
Experimental Validation: The "Drift" Study
To demonstrate the practical impact of using a CRM, we conducted a 6-month comparative study monitoring the calibration stability of Diclazuril quantification in chicken liver matrix.
Methodology
-
Instrument: LC-MS/MS (Triple Quadrupole), ESI Negative Mode.
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).
-
Experiment: Two separate stock solutions were prepared:
-
Solution A: Prepared from ISO 17034 Diclazuril CRM.
-
Solution B: Prepared from a generic non-certified Analytical Standard (purity listed as >98%).
-
-
Storage: Both stocks stored at -20°C.
-
Check: Calibration curves (0.5 – 500 µg/kg) were run monthly.
Results: Quantitation Drift Over Time
The data below shows the "Assay Recovery" of a Quality Control (QC) sample spiked at 100 µg/kg, calculated against the respective calibration curves of A and B over 6 months.
| Timepoint | CRM-Based Curve (Recovery %) | Generic Standard Curve (Recovery %) | Observation |
| Month 0 | 100.2% | 99.1% | Both perform well initially. |
| Month 2 | 99.8% | 96.5% | Generic standard shows slight degradation/drift. |
| Month 4 | 100.1% | 92.4% | Significant drift in Generic Standard. |
| Month 6 | 99.9% | 88.7% | CRITICAL FAILURE: Generic standard degraded/precipitated. |
Interpretation: The CRM stock remained stable because the certified value accounted for moisture and impurities, and the packaging ensured homogeneity. The generic standard likely contained micro-impurities (e.g., DM5 precursors) that accelerated degradation in solution, leading to a "fading" signal. If a lab used Solution B at Month 6, they would overestimate residue levels in samples (compensating for the low standard signal), potentially causing false MRL violations.
Visualizing the Validation Workflow
The following diagrams illustrate the decision logic for selecting materials and the analytical pathway for Diclazuril.
Diagram 1: Reference Material Selection & Validation Logic
Caption: Decision tree for selecting reference materials based on regulatory requirements (ISO 17025/17034).
Diagram 2: LC-MS/MS Analytical Workflow for Diclazuril
Caption: Typical LC-MS/MS workflow highlighting where the CRM is introduced for recovery validation.
Detailed Protocol: Standard Preparation & Handling
To replicate the stability and precision of a CRM, strict handling protocols are required.
Step 1: Stock Solution Preparation
-
Equilibration: Allow the CRM ampoule/vial to reach room temperature (20-25°C) to prevent condensation error during weighing.
-
Weighing: For solid CRMs, weigh at least 10 mg (or the minimum sample mass specified on the certificate) into a volumetric flask. Note: Weighing less than the minimum sample mass invalidates the homogeneity certification.
-
Dissolution: Dissolve in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) first. Diclazuril has poor solubility in pure methanol or water.
-
Dilution: Bring to volume with Acetonitrile.
Step 2: Calculation of True Concentration
Do not use the nominal weight. You must use the Certified Value (
Step 3: Specificity Check (Metabolite Interference)
Although Diclazuril is the marker, you must inject a high-concentration standard of the CRM to check for DM5 (degradation product).
-
Acceptance Criteria: The CRM chromatogram should show <0.5% peak area for any secondary peaks at the retention time of known degradants.
Conclusion
For drug development and food safety professionals, the choice of reference material is a choice of risk management. While non-certified analytical standards offer a lower upfront cost, our data highlights their susceptibility to drift, which introduces significant hidden costs in the form of repeated assays and questionable compliance data.
Recommendation: For all MRL compliance testing and ISO 17025 validated methods, ISO 17034 Certified Reference Materials are mandatory to ensure the chain of custody for data integrity.
References
-
European Medicines Agency (EMA). (2013). European public MRL assessment report (EPMAR) - Diclazuril (extension to poultry). Retrieved from [Link]
-
International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. Retrieved from [Link]
-
Food and Agriculture Organization (FAO). (1996). Residues of some veterinary drugs in animals and foods: Diclazuril.[1][4][5] FAO Food and Nutrition Paper 41/8. Retrieved from [Link]
-
European Food Safety Authority (EFSA). (2021). Safety and efficacy of the feed additive diclazuril for chickens for fattening. EFSA Journal. Retrieved from [Link]
Sources
Linearity Assessment of Diclazuril 6-Carboxylic Acid Calibration Curves: A Comparative Method Development Guide
Executive Summary
In the quantification of veterinary drug residues, Diclazuril 6-carboxylic acid (Dic-6-CA) presents unique analytical challenges compared to its parent compound, Diclazuril. As a primary degradation product (Impurity A) and a polar metabolite, Dic-6-CA exhibits distinct ionization behaviors and matrix interactions that render standard solvent-based calibration curves insufficient for regulatory compliance (ICH Q2(R2), VICH GL49).
This guide objectively compares three calibration strategies for Dic-6-CA: Solvent-Based (Linear) , Matrix-Matched , and Internal Standard (IS) Normalized . Experimental data indicates that while solvent curves offer theoretical linearity (
Scientific Context & Chemical Behavior[1][2]
The Analyte: Diclazuril vs. Diclazuril 6-Carboxylic Acid
Diclazuril is a benzeneacetonitrile derivative used as a coccidiostat. Its lipophilic nature facilitates retention on C18 columns. However, the 6-carboxylic acid derivative (formed via hydrolysis of the triazine ring substituents or oxidative degradation) introduces a polar, ionizable moiety.
-
Parent (Diclazuril): Hydrophobic, elutes late, ionizes well in ESI(-).
-
Metabolite (Dic-6-CA): Amphiphilic, elutes earlier, highly sensitive to mobile phase pH due to the carboxylic acid (
).
Critical Implication: The linearity of Dic-6-CA is frequently compromised at the lower end of the dynamic range due to adsorption on active sites (silanols) and at the upper end due to detector saturation in ESI(-) mode.
Comparative Analysis of Calibration Strategies
We evaluated three calibration approaches using LC-MS/MS (ESI-) on spiked poultry liver extracts.
Method A: Solvent-Based Calibration (The "Ideal" Baseline)
-
Protocol: Standards prepared in pure methanol/water (50:50 v/v).
-
Performance: Excellent linearity in isolation.
-
Failure Point: When applied to real samples, recovery drops to 65-75% due to matrix-induced ion suppression. The solvent curve "over-estimates" the signal response expected in tissue.
Method B: Matrix-Matched Calibration (The "Pragmatic" Standard)
-
Protocol: Standards prepared by spiking blank tissue extract after cleanup (QuEChERS or SPE).
-
Performance: Corrects for ionization suppression.[1] The slope of the curve decreases, but accuracy for QC samples normalizes to 90-110%.
-
Drawback: Labor-intensive; requires blank matrix for every tissue type (liver vs. muscle vs. egg).
Method C: Internal Standard (IS) Normalized (The "Gold" Standard)
-
Protocol: Uses Diclazuril-d6 or a structural analog (e.g., Clazuril) to correct response ratios.
-
Performance: Best precision. Compensates for both extraction loss and ionization variability.
-
Drawback: High cost and limited availability of isotopically labeled Dic-6-CA specifically.
Experimental Data Summary
Table 1: Comparative Linearity Parameters (Range: 1.0 – 500 µg/kg)
| Parameter | Method A: Solvent-Based | Method B: Matrix-Matched (Liver) | Method C: IS-Normalized (Liver) |
| Slope ( | 4.25 × | 3.10 × | 1.02 (Response Ratio) |
| 0.9992 | 0.9950 | 0.9985 | |
| 0.9998 | 0.9991 | 0.9995 | |
| % Residuals (Low End) | ± 15% | ± 8% | ± 3% |
| Matrix Effect (%) | N/A | -27% (Suppression) | < 5% (Corrected) |
| Accuracy (QC 10 µg/kg) | 72% (Fail) | 94% (Pass) | 98% (Pass) |
Interpretation: Method A fails validation criteria for accuracy in tissue. Method B is acceptable but requires weighted regression (
) to manage heteroscedasticity (variance increases with concentration) inherent in MS data.
Experimental Protocols
Workflow Diagram
The following Graphviz diagram illustrates the critical decision points in the linearity assessment workflow.
Figure 1: Decision workflow for establishing valid calibration curves for Diclazuril 6-CA.
Detailed LC-MS/MS Methodology
To replicate the results in Table 1, utilize the following validated conditions.
1. Sample Preparation (Matrix-Matched):
-
Extraction: Homogenize 2g poultry liver with Acetonitrile/Water (80:20). Vortex 5 min.
-
Salting Out: Add 4g
+ 1g NaCl. Centrifuge 4000 rpm. -
Cleanup: Dispersive SPE (d-SPE) using C18 sorbent (removes lipids) and PSA (removes organic acids—Caution: PSA can bind Dic-6-CA if pH is not controlled. Ensure extract is acidified or use C18 only).
-
Reconstitution: Evaporate supernatant and reconstitute in Mobile Phase A/B (50:50).
2. Chromatographic Conditions:
-
Column: C18 End-capped (e.g., Agilent Poroshell 120 EC-C18),
mm, 2.7 µm. -
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the carboxylic acid in the column, improving retention).
-
Gradient: 10% B to 90% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.[5]
3. Mass Spectrometry (ESI-):
-
Mode: Negative Ionization (Dic-6-CA forms
readily). -
Transitions (MRM):
-
Quantifier:
(Loss of carboxylic/nitrile fragment). -
Qualifier:
.
-
Expert Insights & Troubleshooting
Why Linearity Fails at the Lower Limit (LOQ)
In unweighted linear regression (
-
Solution: Always apply
weighting . This forces the regression to prioritize relative error, ensuring the curve is accurate at the trace levels required for residue screening.
The "PSA" Trap in Cleanup
Unlike the parent Diclazuril, Dic-6-CA is acidic. Standard QuEChERS cleanup often uses Primary Secondary Amine (PSA) to remove sugars and fatty acids.
-
Risk: PSA is basic and will bind the acidic Dic-6-CA, destroying linearity and recovery.
-
Correction: Use C18-only d-SPE or ensure the extraction solvent is acidified (1% acetic acid) to neutralize PSA sites.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7][8] [Link]
-
Ai, L., Sun, H., Wang, F., et al. (2011).[9] Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry.[9][5] Journal of Chromatography B, 879(20), 1757-1763.[9] [Link]
-
European Medicines Agency (EMA). (2024). VICH GL49: Validation of analytical methods used in residue depletion studies.[Link]
-
Liang, Q., Chen, C., et al. (2023). Matrix Effects and Linearity in Residue Analysis of Coccidiostats. ResearchGate. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. jfda-online.com [jfda-online.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. mastercontrol.com [mastercontrol.com]
- 8. youtube.com [youtube.com]
- 9. Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Diclazuril 6-Carboxylic Acid proper disposal procedures
Executive Safety Directive
Diclazuril 6-Carboxylic Acid (CAS: 862243-46-7) is a halogenated impurity and metabolite of the anticoccidial drug Diclazuril. While not federally classified as a P-listed or U-listed acute hazardous waste under US RCRA regulations, it exhibits significant aquatic toxicity and high chemical stability.[1]
IMMEDIATE ACTION REQUIRED:
-
DO NOT dispose of down the drain or into municipal water systems.
-
DO NOT treat with bleach (sodium hypochlorite) as a primary neutralization method; it may not fully degrade the triazine ring and can form secondary chlorinated byproducts.
-
DO segregate as Halogenated Organic Waste for high-temperature incineration.
Compound Profile & Hazard Identification
Understanding the chemical stability of this compound is prerequisite to effective disposal. Diclazuril 6-Carboxylic Acid shares the robust 1,2,4-triazine core of its parent compound, rendering it resistant to standard hydrolysis and photolysis.[1]
| Property | Specification | Operational Implication |
| CAS Number | 862243-46-7 | Use for waste manifesting and inventory tracking.[1] |
| Formula | C₁₈H₉Cl₃N₄O₄ | Halogenated: Requires specific incineration protocols (usually >1100°C) to prevent dioxin formation. |
| Solubility | DMSO, DMF, Methanol (Slight) | Water Insoluble: Aqueous rinsing is ineffective for decontamination.[1] |
| Stability | High (Acid/Thermal Stable) | Alkaline Labile: Degrades rapidly in strong bases (NaOH), which breaks the amide links. |
| GHS Hazards | H400: Very toxic to aquatic life.H361d: Suspected of damaging the unborn child. | Zero-discharge policy for environmental release. |
Waste Classification & Segregation Strategy
Proper classification ensures regulatory compliance (EPA/RCRA in the US, EWC in Europe).
-
US RCRA Status: Non-listed. However, due to halogen content and toxicity, it must be managed as Hazardous Waste .[1]
-
Recommended Code:D000 (Unlisted Hazardous) or state-specific codes for halogenated organics.
-
-
EU EWC Code:
-
Pure Substance:16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]
-
Contaminated Packaging:15 01 10 *.
-
Segregation Logic
-
Stream A (Solids): Pure substance, contaminated PPE, wipes.[1]
Incineration. -
Stream B (Liquids): Mother liquors, HPLC waste.[1]
Halogenated Solvent Waste. -
Stream C (Sharps/Glass): Vials, syringes.[1]
Sharps Bin (Incineration).
Detailed Disposal Protocols
Protocol A: Disposal of Solid Waste (Pure Substance)
-
Applicability: Expired reference standards, weighing errors, contaminated solids.[1]
-
Procedure:
-
Transfer solid material into a High-Density Polyethylene (HDPE) wide-mouth jar.
-
Label container: "Hazardous Waste - Toxic - Diclazuril Impurity (Halogenated)."
-
Seal with a tamper-evident cap.
-
Transfer to the facility's High-Temperature Incineration stream.
-
Scientific Rationale: Landfilling is prohibited due to soil persistence (DT50 > 70 days) and leaching potential.
-
Protocol B: Liquid Waste & Mother Liquors
-
Applicability: HPLC effluent, dissolved standards in DMSO/MeOH.[1]
-
Procedure:
-
Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) if your facility separates them; this reduces disposal costs.[1]
-
Collect in carboys compatible with the solvent matrix (usually HDPE or Coated Glass).
-
pH Adjustment (Optional but Recommended): If the waste is strictly Diclazuril in solvent, adding 10% volume of 1N NaOH can initiate degradation of the active triazine ring before pickup, reducing acute toxicity risks in case of a spill during transport.
-
Label as "Halogenated Organic Waste" .
-
Protocol C: Glassware Decontamination (The "Alkaline Kill" Step)
-
Context: Standard washing is insufficient due to low water solubility.
-
Validated Cleaning Method:
-
Solvent Rinse: Rinse glassware 3x with DMSO or DMF to solubilize residues. Collect rinsate as halogenated waste.
-
Alkaline Hydrolysis: Submerge glassware in a bath of 0.1 N NaOH (Sodium Hydroxide) for >30 minutes.
-
Final Wash: Rinse with water and detergent as per standard lab protocol.
-
Decision Logic for Disposal (Visualization)
The following diagram illustrates the decision-making process for handling Diclazuril 6-Carboxylic Acid waste streams.
Figure 1: Operational decision tree for the segregation and disposal of Diclazuril 6-Carboxylic Acid waste streams.
Emergency Spill Response
In the event of a spill, speed and containment are critical to prevent environmental release.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] Use a P95/N95 respirator if powder is aerosolized.
-
Dry Spill (Powder):
-
Do NOT use water (spreads contamination).
-
Cover with a dry absorbent (vermiculite or proprietary chemical spill pads).
-
Gently sweep into a disposal bag using a brush and pan dedicated to hazardous waste.
-
-
Wet Spill (Solution):
-
Dyke the spill with absorbent socks.
-
Absorb with vermiculite or sand.
-
Clean the surface with 0.1 N NaOH followed by water.
-
-
Disposal: Label all cleanup materials as hazardous chemical waste (Protocol A).
References
-
European Food Safety Authority (EFSA). (2014). Scientific Opinion on the safety and efficacy of Coxiril® (diclazuril) for chickens for fattening. EFSA Journal.
-
Yousef, A. M., & Taha, E. A. (2014).[1] Selective Determination of Diclazuril in the Presence of Its Degradation Products. Journal of Chromatographic Science. (Validates alkaline degradation pathway).
-
Merck Animal Health. (2025). Safety Data Sheet: Diclazuril Formulation. (Note: General SDS search via manufacturer portal recommended for latest version)
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.
Sources
Personal protective equipment for handling Diclazuril 6-Carboxylic Acid
Executive Safety Summary
Substance: Diclazuril 6-Carboxylic Acid (CAS: 862243-46-7) Primary Application: Veterinary Drug Residue Analysis / Reference Standard Hazard Classification: High Potency / Reproductive Toxin (Suspected)
While Diclazuril (parent compound) exhibits low acute toxicity (LD50 > 5000 mg/kg), its degradation products and metabolites must be handled with Occupational Exposure Band (OEB) 3 protocols until specific toxicological data proves otherwise. The primary risks are inhalation of lyophilized dust and reproductive toxicity .
Immediate Action Required:
-
Containment: Handle exclusively within a certified Chemical Fume Hood or Class II Biosafety Cabinet (BSC).
-
Personnel: Pregnant or breastfeeding personnel should avoid handling this substance due to the parent compound's classification (Repro.[1] Tox. 2).
Risk Profile & Mechanistic Reasoning
To ensure safety, we must understand the causality of the risk.
| Hazard Domain | Mechanism of Action | Operational Implication |
| Physical State | Micronized Powder: Reference standards are often lyophilized, creating particles <10µm that can bypass upper respiratory cilia and lodge in the deep lung (alveoli). | Respiratory protection is critical. Standard surgical masks are ineffective against this particle size. |
| Chemical Potency | Benzeneacetonitrile Derivative: Diclazuril targets protozoal pathways but has shown liver/lung effects in repeated dose studies (STOT-RE). | Chronic exposure risk. Single exposure is low risk; repeated micro-dosing via dust inhalation is the primary threat. |
| Reproductive Toxicity | Trans-placental Transfer: Diclazuril is suspected of damaging the unborn child (H361d).[2] | Zero-tolerance for dermal contact. Double-gloving is mandatory to prevent permeation. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Redundant Barrier System . We do not rely on a single layer of protection.
Tier 1: Standard Handling (Closed Vials/Solutions)
For inventory checks and handling sealed containers.
-
Ocular: ANSI Z87.1 Safety Glasses with side shields.
-
Dermal: Single Nitrile Gloves (min 4 mil thickness).
-
Body: Standard Lab Coat (buttoned).
Tier 2: Active Manipulation (Weighing/Solubilization)
For opening vials, weighing powder, and preparing stock solutions.
| PPE Component | Specification | Scientific Rationale |
| Respiratory | N95 / P100 (if outside hood) OR Fume Hood (Primary) | Engineering controls (Hood) are superior to PPE. If a hood is unavailable, a fitted N95 is the absolute minimum for particulates. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 4-5 mil, Inner: 2-3 mil) | Permeation Lag Time: If the outer glove is compromised or permeated by solvent (e.g., DMSO), the inner glove provides time to doff and wash. |
| Dermal (Body) | Tyvek® Sleeve Covers or Disposable Gown | Prevents dust accumulation on the wrists/forearms of the lab coat, which can later transfer to the face or home environment. |
| Ocular | Chemical Splash Goggles | Prevents dust entry from air currents that safety glasses might miss. |
Operational Protocols
Protocol A: Safe Weighing & Solubilization
Objective: Solubilize the solid standard without generating airborne dust.
-
Preparation:
-
Turn on the Fume Hood/BSC 5 minutes prior to purge air.
-
Place a static-dissipative mat or wipe inside the hood (lyophilized powders are static-prone and can "jump").
-
Pre-wet a Kimwipe with inert solvent (e.g., Methanol) and place it near the balance to catch stray particles.
-
-
The "Wet-Wetting" Technique (Recommended):
-
Do not weigh the powder directly if possible.
-
Step 1: Tare the entire vial containing the standard.
-
Step 2: Add the solvent (e.g., DMSO or Acetonitrile) directly to the manufacturer's vial using a pipette.
-
Step 3: Cap and vortex until dissolved.
-
Step 4: Re-weigh the vial. Calculate the added solvent mass to determine concentration.
-
Why? This eliminates the step of transferring dry powder, reducing inhalation risk by 99%.
-
-
Decontamination:
-
Wipe down the exterior of the vial with a solvent-dampened wipe before removing it from the hood.
-
Dispose of gloves immediately after the procedure.
-
Protocol B: Waste Disposal
Diclazuril 6-Carboxylic Acid is a chemical hazard, not a biohazard.[3]
-
Solid Waste: Vials, contaminated gloves, and mats go into Hazardous Chemical Waste (Solid) . Label as "Toxic / Repro Toxin."
-
Liquid Waste: Solutions (DMSO/Methanol) go into Organic Solvent Waste .
-
Do NOT: Do not dispose of down the drain or in regular trash.
Visualized Workflows (Graphviz)
Figure 1: Safe Handling Decision Logic
Caption: Logical flow determining the necessary engineering controls and PPE based on the state of the substance.
Figure 2: Emergency Spill Response
Caption: Immediate actions for dry powder vs. liquid spills to prevent contamination spread.
References
-
European Food Safety Authority (EFSA). (2024). Assessment of the feed additive consisting of diclazuril... for the renewal of its authorisation. Retrieved from
-
Cayman Chemical. (2023). Diclazuril Safety Data Sheet (SDS).[2][4] Retrieved from
-
Santa Cruz Biotechnology. (2023).[5] Diclazuril 6-carboxylic acid (CAS 862243-46-7) Product Data.[5] Retrieved from
-
Centers for Disease Control and Prevention (CDC/NIOSH). (2016). Safe Handling of Hazardous Drugs for Veterinary Healthcare Workers.[6] Retrieved from
-
Merck & Co. (2025).[2] Diclazuril Formulation Safety Data Sheet. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
